Technical Documentation Center

N-Dimethylaminoprostaglandin F2alpha Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Dimethylaminoprostaglandin F2alpha
  • CAS: 67508-09-2

Core Science & Biosynthesis

Foundational

Technical Sourcing & Validation Guide: Prostaglandin F2α Dimethyl Amine (CAS 67508-09-2)

[1][2][3] Executive Summary Prostaglandin F2α Dimethyl Amine (PGF2α-DMA), identified by CAS 67508-09-2 , is a specialized C-1 amide derivative of the endogenous ligand Prostaglandin F2α (Dinoprost).[1][2][3][4] Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Prostaglandin F2α Dimethyl Amine (PGF2α-DMA), identified by CAS 67508-09-2 , is a specialized C-1 amide derivative of the endogenous ligand Prostaglandin F2α (Dinoprost).[1][2][3][4] Unlike its parent compound—a potent FP receptor agonist—PGF2α-DMA functions as a weak FP receptor antagonist .[1][2][5]

This distinction makes it a critical tool for researchers aiming to deconvolute signaling pathways, specifically to block PGF2α-mediated smooth muscle contraction or to distinguish between FP receptor activity and off-target effects.[2] This guide provides a technical roadmap for sourcing high-purity PGF2α-DMA, validating its chemical integrity, and executing precise solvent exchange protocols for biological assays.

Chemical Profile & Mechanism of Action[2]

Structural Logic

The pharmacological shift from agonist to antagonist is driven by the modification of the C-1 carboxyl group.[2] While endogenous PGF2α possesses a free carboxylic acid (or salt thereof) essential for maximal receptor activation, the dimethyl amine modification creates a tertiary amide.[2] This structural change prevents the hydrolysis required to regenerate the free acid in many tissues, thereby locking the molecule into an antagonistic conformation.[2]

PropertySpecification
IUPAC Name 1-(dimethylamino)-prosta-5Z,13E-diene-9α,11α,15S-triol
CAS Number 67508-09-2
Molecular Formula C₂₂H₄₁NO₃
Molecular Weight 367.6 g/mol
Formulation Typically supplied as a solution in Ethanol (10 mg/ml)
Purity Standard ≥98% (Required for receptor binding studies)
Mechanistic Pathway (FP Receptor Antagonism)

The following diagram illustrates the competitive antagonism mechanism where PGF2α-DMA occupies the FP receptor without triggering the Gq-coupled calcium release typical of the endogenous ligand.[2]

G PGF2a Endogenous PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates PGF2a_DMA PGF2α Dimethyl Amine (Antagonist) PGF2a_DMA->FP_Receptor Competes/Binds Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein Agonist Bound Block Signaling BLOCKED FP_Receptor->Block Antagonist Bound Ca_Release Intracellular Ca2+ Release Gq_Protein->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Figure 1: Mechanism of Action.[2] PGF2α-DMA competes for the FP receptor, preventing the Gq-protein cascade and subsequent smooth muscle contraction.[2]

Sourcing Intelligence & Supplier Landscape[2]

Selection Criteria

When sourcing CAS 67508-09-2, "purity" on a label is insufficient.[2] You must verify the Certificate of Analysis (CoA) for the following:

  • Solvent Matrix: Ensure it is supplied in Ethanol or Methyl Acetate.[2] Avoid dry powders if possible, as the oil/resin form is difficult to aliquot accurately without oxidation risks.[2]

  • Purity Validation: HPLC traces must show ≥98% purity. Lower purity can introduce free PGF2α (agonist) contaminants, confounding antagonist data.[2]

  • Cold Chain: Shipment must be on dry ice; storage at -20°C is mandatory.

Verified Supplier List

The following suppliers are recognized for providing batch-specific analytical data for this CAS.

SupplierProduct CodeFormatPurityPrimary Region
Cayman Chemical Item No. 16033Solution (Ethanol)≥98%Global (USA based)
Santa Cruz Biotech sc-205435Solution≥98%Global
MedChemExpress HY-12956Solution≥98%Global
Biomol Cay16033Solution≥98%Europe (Distributor)

Note: Cayman Chemical is the primary manufacturer for many distributors. Ordering directly or through an authorized distributor ensures the freshest batch.

Technical Handling & Stability Protocol

PGF2α-DMA is hydrophobic and supplied in organic solvent.[2] Direct addition to cell culture media without solvent exchange can cause precipitation or solvent toxicity.[2]

Solvent Exchange Workflow (Ethanol to Aqueous)

Objective: Prepare a working solution in PBS (pH 7.2) without crashing the compound out of solution.

  • Evaporation: Aliquot the required amount of ethanolic stock into a clean vial. Evaporate the ethanol under a gentle stream of inert gas (Nitrogen or Argon) .[2]

    • Critical: Do not use compressed air (introduces moisture/oxygen). Do not use heat.

  • Reconstitution (Option A - Aqueous): Immediately add PBS (pH 7.2). Vortex vigorously.

    • Limit: Solubility in PBS is ~3 mg/ml.[2][3][4] Do not exceed this concentration.

    • Stability:[2][3][6] Use aqueous solutions within 24 hours . Discard remainder.

  • Reconstitution (Option B - Stock): Dissolve the residue in DMSO or DMF.

    • Limit: Solubility is ~50 mg/ml.[2][4]

    • Storage: These aliquots can be stored at -20°C for up to 1 month.[2]

Handling Diagram

Workflow cluster_aqueous Immediate Use (In Vivo/Cell) cluster_stock High Conc. Stock Start Stock Solution (Ethanol, -20°C) Evap Evaporate Solvent (Stream of N2 gas) Start->Evap Oil Residue (Neat Oil) Evap->Oil PBS Add PBS (pH 7.2) Max 3 mg/ml Oil->PBS Path A DMSO Add DMSO/DMF Max 50 mg/ml Oil->DMSO Path B Vortex Vortex Vigorously PBS->Vortex Exp Execute Experiment (< 24 Hours) Vortex->Exp Store Store at -20°C (1 Month Max) DMSO->Store

Figure 2: Solubilization Workflow.[2] Path A is for immediate biological use; Path B is for creating concentrated secondary stocks.

Experimental Application: Validating Antagonism

To confirm the activity of your lot of PGF2α-DMA, a standard smooth muscle contraction assay is recommended.[2]

  • Model: Gerbil Colon or Cat Iris Sphincter.

  • Agonist: PGF2α (6 ng/ml).[1][2][4][5]

  • Antagonist: PGF2α-DMA (3.2 µg/ml).[1][2][5][7]

  • Protocol:

    • Pre-treat tissue with PGF2α-DMA for 10 minutes.[2]

    • Introduce PGF2α agonist.[2][7]

    • Expected Result: A ~50-60% inhibition of the contractile response compared to agonist-only control [1].[2]

References

  • Maddox, Y.T., Ramwell, P.T., Shiner, C.S., et al. "Amide and 1-amino derivatives of F prostaglandins as prostaglandin antagonists."[2][3][4] Nature273 , 549-552 (1978).[2][3][4] Link[2]

  • Cayman Chemical.[2][3][4][6] "Prostaglandin F2α dimethyl amine Product Information." Cayman Chemical Catalog. Link

  • PubChem.[2] "Prostaglandin F2alpha dimethylamine (Compound)." National Library of Medicine.[2] Link[2]

Sources

Exploratory

What is N-dimethylamino substitution of prostaglandin F2 alpha?

Technical Guide: N-Dimethylamino Substitution of Prostaglandin F2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> [1][2][3][4] Executive Summary The N-dimethylamino substitution of P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Dimethylamino Substitution of Prostaglandin F2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> [1][2][3][4]

Executive Summary

The N-dimethylamino substitution of Prostaglandin F2


 (PGF2

)
represents a critical structural modification that fundamentally inverts the pharmacological profile of the native eicosanoid.[1] While native PGF2

is a potent agonist of the FP prostanoid receptor—driving vasoconstriction, bronchoconstriction, and luteolysis—the introduction of an N-dimethylamino group (specifically at the C-1 position) converts the molecule into a selective FP receptor antagonist .[1]

This guide details the physicochemical properties, synthesis, and experimental utility of two primary derivatives: PGF2


 dimethyl amide  and PGF2

dimethyl amine
.[1] These compounds are essential tools for dissecting FP-receptor-mediated signaling pathways, distinguishing PGF2

activity from other arachidonic acid metabolites, and exploring therapeutic interventions in pulmonary hypertension and inflammatory vasoconstriction.[1]

Chemical Identity & Structural Logic[1][2]

The core modification involves the transformation of the C-1 carboxylic acid of the prostanoic acid backbone.[1] This hydrophilic, acidic region is critical for agonist binding and receptor activation.[1] Modifying it to a bulky, basic (amine) or neutral (amide) terminus disrupts the activation conformational change of the G-protein coupled receptor (GPCR) while maintaining binding affinity.[1]

Comparative Structure Analysis[2]
FeatureNative PGF2

PGF2

Dimethyl Amide
PGF2

Dimethyl Amine
C-1 Functional Group Carboxylic Acid (-COOH)Dimethyl Carboxamide (-CON(CH

)

)
Dimethyl Amino (-CH

N(CH

)

)
Charge at pH 7.4 Anionic (COO-)NeutralCationic (Protonated Amine)
Molecular Formula C

H

O

C

H

NO

C

H

NO

Molecular Weight 354.5 g/mol 381.6 g/mol 367.6 g/mol
Pharmacology FP Agonist Weak FP Antagonist Potent FP Antagonist
Metabolic Stability Low (Rapid

-oxidation)
High (Amidase resistant)High (Resistant to oxidation)
Structural Activity Relationship (SAR)

The transition from agonist to antagonist is driven by the steric bulk and electrostatic shift at the C-1 position.[1]

  • Agonism: Requires a free carboxylate or a group capable of hydrogen bonding in a specific orientation (e.g., ester prodrugs are hydrolyzed to acid).[1]

  • Antagonism: The

    
    -dimethyl substitution prevents the receptor from entering the active Gq-coupling conformation.[1] The amine derivative, being cationic, likely interacts with transmembrane residues differently than the amide, conferring higher potency.[1]
    

Signal Transduction & Antagonism Mechanism[2]

Native PGF2


 binds to the FP receptor, a Gq-coupled GPCR, triggering the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This leads to intracellular Calcium (

) mobilization.

The N-dimethylamino derivatives competitively bind the FP receptor but fail to induce the conformational shift required for G


q activation, effectively clamping the receptor in an inactive state.[1]
Pathway Visualization (DOT)[2]

FP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol PGF2a Native PGF2α (Agonist) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Activates DMA_Deriv N-Dimethylamino-PGF2α (Antagonist) DMA_Deriv->FP_Rec Blocks (Competitive) Gq Gαq Protein FP_Rec->Gq Coupling PLC Phospholipase C (PLCβ) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Contraction) ER->Ca Efflux

Caption: Competitive antagonism of the FP receptor signaling cascade by N-dimethylamino PGF2


 derivatives, preventing Gq-mediated Calcium mobilization.[1]

Synthesis & Derivatization Protocols

For research applications requiring high-purity antagonists, the synthesis typically proceeds from commercially available PGF2


 (Dinoprost) or its methyl ester.[1]
Synthesis of PGF2 Dimethyl Amide

Reaction Type: Carbodiimide Coupling Yield: ~75-85%[1]

  • Reagents: PGF2

    
     (Free Acid), Dimethylamine hydrochloride, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (Diisopropylethylamine).[1]
    
  • Solvent: Anhydrous DMF or Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve PGF2

      
       (1 eq) in anhydrous DMF under Argon.[1]
      
    • Add EDC (1.2 eq) and HOBt (1.2 eq) to activate the carboxyl group (0°C, 30 min).[1]

    • Add Dimethylamine HCl (2.0 eq) and DIPEA (3.0 eq).[1]

    • Stir at Room Temperature (RT) for 12–16 hours.

    • Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove unreacted amine), saturated NaHCO

      
      , and brine.
      
    • Purification: Flash chromatography (Silica gel; MeOH/DCM gradient).[1]

Synthesis of PGF2 Dimethyl Amine

Reaction Type: Amide Reduction Yield: ~60-70% Note: Direct reduction of the amide is preferred to maintain stereochemistry, but hydroxyl groups must be monitored or protected if using harsh reducing agents.[1]

  • Reagents: PGF2

    
     Dimethyl Amide, Lithium Aluminum Hydride (LiAlH
    
    
    
    ).[1]
  • Solvent: Anhydrous THF.

  • Protocol:

    • Dissolve PGF2

      
       Dimethyl Amide in dry THF under N
      
      
      
      .
    • Cool to 0°C. Slowly add LiAlH

      
       (1M in THF, 2.5 eq).[1] Caution: Exothermic.[1]
      
    • Reflux gently for 2–4 hours.[1]

    • Quench: Fieser workup (Water, 15% NaOH, Water).[1]

    • Purification: The resulting tertiary amine is basic.[1] Purify via cation exchange chromatography or silica gel with 1% Triethylamine.[1]

Experimental Applications & Validation

In Vitro: Smooth Muscle Bioassay

The classic validation of these antagonists utilizes the Gerbil Colon or Canine Lung Lobe preparation, which are highly sensitive to PGF2


.[1]

Protocol: Antagonist Potency Determination

  • Tissue: Isolate gerbil colon strips; suspend in Krebs-Henseleit buffer (37°C, oxygenated).

  • Equilibration: Apply 1g resting tension; equilibrate for 60 min.

  • Control Curve: Construct a cumulative concentration-response curve (CRC) for PGF2

    
     (1 nM – 10 
    
    
    
    M). Determine EC
    
    
    .[1][2]
  • Washout: Rinse tissue 3x.[1]

  • Antagonist Incubation: Incubate with PGF2

    
     Dimethyl Amide  (e.g., 3.2 
    
    
    
    g/mL) for 20 min.[1]
  • Test Curve: Repeat PGF2

    
     CRC.
    
  • Result Analysis: Look for a rightward shift in the CRC (Schild plot analysis).

    • Expected Result: N-dimethylamide analog inhibits PGF2

      
       contraction by ~50% at 3.2 
      
      
      
      g/mL.[1][2][3][4][5]
    • Differentiation: The antagonist should not block contractions induced by Acetylcholine or Potassium Chloride (KCl), confirming receptor specificity.[1]

In Vivo: Pulmonary Hemodynamics

N-dimethylamino derivatives are used to distinguish PGF2


-mediated vasoconstriction from that of other arachidonic acid metabolites in vivo.[1]
  • Model: Anesthetized Canine Lobar Artery.[1]

  • Dosing:

    • Agonist: PGF2

      
       (1 
      
      
      
      g/kg)
      
      
      Increases Lobar Arterial Pressure (LAP) by ~50%.[1][2]
    • Antagonist: Infuse N-dimethylamine PGF2

      
       (0.8–3.2 
      
      
      
      g/mL).[2]
  • Observation: The antagonist attenuates the PGF2

    
     pressor response by 65–80% but does not  attenuate the response to Arachidonic Acid (which may act via other pathways like Thromboxane).[1]
    

References

  • Fitzpatrick, T. M., Alter, I., Corey, E. J., Ramwell, P. W., Rose, J. C., & Kot, P. A. (1978).[1] Antagonism of the pulmonary vasoconstrictor response to prostaglandin F2alpha by N-dimethylamino substitution of prostaglandin F2alpha.[1][2][6] Journal of Pharmacology and Experimental Therapeutics, 206(1), 139–142.[1][2][6]

  • Stinger, R. B., Fitzpatrick, T. M., Corey, E. J., Ramwell, P. W., Rose, J. C., & Kot, P. A. (1982).[1][7] Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution of prostaglandin F2 alpha.[1][2][7][5] Journal of Pharmacology and Experimental Therapeutics, 220(3), 521–525.[1][7]

  • Cayman Chemical. (n.d.).[1] Prostaglandin F2

    
     dimethyl amide Product Information.
    
    
  • Cayman Chemical. (n.d.).[1] Prostaglandin F2

    
     dimethyl amine Product Information.
    
    
  • Woodward, D. F., et al. (2001).[1] The pharmacology of bimatoprost (Lumigan).[1] Survey of Ophthalmology, 45(Suppl 4), S337–S345.[1] (Context on Amide/Prostamide pharmacology).

Sources

Foundational

Prostaglandin F2alpha dimethyl amine FP receptor antagonist mechanism

Comprehensive Guide to Prostaglandin F2 Dimethyl Amine: Mechanism & FP Receptor Antagonism[1] Executive Summary Prostaglandin F2

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Prostaglandin F2 Dimethyl Amine: Mechanism & FP Receptor Antagonism[1]

Executive Summary

Prostaglandin F2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 Dimethyl Amine  (PGF2

-DMA; CAS: 67508-09-2) is a synthetic derivative of the endogenous eicosanoid Prostaglandin F2

(PGF2

).[1][2][3][4] Unlike its parent molecule, which acts as a potent agonist at the Prostaglandin F (FP) receptor, PGF2

-DMA functions as a competitive antagonist .[1]

This guide details the molecular mechanism by which PGF2


-DMA inhibits FP receptor signaling.[1] By modifying the C-1 carboxyl group to a dimethyl amine, the molecule loses the capacity to trigger the conformational switch in the G-protein coupled receptor (GPCR) required for G

q activation, while retaining sufficient affinity to occupy the orthosteric binding site.[1] This "occupancy without activation" mechanism makes it a valuable, albeit historically early, tool for dissecting FP receptor physiology in smooth muscle contraction and inflammation.[1]

Molecular Pharmacology & Structure-Activity Relationship (SAR)[1]

Chemical Identity[1][2][3][6]
  • Formal Name: 1-(dimethylamino)-prosta-5Z,13E-diene-9

    
    ,11
    
    
    
    ,15S-triol[1][4][5]
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][4][5]
  • Key Modification: Replacement of the C-1 Carboxylic Acid (

    
    ) with a Dimethyl Amine group (
    
    
    
    ).[1]
The "Ionic Lock" Disruption Hypothesis

The causality of PGF2


-DMA's antagonism lies in the disruption of the conserved ligand-receptor anchoring mechanism.[1]
  • Agonist Binding (Wild Type): The C-1 carboxylate of endogenous PGF2

    
     carries a negative charge at physiological pH.[1] It forms a critical ionic salt bridge with a conserved Arginine residue (typically Arg291  in the human FP receptor) located in the seventh transmembrane domain (TM7).[1] This interaction anchors the ligand and triggers the helical rotation (particularly of TM6 and TM7) necessary for G-protein coupling.[1]
    
  • Antagonist Binding (PGF2

    
    -DMA):  The dimethyl amine group is a tertiary amine.[1] At physiological pH (7.4), it exists largely in a protonated, cationic state (
    
    
    
    ).[1]
    • Effect: Instead of forming a salt bridge, the positively charged amine encounters the positively charged Arginine residue.[1] This electrostatic repulsion or lack of attractive force prevents the receptor from adopting the active conformation (

      
      ).[1]
      
    • Result: The molecule binds via its hydroxy-alkyl tail (hydrophobic interactions and H-bonds with Ser/Thr residues) but fails to activate the receptor, effectively blocking the site from endogenous PGF2

      
      .[1]
      

Mechanism of Action: Signaling Blockade

The FP receptor is a G


q-coupled GPCR.[1] PGF2

-DMA acts as a "silent" ligand that interrupts the canonical signaling cascade.[1]
The Blocked Pathway

In the absence of the antagonist, PGF2


 activates Phospholipase C

(PLC

), leading to the hydrolysis of PIP

into IP

and Diacylglycerol (DAG).[1] IP

triggers intracellular Calcium (

) release.[1]

PGF2


-DMA Intervention: 
  • Competition: PGF2

    
    -DMA competes for the orthosteric pocket.[1]
    
  • Gq Silencing: The G

    
    q subunit remains GDP-bound and associated with the G
    
    
    
    dimer.[1]
  • Downstream Silence: No PLC

    
     activation 
    
    
    
    No IP
    
    
    generation
    
    
    No Calcium mobilization.
Visualization of Signaling Blockade

The following diagram illustrates the competitive inhibition mechanism within the cell membrane context.

FP_Receptor_Antagonism Figure 1: Mechanism of FP Receptor Blockade by PGF2α-DMA cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a Endogenous PGF2α (Agonist) FP_Rec FP Receptor (TM Domain) PGF2a->FP_Rec High Affinity Bind DMA PGF2α-DMA (Antagonist) DMA->FP_Rec Competes for Site IonicLock Arg291 Interaction (Ionic Lock) DMA->IonicLock BLOCKS (No Salt Bridge) FP_Rec->IonicLock Induces Salt Bridge Gq Gαq Protein (Inactive) IonicLock->Gq Receptor Remains Inactive Gq_Active Gαq-GTP (Active) IonicLock->Gq_Active Conformational Change PLC PLCβ Activation Gq_Active->PLC Ca_Release Ca2+ Mobilization (Contraction) PLC->Ca_Release

Experimental Validation Protocols

To validate the antagonistic activity of PGF2


-DMA, researchers must demonstrate a rightward shift in the agonist dose-response curve without stimulating the receptor itself.[1]
Protocol A: Isometric Tension Assay (Gerbil Colon)

Rationale: The gerbil colon is highly enriched in FP receptors and provides a robust physiological readout (smooth muscle contraction).[1]

  • Tissue Preparation:

    • Isolate the colon from a male gerbil (Meriones unguiculatus).

    • Cut into 2-cm segments and mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O

      
      /5% CO
      
      
      
      .
    • Apply a resting tension of 0.5 g and equilibrate for 60 mins.

  • Agonist Control:

    • Construct a cumulative concentration-response curve (CRC) for PGF2

      
       (10
      
      
      
      M to 10
      
      
      M).
    • Record the maximal contraction (

      
      ) and 
      
      
      
      .[1]
    • Washout tissue for 30 mins.[1]

  • Antagonist Incubation:

    • Incubate the tissue with PGF2

      
      -DMA (3.2 µg/mL or ~8 µM)  for 15 minutes.[1]
      
    • Note: PGF2

      
      -DMA is hydrophobic; dissolve in DMSO or Methyl Acetate, ensuring final solvent concentration <0.1%.[1]
      
  • Challenge:

    • Repeat the PGF2

      
       CRC in the presence of the antagonist.[1]
      
  • Data Analysis:

    • Calculate the Dose Ratio (DR) =

      
      .[1]
      
    • Success Criteria: A significant rightward shift of the curve (DR > 2) with no suppression of

      
       (indicating competitive antagonism) or suppression of 
      
      
      
      (indicating non-competitive/mixed behavior).[1] PGF2
      
      
      -DMA typically inhibits contraction by ~50-60% at this concentration.[1]
Protocol B: Calcium Mobilization Assay (HEK-FP Cells)

Rationale: A high-throughput, self-validating system to measure Gq signaling directly.[1]

  • Cell Culture:

    • Use HEK-293 cells stably expressing the human recombinant FP receptor.[1]

    • Seed at 50,000 cells/well in black-walled 96-well plates.

  • Dye Loading:

    • Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C in HBSS buffer.[1]

  • Baseline Check (Self-Validation):

    • Add PGF2

      
      -DMA alone (10 µM) to specific wells.[1]
      
    • Requirement: No fluorescence increase.[1] If fluorescence increases, the compound acts as a partial agonist.[1]

  • Antagonist Assay:

    • Pre-incubate cells with varying concentrations of PGF2

      
      -DMA (0.1 µM - 100 µM) for 15 mins.[1]
      
    • Inject PGF2

      
       at its 
      
      
      
      concentration (typically ~10-50 nM).[1]
  • Readout:

    • Measure fluorescence intensity (RFU) using a FLIPR or FlexStation.[1]

    • Calculate

      
       for inhibition of the calcium transient.[1]
      

Quantitative Profile & Comparison

The following table summarizes the pharmacological profile of PGF2


-DMA compared to the natural agonist and the standard synthetic antagonist, AL-8810.
CompoundRoleKey Structural FeaturePotency (FP Receptor)Efficacy (Intrinsic Activity)
PGF2

Full AgonistC-1 Carboxyl (Acidic)

nM
100% (

)
PGF2

-DMA
Weak Antagonist C-1 Dimethyl Amine (Basic) Inhibits @ ~10

M
~0% (Silent)
AL-8810 Potent Antagonist11

-Fluoro Analog

nM
Partial Agonist (Weak)

Note: While AL-8810 is currently the "gold standard" FP antagonist due to higher potency, PGF2


-DMA remains a critical reference compound for studying the role of the C-1 headgroup in receptor activation.[1]

References

  • Maddox, Y. T., Ramwell, P. T., Shiner, C. S., & Corey, E. J. (1978).[1] Amide and 1-amino derivatives of F prostaglandins as prostaglandin antagonists. Nature, 273(5663), 549–552.[1][6] Retrieved from [Link]

  • Sharif, N. A., et al. (2002).[1] Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation. Journal of Ocular Pharmacology and Therapeutics. (Contextual validation of FP signaling).

Sources

Exploratory

Pharmacology of prostaglandin F2alpha dimethyl amine derivatives

Pharmacology of Prostaglandin F2 Dimethyl Amine Derivatives Technical Guide for Research & Development Executive Summary This guide details the pharmacology, structure-activity relationships (SAR), and experimental utili...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacology of Prostaglandin F2 Dimethyl Amine Derivatives

Technical Guide for Research & Development

Executive Summary

This guide details the pharmacology, structure-activity relationships (SAR), and experimental utility of Prostaglandin F2


 (PGF2

) dimethyl amine
and its closely related dimethyl amide derivatives. Unlike the clinically ubiquitous PGF2

analogs (e.g., Latanoprost, Bimatoprost) which function as FP receptor agonists or prodrugs to lower intraocular pressure (IOP), the dimethyl amine derivatives are distinct for their role as FP receptor antagonists .

These compounds serve as critical chemical probes in eicosanoid research, enabling scientists to dissect signaling pathways, distinguish between FP receptor activity and novel "prostamide" receptor activity, and investigate the regulation of smooth muscle contraction in ocular and uterine tissues.

Part 1: Chemical Architecture & SAR

The pharmacological divergence of these derivatives stems from specific modifications at the C-1 position of the prostanoic acid backbone.

Structural Classification

The core PGF2


 structure (Dinoprost) contains a C-1 carboxylic acid.[1] Modifications at this position dramatically alter lipophilicity, corneal permeability, and receptor interaction.
CompoundC-1 ModificationChemical FormulaFunctional Class
PGF2

(Dinoprost)
Carboxylic Acid (-COOH)

FP Agonist
PGF2

Dimethyl Amide
Dimethyl Amide (

)

Weak FP Antagonist
PGF2

Dimethyl Amine
Dimethyl Amine (

)

FP Antagonist
Structure-Activity Relationship (SAR)
  • Loss of Agonism: The C-1 carboxylic acid is critical for hydrogen bonding within the orthosteric binding site of the FP receptor (a Gq-coupled GPCR). Converting this acid to a bulky, non-ionizable dimethyl amide or a basic dimethyl amine disrupts the agonist-induced conformational change required for G-protein activation.

  • Steric Bulk: The dimethyl substitution provides steric hindrance that prevents the "clamping" mechanism observed with agonists, locking the receptor in an inactive state while blocking access to endogenous PGF2

    
    .
    
  • Hydrolytic Stability: Unlike ethyl amides (e.g., Bimatoprost) which can be hydrolyzed by corneal amidases to the free acid (agonist), dimethyl amides are highly resistant to enzymatic hydrolysis. This makes them "inert" probes—any biological activity observed is intrinsic to the molecule, not a metabolite.

Part 2: Pharmacodynamics (Mechanism of Action)

FP Receptor Antagonism

The primary utility of PGF2


 dimethyl amine derivatives is the competitive blockade of the FP prostanoid receptor.
  • Pathway Blockade: PGF2

    
     typically binds the FP receptor, activating 
    
    
    
    . This stimulates Phospholipase C (PLC), generating Inositol Trisphosphate (IP3) and Diacylglycerol (DAG), leading to intracellular calcium mobilization
    
    
    .
  • Action: The dimethyl amine derivative binds the receptor but fails to trigger GDP/GTP exchange on the

    
     subunit. Consequently, it inhibits the PGF2
    
    
    
    -induced calcium spike and downstream smooth muscle contraction.
Visualization of Signaling Blockade

The following diagram illustrates the competitive antagonism within the phosphoinositide signaling cascade.

FP_Signaling_Blockade cluster_antagonism Mechanism of Antagonism PGF2a Endogenous PGF2α (Agonist) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Activates DMA_Deriv PGF2α Dimethyl Amine (Antagonist) DMA_Deriv->FP_Rec Blocks Gq Gαq Protein FP_Rec->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization Response Smooth Muscle Contraction Ca->Response Triggers

Figure 1: PGF2


 dimethyl amine competitively occupies the FP receptor, preventing Gq coupling and subsequent Calcium mobilization.
Specificity & "Prostamide" Pharmacology

A critical application of these derivatives is distinguishing FP receptor activity from Prostamide receptor activity.

  • The Problem: Bimatoprost (a neutral amide) lowers IOP.[2] Is this because it binds a unique "prostamide" receptor, or because it is hydrolyzed to PGF2

    
     (FP agonist)?
    
  • The Solution: PGF2

    
     dimethyl amine blocks FP receptors.[3][4]
    
    • If Bimatoprost effects are blocked by the dimethyl amine

      
       Mediated via FP receptor.
      
    • If Bimatoprost effects persist despite dimethyl amine presence

      
       Mediated via a distinct Prostamide receptor.
      
    • Note: Research indicates Bimatoprost activity in the feline iris is insensitive to FP blockade, supporting the unique receptor hypothesis [1].

Part 3: Experimental Protocols

Preparation and Handling

These derivatives are typically supplied as ethanolic solutions or oils.

  • Solubility:

    • Ethanol: >20 mg/mL[1][5][6]

    • DMSO: >50 mg/mL[1][5][6]

    • PBS (pH 7.2): ~3 mg/mL (Note: Aqueous solutions are unstable; prepare immediately before use).

  • Storage: -20°C. Stable for >1 year in organic solvent. Avoid repeated freeze-thaw cycles of aqueous dilutions.

In Vitro Calcium Mobilization Assay (FLIPR)

This protocol validates the antagonist potency (


) of the derivative against PGF2

.

Materials:

  • HEK-293 cells stably expressing human recombinant FP receptor.

  • FLIPR Calcium Assay Kit (Molecular Devices).

  • Agonist: PGF2

    
     (stock 10 mM in DMSO).
    
  • Antagonist: PGF2

    
     dimethyl amine (stock 10 mM in DMSO).
    

Workflow:

  • Cell Plating: Seed cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media. Add 100

    
    L Calcium-sensitive dye loading buffer (with 2.5 mM probenecid to inhibit anion transport). Incubate 1 hour at 37°C.
    
  • Antagonist Pre-treatment: Add PGF2

    
     dimethyl amine at varying concentrations (0.1 
    
    
    
    M to 10
    
    
    M) to the wells. Incubate for 15 minutes to allow receptor equilibration.
  • Agonist Challenge: Place plate in FLIPR instrument. Inject PGF2

    
     at 
    
    
    
    concentration (typically ~100 nM).
  • Data Acquisition: Measure fluorescence intensity (Ex 485nm / Em 525nm) every second for 60 seconds.

  • Analysis: Calculate % Inhibition =

    
    . Plot log[Antagonist] vs. % Inhibition to determine 
    
    
    
    .
Ex Vivo Organ Bath (Gerbil Colon)

The gerbil colon is highly sensitive to PGF2


 and is the standard tissue for assessing FP-mediated contraction.

Workflow:

  • Tissue Prep: Isolate ascending colon from male gerbils. Cut into 2-cm strips.

  • Mounting: Suspend strips in organ baths containing Krebs-Henseleit buffer (37°C, oxygenated with 95%

    
    /5% 
    
    
    
    ). Apply 1g resting tension.
  • Equilibration: Wash tissue every 15 mins for 1 hour.

  • Control Response: Construct a cumulative concentration-response curve (CRC) for PGF2

    
     (1 nM - 1 
    
    
    
    M). Wash out.[3]
  • Antagonist Incubation: Incubate tissue with PGF2

    
     dimethyl amine (e.g., 3.2 
    
    
    
    g/mL) for 30 minutes.
  • Test Response: Repeat PGF2

    
     CRC.
    
  • Result: A rightward shift in the PGF2

    
     CRC (increased 
    
    
    
    ) without depression of the maximum response indicates competitive antagonism .

Part 4: Pharmacokinetics & Toxicology

Metabolism & Stability
  • Amidase Resistance: Unlike PGF2

    
    -isopropyl ester (Latanoprost) or PGF2
    
    
    
    -ethyl amide, the dimethyl amide bond is sterically hindered. It resists cleavage by corneal and plasma amidases.
  • Implication: In vivo effects can be attributed to the parent molecule, not a free-acid metabolite. This is crucial for confirming "intrinsic" activity in drug development.

Toxicology Profile
  • Ocular: High concentrations may induce conjunctival hyperemia (redness), a class effect of prostaglandins, though less pronounced with antagonists than agonists.

  • Systemic: Rapid systemic clearance prevents significant cardiovascular effects in ocular dosing, but intravenous administration may transiently affect pulmonary vascular resistance (PGF2

    
     is a vasoconstrictor; the antagonist may blunt this tone).
    

References

  • Maddox, Y. T., Ramwell, P. T., Shiner, C. S., & Corey, E. J. (1978).[3] Amide and 1-amino derivatives of F prostaglandins as prostaglandin antagonists.[1] Nature, 273(5663), 549–552.[1] Link

  • Woodward, D. F., et al. (2001). The pharmacology of bimatoprost (Lumigan™).[7] Survey of Ophthalmology, 45, S337-S345.[7] Link

  • Cayman Chemical. (2023). Prostaglandin F2

    
     dimethyl amine Product Information. Cayman Chemical Product Data Sheet. Link
    
  • Fitzpatrick, T. M., et al. (1978).[8] Antagonism of the pulmonary vasoconstrictor response to prostaglandin F2alpha by N-dimethylamino substitution of prostaglandin F2alpha.[8] Journal of Pharmacology and Experimental Therapeutics, 206(1), 139-142.[8] Link

Sources

Foundational

Technical Monograph: N-Dimethylaminoprostaglandin F2alpha (CID 5283101)

The following technical guide details the physicochemical properties, pharmacological mechanism, and analytical profiling of N-Dimethylaminoprostaglandin F2alpha (PubChem CID 5283101). Functional Classification: Prostano...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, pharmacological mechanism, and analytical profiling of N-Dimethylaminoprostaglandin F2alpha (PubChem CID 5283101).

Functional Classification: Prostanoid FP Receptor Antagonist[1]

Executive Summary

N-Dimethylaminoprostaglandin F2alpha (also known as PGF2α dimethyl amine or 1-(dimethylamino)-PGF2α) is a synthetic derivative of the naturally occurring prostaglandin F2α (PGF2α).[1] Unlike its parent molecule—a potent agonist of the FP receptor involved in luteolysis and vasoconstriction—this C1-modified analog functions as a selective antagonist .

By replacing the C1-carboxyl group of PGF2α with a dimethylamino moiety, the molecule retains affinity for the FP receptor but fails to induce the conformational changes necessary for G-protein coupling. This makes CID 5283101 a critical pharmacological probe for distinguishing FP-receptor-mediated effects from those of other prostanoid receptors (e.g., EP, TP) in vascular and ocular research.

Chemical & Physical Characterization

The structural modification at the C1 position alters the molecule's ionization state and lipophilicity compared to endogenous PGF2α.

Physicochemical Profile
PropertyData Specification
PubChem CID
IUPAC Name (1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
Molecular Formula C₂₂H₄₁NO₃
Molecular Weight 367.6 g/mol
Physical State Viscous oil / Crystalline solid (temperature dependent)
Solubility Ethanol (>20 mg/mL), DMSO (>50 mg/mL), DMF (>50 mg/mL), PBS pH 7.2 (>3 mg/mL)
pKa (Calculated) ~9.5 (Tertiary amine)
Stability ≥ 2 years at -20°C (Avoid freeze/thaw cycles)
Structural Significance

The substitution of the carboxylic acid (COOH) with a dimethylamine (CH₂-N(CH₃)₂) eliminates the acidic proton, rendering the molecule basic. This modification prevents the formation of the salt bridge typically required for agonist-induced receptor activation, thereby locking the receptor in an inactive state while blocking access to endogenous PGF2α.

Pharmacology & Mechanism of Action

Receptor Interaction

CID 5283101 acts as a competitive antagonist at the Prostaglandin F Receptor (FP) .[2]

  • Agonists (e.g., PGF2α, Bimatoprost): Bind to FP, triggering Gαq/11 coupling, phospholipase C (PLC) activation, and intracellular calcium mobilization.

  • Antagonist (CID 5283101): Occupies the orthosteric binding site but does not trigger Gq coupling. It effectively inhibits PGF2α-induced vasoconstriction and bronchoconstriction.

Signaling Pathway Diagram

The following diagram illustrates the competitive antagonism mechanism within the FP receptor signaling cascade.

FP_Signaling PGF2a PGF2α (Endogenous Agonist) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Activates CID5283101 N-Dimethylamino-PGF2α (CID 5283101) CID5283101->FP_Rec Blocks Gq Gαq Protein FP_Rec->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release (Contraction) IP3->Ca Mobilization

Figure 1: Mechanism of Action.[2][1] CID 5283101 competitively blocks the FP receptor, preventing the Gq-mediated calcium cascade typically triggered by PGF2α.

Analytical Methodologies

For researchers characterizing this compound or screening for it in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3]

Sample Preparation (Liquid-Liquid Extraction)

Due to the basic nature of the amine group (pKa ~9.5), extraction pH must be adjusted to ensure the molecule is in its neutral (unprotonated) state for organic solvent extraction, or protonated for cation exchange.

  • Aliquot: 200 µL plasma or media.

  • Internal Standard: Add 10 µL of PGF2α-d4 (Note: Retention time will differ significantly due to the amine vs acid difference).

  • Basification: Adjust pH to ~10.0 using 0.1M Ammonium Hydroxide (to neutralize the amine).

  • Extraction: Add 1 mL Ethyl Acetate/Hexane (80:20). Vortex 2 min, Centrifuge 5 min @ 4000g.

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Methanol:Water (50:50).

LC-MS/MS Protocol
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Note: Unlike PGF2α (analyzed in Neg mode), the dimethylamine group readily protonates, making ESI+ highly sensitive.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Optimized for CID 5283101):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Inference
368.3 [M+H]⁺ 350.3 15 Loss of H₂O (Dehydration)
368.3 [M+H]⁺ 332.3 22 Loss of 2x H₂O

| 368.3 [M+H]⁺ | 46.1 | 30 | Dimethylamine fragment [HN(CH₃)₂]⁺ |

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) pH_Adj pH Adjustment (pH > 10 for LLE) Sample->pH_Adj Extract Extraction (Ethyl Acetate/Hexane) pH_Adj->Extract LC LC Separation (C18, ESI+ Mode) Extract->LC MS1 Q1: Select m/z 368.3 [M+H]+ LC->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3: Detect m/z 350.3, 46.1 CID->MS2

Figure 2: Analytical workflow for the isolation and quantification of N-Dimethylamino-PGF2α using ESI+ LC-MS/MS.

Synthesis & Production

While commercially available as a research tool, the synthesis typically follows a derivatization pathway from PGF2α.

  • Starting Material: Prostaglandin F2α (free acid).

  • Activation: The C1-carboxyl group is activated (e.g., using mixed anhydride or carbodiimide).

  • Amidation: Reaction with dimethylamine to form PGF2α-dimethylamide (CID 5283075).

  • Reduction: Selective reduction of the C1-amide to the C1-amine using Lithium Aluminum Hydride (LiAlH₄) or similar reducing agents. Crucial Step: Conditions must be controlled to avoid reducing the C5-C6 or C13-C14 double bonds.

  • Purification: Flash chromatography on silica gel (eluent: Chloroform/Methanol).

Safety & Toxicology

As a potent bioactive lipid analog, strict safety protocols are required.

  • Hazard Class: Irritant; Potentially reprotoxic.

  • Handling: Use nitrile gloves and work within a fume hood.

  • Accidental Exposure: Prostaglandins can be absorbed through the skin. In case of contact, wash immediately with soap and water to prevent systemic absorption which may cause smooth muscle contraction (bronchospasm, uterine contraction).

References

  • PubChem. (n.d.).[1] Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9alpha,11alpha,13E,15S)- (CID 5283101).[1] National Library of Medicine. Retrieved from [Link]

  • Stinger, R. B., et al. (1982).[4] Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution of prostaglandin F2 alpha.[4] Journal of Pharmacology and Experimental Therapeutics.[4] Retrieved from [Link]

Sources

Exploratory

Role of PGF2alpha dimethyl amine in inhibiting vasoconstriction

Topic: Role of PGF2 Dimethyl Amine in Inhibiting Vasoconstriction Content Type: Technical Whitepaper / Experimental Guide Audience: Pharmacologists, Vascular Biologists, and Drug Discovery Scientists PGF2 Dimethyl Amine:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of PGF2


 Dimethyl Amine in Inhibiting Vasoconstriction
Content Type:  Technical Whitepaper / Experimental Guide
Audience:  Pharmacologists, Vascular Biologists, and Drug Discovery Scientists

PGF2 Dimethyl Amine: Pharmacological Characterization and Inhibition of FP Receptor-Mediated Vasoconstriction[1]

Executive Summary

Prostaglandin F2


 (PGF2

) is a potent endogenous vasoconstrictor acting primarily through the F-prostanoid (FP) receptor.[1][2] In experimental pharmacology, distinguishing FP-mediated effects from those of other prostanoid receptors (TP, EP) is critical. PGF2

dimethyl amine (PGF2

-DMA)
serves as a vital pharmacological tool in this context.

Unlike the parent compound, which induces smooth muscle contraction, the C-1 modified PGF2


-DMA functions as a competitive antagonist. This guide details the mechanistic basis of this inhibition, provides validated protocols for its use in isometric tension studies, and establishes criteria for interpreting vascular response data.

Chemical and Pharmacological Profile[1][2][4][5][6][7][8][9]

To understand the inhibitory capacity of PGF2


-DMA, one must first recognize its structural deviation from the agonist.
  • Parent Compound: PGF2

    
     possesses a C-1 carboxyl group essential for maximal agonist efficacy at the FP receptor.
    
  • The Derivative: PGF2

    
    -DMA replaces the C-1 carboxyl group with a dimethyl amino group. This modification retains receptor affinity but abolishes intrinsic activity, converting the ligand into an antagonist.
    
FeaturePGF2

(Agonist)
PGF2

-DMA (Antagonist)
Receptor Target FP Receptor (Primary)FP Receptor (Competitive Antagonist)
Signaling Outcome Gq

Ca

mobilization
Blockade of Gq coupling
Vascular Effect Potent VasoconstrictionInhibition of PGF2

-induced tone
Solubility Ethanol, DMSO, PBS (pH > 7.2)Ethanol, DMSO, Methyl Acetate
Key Utility Inducing hypertension/contractionValidating FP-receptor dependency

Technical Note: PGF2


-DMA is distinct from PGF2

dimethyl amide. While both are antagonists, the amine derivative has shown superior potency in specific pulmonary vascular preparations [1].[3]

Mechanistic Underpinnings: The FP Receptor Blockade[2]

The inhibition of vasoconstriction by PGF2


-DMA is not a non-specific physiological antagonism; it is a receptor-specific event.
The Agonist Pathway (Vasoconstriction)

Under normal conditions, PGF2


 binds to the Gq-coupled FP receptor on vascular smooth muscle cells (VSMCs). This triggers the hydrolysis of PIP2 by Phospholipase C (PLC), generating IP3 and DAG. IP3 induces calcium release from the sarcoplasmic reticulum, leading to Myosin Light Chain Kinase (MLCK) activation and contraction.
The Antagonist Action

PGF2


-DMA occupies the orthosteric binding site of the FP receptor. Because it lacks the carboxyl moiety required to induce the conformational change necessary for G

q coupling, the downstream calcium cascade is silenced.
Visualization: Signaling Interference

The following diagram illustrates the competitive inhibition at the membrane level.

FP_Signaling_Blockade cluster_inhibition Inhibition Mechanism node_agonist PGF2alpha (Agonist) node_receptor FP Receptor (GPCR) node_agonist->node_receptor Activates node_antagonist PGF2alpha-DMA (Antagonist) node_antagonist->node_receptor Competitively Blocks node_gq Gq Protein node_receptor->node_gq Coupling node_plc Phospholipase C (PLC) node_gq->node_plc Activates node_ip3 IP3 Generation node_plc->node_ip3 Hydrolysis node_ca Intracellular Ca2+ Release node_ip3->node_ca Stimulates node_contraction Vasoconstriction node_ca->node_contraction Actin-Myosin Crossbridging

Figure 1: Competitive antagonism of the FP receptor signaling cascade by PGF2


-DMA.

Experimental Protocols: Validating Inhibition

To scientifically validate the role of PGF2


-DMA, researchers must utilize a "Self-Validating" experimental design. This ensures that observed inhibition is due to specific receptor blockade and not tissue viability loss.
Protocol A: Isometric Tension Recording (Vascular Rings)

Objective: Determine the inhibitory potency (IC50) of PGF2


-DMA against a fixed concentration of PGF2

.

Materials:

  • Isolated vessel rings (e.g., rat aorta, canine pulmonary artery).

  • Krebs-Henseleit buffer (37°C, carbogenated).

  • Force transducers.[2]

  • Agonist: PGF2

    
     (Stock: 10 mM in Ethanol).
    
  • Antagonist: PGF2

    
    -DMA (Stock: 10 mM in Ethanol).
    

Step-by-Step Workflow:

  • Equilibration: Mount rings at optimal resting tension (e.g., 2g for aorta). Equilibrate for 60 mins, washing every 15 mins.

  • Viability Check (Priming): Challenge with High K+ (60 mM) or Phenylephrine (1

    
    M)  to confirm contractile machinery is intact. Wash until baseline is restored.
    
  • Control Response: Construct a cumulative concentration-response curve (CCRC) for PGF2

    
     (1 nM to 10 
    
    
    
    M) to establish the EC80 (concentration producing 80% max contraction).
  • Washout: Wash thoroughly (3-4 times) over 30 mins.

  • Antagonist Incubation: Incubate the tissue with PGF2

    
    -DMA at a fixed concentration (e.g., 1 
    
    
    
    M or 10
    
    
    M) for 20 minutes .
    • Critical: The antagonist must be present before the agonist is reintroduced.

  • Agonist Re-challenge: Repeat the PGF2

    
     CCRC in the presence of PGF2
    
    
    
    -DMA.
  • Analysis: A rightward shift in the log-dose response curve indicates competitive antagonism.

Protocol B: Specificity Validation (The "Negative Control")

To prove PGF2


-DMA is not a non-specific smooth muscle depressant, you must test it against a non-FP receptor agonist.
  • Setup: Prepare two organ baths with matched vessel rings.

  • Incubation: Add PGF2

    
    -DMA (10 
    
    
    
    M) to both baths for 20 mins.
  • Challenge Bath 1: Add PGF2

    
     (EC80). 
    
    
    
    Expected Result: Minimal/Blocked Contraction.
  • Challenge Bath 2: Add U46619 (Thromboxane mimetic) or Phenylephrine (Alpha-1 agonist).

    
    Expected Result:  Full Contraction.
    
    • Interpretation: If Bath 2 contracts normally, PGF2

      
      -DMA is a specific FP antagonist. If Bath 2 is also inhibited, the compound has off-target effects (e.g., calcium channel blockade).
      
Visualization: Experimental Workflow

Experimental_Workflow cluster_control Phase 1: Control cluster_test Phase 2: Test start Start: Isolate Vessel equil Equilibration (60 min) start->equil prime Viability Check (KCl / PE) equil->prime wash1 Washout prime->wash1 curve1 PGF2a CCRC (Agonist Only) wash1->curve1 wash2 Washout (30 min) curve1->wash2 incubate Incubate PGF2a-DMA (20 min) wash2->incubate curve2 PGF2a CCRC (+ Antagonist) incubate->curve2 analyze Calculate Dose Ratio (Schild Analysis) curve2->analyze

Figure 2: Workflow for isometric tension recording to assess PGF2


-DMA antagonism.

Data Interpretation and Expected Results

When analyzing the effects of PGF2


-DMA, researchers should look for specific quantitative markers derived from the Fitzpatrick and Cayman Chemical datasets [1, 2].
ParameterExpected Outcome with PGF2

-DMA
Biological Interpretation
Emax (Max Efficacy) Unchanged (usually)Characteristic of competitive antagonism. The agonist can still reach max effect if concentration is high enough.
EC50 Increased (Rightward Shift)More agonist is required to overcome the antagonist blockade.
Schild Slope ~1.0Indicates simple competitive antagonism at a single receptor site.
Specificity High for PGF2

Should not significantly inhibit Arachidonic Acid (AA) or Phenylephrine responses [1].

Case Study Data: In canine lung lobe preparations, N-dimethylamine PGF2


 (0.8–3.2 

g/ml) antagonized the PGF2

response by 66 to 79% , while leaving the response to arachidonic acid largely intact [1].[3] This differentiation is crucial: it proves the compound blocks the receptor, not the synthesis of prostaglandins.

References

  • Fitzpatrick, T. M., et al. (1978).[3] Antagonism of the pulmonary vasoconstrictor response to prostaglandin F2alpha by N-dimethylamino substitution of prostaglandin F2alpha.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Cayman Chemical. (n.d.). Prostaglandin F2

    
     dimethyl amine Product Information.
    
    
  • Stinger, R. B., et al. (1982).[4] Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution of prostaglandin F2 alpha.[4][1][3] Journal of Pharmacology and Experimental Therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving N-Dimethylaminoprostaglandin F2alpha in DMSO

(N-dimethylamino-PGF2 ) Target Audience: Drug Discovery Scientists, Pharmacologists, and Chemical Biologists Abstract & Scientific Rationale N-Dimethylaminoprostaglandin F2 (N-dimethylamino-PGF2 ) is a specialized deriva...

Author: BenchChem Technical Support Team. Date: February 2026


 (N-dimethylamino-PGF2

) Target Audience: Drug Discovery Scientists, Pharmacologists, and Chemical Biologists

Abstract & Scientific Rationale

N-Dimethylaminoprostaglandin F2


  (N-dimethylamino-PGF2

) is a specialized derivative of the naturally occurring Prostaglandin F2

(PGF2

).[1] Structurally characterized by the substitution of the C-1 carboxyl group with a dimethylamino moiety (or similar modification depending on specific synthesis, often rendering it a tertiary amine), this compound frequently serves as a pharmacological antagonist or probe in vascular and reproductive physiology research.

Proper dissolution is critical because prostaglandins and their analogs are lipophilic, unstable in aqueous environments over time, and susceptible to oxidation. Dimethyl sulfoxide (DMSO) is the preferred vehicle for preparing highly concentrated stock solutions due to its amphiphilic nature and ability to solubilize the cyclopentane ring structure of prostanoids. This protocol outlines a rigorous method to ensure maximal solubility , compound stability , and reproducibility in biological assays.

Material Specifications & Safety

Reagents & Equipment
ComponentSpecificationCriticality
Solvent DMSO (Dimethyl Sulfoxide), Anhydrous,

99.9%
High : Water content promotes hydrolysis.
Inert Gas Nitrogen (

) or Argon (Ar)
High : Prevents oxidation of alkene double bonds.
Vials Amber Glass (Borosilicate) with Teflon-lined capsMedium : Protects from UV; prevents plasticizer leaching.
Pipettes Positive Displacement (recommended)Medium : Ensures accuracy with viscous DMSO.
Safety & Handling (PPE)
  • Hazard: Prostaglandin analogs are potent bioactive lipids.[2] They may be absorbed through the skin and can induce smooth muscle contraction (bronchoconstriction, uterine contraction).

  • Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Handle exclusively inside a fume hood or biological safety cabinet.

Detailed Dissolution Protocol

Phase 1: Preparation & Calculations

Before opening the vial, equilibrate the compound to room temperature. Condensation on a cold vial can introduce moisture, degrading the solid.

Solubility Reference Data:

  • DMSO Solubility:

    
     50 mg/mL (Conservative estimate based on PGF2
    
    
    
    analogs).
  • Ethanol Solubility:

    
     50 mg/mL.[3]
    
  • PBS (pH 7.[3][4]2) Solubility: ~10 mg/mL (Metastable; prepare immediately before use).

Calculation Example: To prepare a 10 mM Stock Solution :

  • Molecular Weight (MW): ~367.6 g/mol (Verify specific batch MW on CoA).

  • Target Mass: 1 mg.[5][6]

  • Required Volume (DMSO):

    
    
    
    
    
Phase 2: Solubilization Workflow
  • Purge Solvent: Gently bubble Nitrogen or Argon gas through the anhydrous DMSO for 1-2 minutes to remove dissolved oxygen.

  • Add Solvent: Add the calculated volume of DMSO directly to the product vial.

  • Mechanical Mixing:

    • Secure the cap tightly.

    • Vortex gently for 30-60 seconds.

    • Observation: The solution should appear clear and colorless. If particles remain, sonicate in a water bath (ambient temp) for 2-5 minutes.

  • Inert Gas Overlay: Before sealing for storage, gently blow a stream of inert gas into the headspace of the vial to displace air.

Phase 3: Storage & Aqueous Dilution
  • Stock Storage: Store DMSO stocks at -20°C (stable for at least 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles by aliquoting.

  • Working Solution: Dilute the DMSO stock into your assay buffer (e.g., PBS, Tyrode’s) immediately prior to use.

    • Constraint: Keep final DMSO concentration < 0.1% to 1% to avoid solvent toxicity in cell-based assays.

Process Visualization (Workflow Diagram)

G Raw Solid N-Dimethylamino-PGF2α (Store -20°C) Equilibration Equilibrate to RT (Prevent Condensation) Raw->Equilibration Step 1 Dissolution Add Solvent & Vortex (Target: 10-50 mM) Equilibration->Dissolution SolventPrep Anhydrous DMSO (N2 Purged) SolventPrep->Dissolution Step 2 QC Visual Inspection (Clear Solution?) Dissolution->QC Step 3 QC->Dissolution Fail (Sonicate) Storage Aliquot & Store (-20°C / -80°C) QC->Storage Pass Usage Dilute in PBS (Use within 24h) Storage->Usage Experiment Day

Figure 1: Step-by-step workflow for the solubilization and handling of N-Dimethylaminoprostaglandin F2


.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness/Precipitate Saturation or Water ContaminationSonicate for 5 mins. If persistent, add more DMSO. Ensure DMSO is anhydrous.
Yellow Discoloration OxidationDiscard. Prepare fresh stock using inert gas purging.[3][4]
Viscous/Gel formation High Concentration (>100 mM)Dilute further with DMSO.
Precipitation in Buffer "Crash-out" effectDilute stepwise or warm buffer to 37°C. Ensure [DMSO] < 1%.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5283101: Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino). Available at: [Link]

  • Stinger, R. B., et al. (1982).[7] Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution of prostaglandin F2 alpha. Journal of Pharmacology and Experimental Therapeutics, 220(3), 521-5.[7] Available at: [Link]

Sources

Application

How to use PGF2alpha dimethyl amine for in vitro smooth muscle assays

Application Note: Pharmacological Characterization of FP Receptor Antagonism using PGF2 Dimethyl Amine in Smooth Muscle Abstract & Introduction Prostaglandin F2 Dimethyl Amine (PGF2 -DMA) is a specialized pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of FP Receptor Antagonism using PGF2


 Dimethyl Amine in Smooth Muscle 

Abstract & Introduction

Prostaglandin F2


 Dimethyl Amine (PGF2

-DMA)
is a specialized pharmacological tool designed as an antagonist of the Prostaglandin F receptor (FP receptor).[1][2][3] Unlike its parent compound, PGF2

—a potent agonist that induces smooth muscle contraction via the

-signaling cascade—PGF2

-DMA competitively inhibits these contractile responses.

This application note provides a rigorous protocol for using PGF2


-DMA in in vitro smooth muscle assays (e.g., organ bath, wire myography). It is essential for researchers aiming to:
  • Validate FP-receptor specificity in tissues exhibiting complex prostaglandin responses.

  • Differentiate between direct FP receptor activation and arachidonic acid-induced contractions.

  • Calculate antagonist affinity (

    
    )  in drug development pipelines.
    

Therapeutic Context: PGF2


 regulates diverse physiological processes, including luteolysis, bronchoconstriction, and intraocular pressure. PGF2

-DMA serves as a critical probe to dissect these pathways, distinguishing itself from other analogs by its specific modification at the C-1 position, which confers antagonistic properties [1, 2].

Mechanism of Action

PGF2


 typically binds the FP receptor, activating the 

protein. This stimulates Phospholipase C

(PLC

), hydrolyzing

into

and Diacylglycerol (DAG).

triggers intracellular

release, leading to Myosin Light Chain Kinase (MLCK) activation and contraction.

PGF2


-DMA Action: 
PGF2

-DMA occupies the orthosteric site of the FP receptor without inducing the conformational change required for

coupling. This blockade prevents the downstream calcium mobilization essential for contraction.

Figure 1: FP Receptor Signaling and Antagonism Blockade

FP_Signaling cluster_membrane Cell Membrane PGF2a PGF2α (Agonist) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Activates PGF2a_DMA PGF2α-DMA (Antagonist) PGF2a_DMA->FP_Rec Blocks Gq Gq/11 Protein FP_Rec->Gq Activates PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contract Smooth Muscle Contraction Ca->Contract

Caption: PGF2


-DMA competitively binds the FP receptor, preventing Agonist-induced 

coupling and subsequent calcium-mediated contraction.

Material Preparation

PGF2


-DMA is typically supplied as a solution in ethanol or methyl acetate.[2][3][4][5] Proper handling is critical to avoid solvent effects on sensitive smooth muscle preparations.

Table 1: Physicochemical Properties & Solubility

Property Specification

| Molecular Weight |


 |
| Formula  | 

| | Storage |

(Stable for

years) | | Stock Solvent | Ethanol (supplied) | | Assay Solvent | DMSO or PBS (pH 7.[6]2) | | Max Solubility | DMSO:

; PBS:

|[2][3][5]

Preparation Protocol:

  • Evaporation: Aliquot the required amount of the ethanolic stock into a glass vial. Evaporate the ethanol under a gentle stream of nitrogen gas.[5][6] Do not use heat.

  • Reconstitution: Immediately dissolve the resulting oil in DMSO to create a

    
     Master Stock .
    
    • Example: For

      
       of compound, add 
      
      
      
      of DMSO.
  • Working Solutions: Dilute the Master Stock with your assay buffer (e.g., Krebs-Henseleit) on the day of the experiment.

    • Note: Keep the final DMSO concentration in the organ bath

      
       to avoid vehicle-induced relaxation.
      

Experimental Protocol: Isometric Tension Recording

This protocol describes a competitive antagonism assay using an isolated tissue bath (e.g., Radnoti or DMT myograph).

Tissue Selection:

  • Primary: Gerbil colon (highly sensitive to PGF2

    
    ).
    
  • Secondary: Rat uterus, Guinea pig trachea, or Canine lung lobe.

Buffer Composition (Krebs-Henseleit, mM):


, 

,

,

,

,

,

. Continuously aerate with

at

.
Step-by-Step Workflow

1. Tissue Equilibration (60 mins)

  • Mount tissue rings/strips under optimal resting tension (

    
     depending on tissue).
    
  • Wash every 15 mins with fresh buffer.

  • Viability Check: Challenge with

    
     to verify contractile competence. Wash until baseline is restored.
    

2. Control Agonist Curve (Pre-Treatment)

  • Generate a Cumulative Concentration-Response Curve (CCRC) for the agonist (PGF2

    
     or Fluprostenol).
    
  • Dosing: Add agonist in semi-log increments (

    
    ) until maximal contraction (
    
    
    
    ) is reached.
  • Wash: Wash tissue

    
     over 20 mins to return to baseline.
    

3. Antagonist Incubation (Crucial Step)

  • Add PGF2

    
    -DMA  to the bath at a fixed concentration.
    
  • Recommended Screening Dose:

    
     (
    
    
    
    ).
  • Incubation Time: Allow 20--30 minutes for equilibrium binding. Do not wash out.

4. Agonist Challenge (Post-Treatment)

  • In the continued presence of PGF2

    
    -DMA, repeat the Agonist CCRC.
    
  • You should observe a rightward shift in the curve (increased

    
    ) without a significant depression of 
    
    
    
    (if competitive).

Figure 2: Experimental Workflow Diagram

Workflow Start Mount Tissue & Equilibrate (60 min) KCl KCl Viability Check Start->KCl Control_CCRC Control Agonist CCRC (PGF2α) KCl->Control_CCRC Wash Washout (20 min) Control_CCRC->Wash Incubate Incubate PGF2α-DMA (10 μM, 30 min) Wash->Incubate Test_CCRC Test Agonist CCRC Incubate->Test_CCRC Analyze Calculate Dose Ratio & Schild Plot Test_CCRC->Analyze

Caption: Standard organ bath workflow for assessing competitive antagonism. Note the incubation period is critical for antagonist receptor occupancy.

Data Analysis & Interpretation

1. Calculate


: 
Use non-linear regression (4-parameter logistic equation) to fit the curves:


2. Determine Dose Ratio (DR):



3. Schild Analysis (for


 determination): 
If testing multiple antagonist concentrations, plot 

vs.

.
  • X-intercept:

    
     (measure of antagonist affinity).
    
  • Slope: Should be close to

    
     for competitive antagonism.
    

Expected Results:

  • 
     PGF2
    
    
    
    -DMA:
    Typically causes a 5 to 10-fold rightward shift in the PGF2
    
    
    dose-response curve in sensitive tissues [3].
  • Specificity: PGF2

    
    -DMA should not significantly inhibit contractions induced by Acetylcholine or Histamine, confirming FP receptor selectivity.
    

Troubleshooting & Tips

  • Solubility Crash: If the compound precipitates upon addition to the bath (cloudiness), ensure your DMSO stock is concentrated enough (

    
    ) so the volume added is minimal (
    
    
    
    in
    
    
    bath).
  • Desensitization: FP receptors can desensitize rapidly. Ensure adequate washout times (

    
    ) between curves.
    
  • Potency: PGF2

    
    -DMA is a weak antagonist.[2][3] If no inhibition is seen at 
    
    
    
    , increase to
    
    
    .

References

  • Maddox, Y. T., Ramwell, P. T., Shiner, C. S., & Corey, E. J. (1978). Amide and 1-amino derivatives of F prostaglandins as prostaglandin antagonists.[2][3][5][6] Nature, 273(5663), 549–552.[2][3][5] Retrieved from [Link]

  • Fitzpatrick, T. M., Alter, I., Corey, E. J., Ramwell, P. W., Rose, J. C., & Kot, P. A. (1978).[7] Antagonism of the pulmonary vasoconstrictor response to prostaglandin F2alpha by N-dimethylamino substitution of prostaglandin F2alpha.[7] Journal of Pharmacology and Experimental Therapeutics, 206(1), 139-142.[7] Retrieved from [Link]

Sources

Method

Methods for testing FP receptor antagonism using Dinoprost dimethyl amine

Application Note: Pharmacological Characterization of FP Receptor Antagonism using Dinoprost Dimethyl Amine dimethyl amine) against the Prostaglandin F Receptor (FP). Executive Summary & Scientific Rationale The Prostagl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of FP Receptor Antagonism using Dinoprost Dimethyl Amine


 dimethyl amine) against the Prostaglandin F Receptor (FP).

Executive Summary & Scientific Rationale

The Prostaglandin F receptor (FP or PTGFR) is a G-protein-coupled receptor (GPCR) primarily coupled to the


 signaling pathway. Activation by its endogenous ligand, Dinoprost  (Prostaglandin F2

), triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) by Phospholipase C

(PLC

), resulting in the generation of inositol 1,4,5-trisphosphate (

) and diacylglycerol (DAG).

subsequently mobilizes intracellular calcium (

) from the endoplasmic reticulum.

Dinoprost dimethyl amine (CAS 67508-09-2) is a structural derivative of PGF2


.[1][2] While Dinoprost itself is a potent agonist, the dimethyl amine modification alters its pharmacological profile, rendering it a weak antagonist in specific tissue preparations (e.g., gerbil colon) [1].

This guide details the methodology to characterize the antagonistic potency (


)  and mechanism of action  (competitive vs. non-competitive) of Dinoprost dimethyl amine. The protocols utilize a kinetic Calcium Mobilization Assay (FLIPR/Calcium 6) as the primary readout, validated by an IP-One accumulation assay.

Mechanism of Action & Assay Principle

To test for antagonism, the assay must be run in "Antagonist Mode" . This involves pre-incubating the receptor with the test compound (Dinoprost dimethyl amine) to allow for receptor occupancy, followed by a challenge with a reference agonist (Dinoprost/PGF2


) at a fixed concentration (typically 

).

If Dinoprost dimethyl amine acts as an antagonist, it will block the agonist-induced calcium surge in a concentration-dependent manner.

Visualizing the Signaling Pathway

FP_Signaling Agonist Agonist (Dinoprost/PGF2a) FP_Receptor FP Receptor (PTGFR) Agonist->FP_Receptor Activates Antagonist Antagonist (Dinoprost Dimethyl Amine) Antagonist->FP_Receptor Blocks Gq Gq Protein FP_Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Calcium Ca2+ Release (Fluorescence Signal) ER->Calcium Mobilization

Figure 1: Gq-coupled FP receptor signaling pathway.[3][4][5][6] The assay measures the inhibition of the Calcium release step.

Materials & Reagent Preparation

Chemical Agents
ReagentRoleStock SolventStorageNotes
Dinoprost (PGF2

)
Reference AgonistEthanol or DMSO-20°CThe endogenous ligand. Used to stimulate the receptor.[4][5][7][8]
Dinoprost dimethyl amine Test Compound Ethanol or DMSO-20°CSolubility >50 mg/mL in DMSO.[1][2][9] Critical: Evaporate ethanol if necessary to avoid solvent toxicity in cells.
AL-8810 Positive Control AntagonistDMSO-20°CA known selective FP antagonist (

nM) to validate assay performance [2].
Calcium-6 / Fluo-4 Calcium Indicator DyeDMSO-20°CCalcium-6 (Molecular Devices) is preferred for higher signal-to-noise ratio without wash steps.
Cell Model
  • Primary Choice: HEK293 or CHO-K1 cells stably expressing human PTGFR (FP receptor).

  • Validation: Parental cells (Null) must be tested to ensure no endogenous response to PGF2

    
    .
    

Protocol 1: Kinetic Calcium Mobilization Assay (High-Throughput)

This is the gold standard for characterizing GPCR antagonism due to its real-time kinetic resolution.

Step 1: Cell Plating[10]
  • Harvest FP-expressing cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well (

    
     cells) into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.
    
  • Incubate overnight at 37°C, 5%

    
    .
    
Step 2: Dye Loading
  • Prepare 2X Dye Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux) + Calcium-6 dye. pH adjusted to 7.4.

  • Add 20 µL of 2X Dye Loading Buffer to each well (Total volume = 40 µL).

  • Incubate for 1 hour: 45 mins at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.

Step 3: Compound Preparation (The "Challenge" Plate)
  • Agonist Plate (Source of Stimulation): Prepare Dinoprost (PGF2

    
    ) at 5X  the 
    
    
    
    concentration.
    • Note: You must first run a dose-response of Dinoprost alone to determine the

      
       (concentration producing 80% max response).
      
  • Antagonist Plate (Source of Inhibition): Prepare a serial dilution (1:3) of Dinoprost dimethyl amine in HBSS/HEPES buffer.

    • Top concentration recommendation: 100 µM (final assay conc).

    • Ensure final DMSO concentration is <0.5%.

Step 4: Assay Execution (FLIPR/FlexStation)

The addition sequence is critical for antagonism assays.

Assay_Workflow Start Dye-Loaded Cells (Baseline Read) Add_Antag Add Dinoprost dimethyl amine (Test Compound) Start->Add_Antag Incubate Incubate 15-30 min (Equilibrium) Add_Antag->Incubate Add_Ago Inject Agonist (Dinoprost EC80) Incubate->Add_Ago Read Measure Ca2+ Flux Add_Ago->Read

Figure 2: Antagonist Mode Addition Sequence.

  • Baseline Read: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Antagonist Addition: Add 10 µL of Dinoprost dimethyl amine (5X conc) to the cells.

  • Incubation: Read continuously or pause for 15–30 minutes . Rationale: This allows the antagonist to bind the receptor before the agonist competes for the site.

  • Agonist Injection: Inject 10 µL of Dinoprost (Agonist) at

    
     concentration.
    
  • Kinetic Read: Measure fluorescence for 90–120 seconds to capture the peak calcium transient.

Data Analysis & Interpretation

Calculation of Inhibition
  • Calculate the Max - Min fluorescence units (RFU) for the Agonist Injection phase.

  • Normalize data:

    • 0% Inhibition: Response of Agonist (

      
      ) + Vehicle.
      
    • 100% Inhibition: Response of Buffer only (no Agonist).

  • Plot % Inhibition vs. Log[Dinoprost dimethyl amine].

Determining Mechanism (Schild Analysis)

To confirm if Dinoprost dimethyl amine is a competitive antagonist (binding the same orthosteric site as PGF2


):
  • Run complete dose-response curves of the Agonist (Dinoprost) in the presence of fixed concentrations of the Antagonist (0, 1 µM, 10 µM, 50 µM).

  • Look for a rightward shift in the Agonist

    
     without a depression of the maximal response (
    
    
    
    ).
  • Schild Plot: Log(Dose Ratio - 1) vs. Log[Antagonist]. A slope of 1.0 indicates competitive antagonism.

ParameterCompetitive AntagonistNon-Competitive/Allosteric
Agonist

Increases (Right shift)May increase or stay same
Agonist

Unchanged (at high agonist conc)Decreases (Depression)
Schild Slope ~ 1.0

1.0

Troubleshooting & Optimization

  • Solvent Effects: Dinoprost dimethyl amine is often supplied in ethanol.[2] Ethanol can be cytotoxic or induce calcium artifacts at concentrations >1%.

    • Solution: Evaporate the ethanol stock under nitrogen and reconstitute in 100% DMSO, then dilute into buffer. Keep final DMSO <0.5%.

  • Weak Potency: As Dinoprost dimethyl amine is reported as a "weak" antagonist [1], you may need high concentrations (up to 100 µM). Watch for non-specific toxicity (cell rounding/detachment) at these levels.

  • Desensitization: The FP receptor desensitizes rapidly. Ensure cells are not handled roughly or exposed to temperature fluctuations prior to the assay.

References

  • Cayman Chemical. (n.d.). Prostaglandin F2

    
     dimethyl amine Product Information. Retrieved from 
    
  • Griffin, B. W., et al. (1999). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.
  • Sharif, N. A., et al. (2002).[10] Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation. Journal of Ocular Pharmacology and Therapeutics, 18(4), 313-327.

  • Innoprot. (n.d.). FP Prostanoid Receptor Assay Protocol. Retrieved from

Sources

Application

Technical Guide: In Vivo Administration of N-dimethyl-PGF2α (PGF2α Dimethyl Amide)

This Application Note is a technical guide for the formulation and in vivo administration of N-dimethyl-PGF2α , chemically identified as Prostaglandin F2α Dimethyl Amide (Dinoprost Dimethyl Amide). Important Scientific C...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a technical guide for the formulation and in vivo administration of N-dimethyl-PGF2α , chemically identified as Prostaglandin F2α Dimethyl Amide (Dinoprost Dimethyl Amide).

Important Scientific Clarification: The syntax "N-dimethyl-PGF2α" refers to the dimethyl amide derivative at the C1 position (converting the carboxylic acid to an amide). This modification significantly alters the pharmacology compared to native PGF2α. While native PGF2α is a potent FP receptor agonist, PGF2α Dimethyl Amide acts primarily as a weak FP receptor antagonist or a prostamide analog .

  • Target Compound: Prostaglandin F2α Dimethyl Amide (CAS: 68192-15-4).[1]

  • Primary Application: Pharmacological probing of FP receptors (antagonism) or investigation of prostamide signaling.

  • Distinction Warning: Do NOT confuse this with 15,15-dimethyl-PGF2α or 16,16-dimethyl-PGF2α, which are potent agonists used for luteolysis.

Compound Profile & Mechanism

N-dimethyl-PGF2α is a lipophilic analog of Prostaglandin F2α. By converting the C1-carboxylic acid to a dimethyl amide, the compound loses the negative charge typical of prostaglandins at physiological pH, increasing its membrane permeability but altering its receptor binding profile.

  • Physicochemical State: Supplied as a solution in methyl acetate or a crystalline solid.

  • Solubility: Hydrophobic. Soluble in DMSO, Ethanol, and Dimethyl Formamide (DMF).[1] Insoluble in aqueous buffers (PBS/Saline) without co-solvents.

  • Mechanism of Action:

    • FP Receptor Antagonism: Inhibits PGF2α-induced smooth muscle contraction (e.g., in colon or uterus) with an IC50 significantly higher (>10 µM) than native agonists.

    • Prostamide Activity: May interact with prostamide-sensitive receptors (heterodimers of FP/EP receptors).

Formulation Strategy (Critical)

Prostaglandin amides precipitate rapidly in aqueous solution. A "solvent-cushion" strategy is required to prevent micro-precipitation, which causes erratic dosing and embolism risk.

Vehicle Selection Matrix
ComponentRoleConcentrationNotes
DMSO Primary Solvent5-10%Solubilizes the lipophilic amide.
Ethanol (Abs) Co-Solvent5-10%Reduces viscosity; aids dispersion.
Tween-80 Surfactant1-2%Essential. Prevents precipitation upon contact with saline.
PBS (pH 7.4) Diluent80-90%Physiological carrier. Must be added slowly.
Preparation Protocol (Step-by-Step)

Target Concentration: 1 mg/mL (Example for 10 mg/kg dose in 200g rat).

  • Evaporation (If supplied in Methyl Acetate):

    • If the stock is in methyl acetate, aliquot the required amount into a sterile vial.

    • Evaporate the solvent under a gentle stream of Nitrogen gas (N2). Do not use heat >30°C as PGs are heat-sensitive.

  • Primary Solubilization:

    • Dissolve the residue immediately in 100% Ethanol (Calculated as 5% of final volume). Vortex for 30 seconds.

    • Add DMSO (Calculated as 5% of final volume). Vortex.

  • Surfactant Addition:

    • Add Tween-80 (2% of final volume) to the organic mixture. Vortex until a homogeneous "oil phase" is formed.

  • Aqueous Dilution (The Drop-wise Method):

    • While vortexing the vial at medium speed, add pre-warmed (37°C) PBS drop-wise.

    • Observation: The solution may turn slightly cloudy (Tyndall effect) due to micelle formation. This is acceptable. If distinct white flakes appear, the compound has precipitated—discard and increase DMSO/Tween ratio.

  • Filtration:

    • Pass through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility. Note: Account for ~10% volume loss in the filter.

Administration Routes & Protocols

Route A: Intraperitoneal (IP) Injection

Rationale: The primary route for pharmacological evaluation. The large surface area of the peritoneum allows for rapid absorption of lipophilic compounds. Typical Dose Range: 1 mg/kg – 10 mg/kg (Due to lower affinity/antagonist potency).

Workflow:

  • Restraint: Use the "scruff" technique for mice or a thoracic hold for rats to expose the abdomen.

  • Tilt: Tilt the head downward at a 30° angle. This shifts the viscera cranially, reducing the risk of puncturing the cecum or bladder.

  • Injection Site: Lower right or left quadrant of the abdomen.

  • Needle Entry: Use a 27G needle. Insert at a 30-45° angle. Aspirate slightly to ensure no blood or urine is drawn.

  • Administration: Inject slowly over 5-10 seconds.

  • Post-Op: Return animal to cage and monitor for "writhing" (a sign of peritoneal irritation from DMSO/Ethanol).

Route B: Subcutaneous (SC) Injection

Rationale: For slower, sustained release or when studying local tissue effects. Vehicle Adjustment: Reduce DMSO to <5% if possible to avoid local necrosis. Increase Tween-80 to 5% to maintain solubility.

Workflow:

  • Site Selection: Loose skin over the neck (scruff) or flank.

  • Tent Technique: Lift the skin to form a "tent."

  • Injection: Insert needle (25G or 27G) into the subcutaneous pocket.

  • Volume Limit: Max 5 mL/kg (Mouse: ~100-200 µL; Rat: ~500 µL-1 mL).

Experimental Design: Antagonist Validation

Since N-dimethyl-PGF2α is often used to block PGF2α effects, the following "Challenge Protocol" is recommended.

Hypothesis: Pre-treatment with N-dimethyl-PGF2α will blunt the physiological response (e.g., vasoconstriction or uterine contraction) to a subsequent PGF2α challenge.

Study Groups:

  • Vehicle Control: Vehicle (IP) + Vehicle (IP).

  • Agonist Control: Vehicle (IP) + PGF2α (Agonist, e.g., 100 µg/kg).

  • Experimental: N-dimethyl-PGF2α (Test Dose, e.g., 5 mg/kg) + PGF2α.

Timeline:

  • T = -30 min: Inject N-dimethyl-PGF2α (Antagonist) to allow systemic distribution and receptor occupancy.

  • T = 0: Inject PGF2α (Agonist).

  • T = +10 to +60 min: Measure endpoint (e.g., Blood Pressure, Intraocular Pressure, or Tissue harvest).

Visualizations

Figure 1: Formulation & Injection Workflow

This diagram illustrates the critical "Solvent Cushion" method required to keep the lipophilic amide in solution.

FormulationWorkflow Stock Stock Solution (Methyl Acetate) Evap N2 Evaporation (Remove Solvent) Stock->Evap Prep OrganicPhase Re-solubilize: EtOH + DMSO + Tween80 Evap->OrganicPhase Residue AqueousPhase Add Warm PBS (Drop-wise + Vortex) OrganicPhase->AqueousPhase Emulsification Filter 0.22µm Filter (Sterilization) AqueousPhase->Filter Clarification Animal Rodent Injection (IP or SC) Filter->Animal Admin

Caption: Step-by-step formulation strategy ensuring solubility of lipophilic PGF2α amides before injection.

Figure 2: Pharmacological Mechanism (Antagonism)

This pathway details how N-dimethyl-PGF2α interferes with the canonical FP receptor signaling cascade.

SignalingPathway Ligand PGF2α (Native Agonist) Receptor FP Receptor (GPCR) Ligand->Receptor Activates Antagonist N-dimethyl-PGF2α (Antagonist/Prostamide) Antagonist->Receptor Blocks/Competes Gq Gαq Protein Receptor->Gq Coupling PLC PLCβ Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Smooth Muscle Contraction Ca->Response

Caption: Competitive antagonism at the FP Receptor. The dimethyl amide occupies the receptor, preventing Gq-mediated Calcium release.

References

  • Woodward, D. F., et al. (2001). "The pharmacology of bimatoprost (Lumigan)." Survey of Ophthalmology, 45(Suppl 4), S337-S345. (Establishes the pharmacology of PG amides/prostamides).
  • Sharif, N. A., et al. (2003). "Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues." Investigative Ophthalmology & Visual Science, 44(2), 715-721. [Link]

  • Tsuboi, K., et al. (2002). "Prostanoid receptor subtypes." Prostaglandins & Other Lipid Mediators, 68-69, 535-556.
  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media.

Sources

Method

Application Note &amp; Protocol: Solvent Compatibility for N-Dimethylaminoprostaglandin F2α (Ethanol vs. PBS)

For: Researchers, scientists, and drug development professionals in pharmacology and cell biology. Abstract This technical guide provides a comprehensive analysis and detailed protocols for the solubilization and use of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in pharmacology and cell biology.

Abstract

This technical guide provides a comprehensive analysis and detailed protocols for the solubilization and use of N-Dimethylaminoprostaglandin F2α, a synthetic analog of Prostaglandin F2α (PGF2α). Due to its lipophilic nature, N-Dimethylaminoprostaglandin F2α presents challenges for direct dissolution in aqueous buffers commonly used in biological assays. This application note establishes a scientifically-grounded, dual-solvent methodology, utilizing ethanol for the preparation of high-concentration stock solutions and Phosphate-Buffered Saline (PBS) for subsequent dilutions to working concentrations. We will delve into the chemical rationale behind this approach, provide step-by-step protocols for solubility and stability assessment, and offer a framework for evaluating the impact of the solvent on a functional cellular assay. The objective is to equip researchers with the necessary knowledge and tools to ensure the accurate and reproducible application of N-Dimethylaminoprostaglandin F2α in their experimental systems.

Introduction: The Challenge of Prostaglandin Solubility

N-Dimethylaminoprostaglandin F2α is a synthetic derivative of the naturally occurring PGF2α[1][2]. Like its parent compound, it is an eicosanoid, a class of lipid signaling molecules characterized by a 20-carbon structure[3]. This lipid-based structure confers poor water solubility, making direct preparation in aqueous media for cell-based assays or other biological experiments problematic.

The choice of solvent is therefore a critical first step in any experimental workflow involving this compound. An ideal solvent system must:

  • Effectively solubilize the compound at a concentration suitable for a stock solution.

  • Maintain the chemical integrity and biological activity of the prostaglandin analog.

  • Be compatible with the downstream application , minimizing any confounding effects of the solvent itself on the experimental model.

This guide will demonstrate that a dual-solvent approach, leveraging the high dissolving power of an organic solvent for the stock and the biocompatibility of an aqueous buffer for the final dilution, is the most robust method for working with N-Dimethylaminoprostaglandin F2α.

The Rationale for a Dual-Solvent Approach: Ethanol and PBS

The core of our recommended methodology rests on the distinct and complementary properties of ethanol and Phosphate-Buffered Saline (PBS).

Ethanol as the Primary Solvent for Stock Solutions:

  • High Solubilizing Capacity: As a moderately polar organic solvent, ethanol can effectively disrupt the intermolecular forces between the lipophilic prostaglandin molecules, allowing for the preparation of high-concentration stock solutions. For the related compound, PGF2α, solubility in ethanol is approximately 100 mg/ml. While specific data for the N-Dimethylamino derivative is less precise, it is known to be soluble in ethanol at concentrations greater than 20 mg/ml[4]. This high concentration is essential for minimizing the volume of solvent added to the final experimental system.

  • Preservation of Stability at Low Temperatures: Prostaglandins are generally more stable when stored in an organic solvent at low temperatures (-20°C or -80°C)[5][6][7]. The presence of ethanol prevents the freezing of the stock solution at -20°C, protecting the compound from potential degradation caused by freeze-thaw cycles.

PBS as the Secondary Solvent for Working Solutions:

  • Biocompatibility: PBS is an isotonic, non-toxic buffer that mimics the physiological environment of cells, making it an ideal diluent for in vitro and in vivo experiments.

  • Limited Solubility and Stability: The solubility of prostaglandins in aqueous buffers is significantly lower. For instance, PGF2α has a solubility of approximately 10 mg/ml in PBS (pH 7.2). More importantly, aqueous solutions of prostaglandins are not recommended for storage for more than one day due to potential degradation[5][6].

The logical workflow, therefore, is to prepare a concentrated stock in ethanol, which can be stored for extended periods, and to perform final dilutions into PBS or cell culture medium immediately before use. This strategy ensures both long-term stability and immediate biocompatibility.

G cluster_0 Preparation Workflow Stock High-Concentration Stock in Ethanol Working Low-Concentration Working Solution in PBS/Media Stock->Working Dilute Immediately Before Use Storage Long-term Storage at -20°C Stock->Storage Assay Biological Assay Working->Assay

Caption: Recommended workflow for preparing N-Dimethylaminoprostaglandin F2α solutions.

Experimental Protocols

The following protocols provide a framework for researchers to validate the optimal solvent conditions for N-Dimethylaminoprostaglandin F2α in their specific experimental context.

Protocol 1: Solubility Assessment

Objective: To determine the practical solubility limits of N-Dimethylaminoprostaglandin F2α in both ethanol and PBS.

Materials:

  • N-Dimethylaminoprostaglandin F2α (crystalline solid or as supplied in a solvent)

  • Anhydrous Ethanol (≥99.5%)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation of Ethanol Stock:

    • If starting with a crystalline solid, weigh out a precise amount (e.g., 1 mg) of N-Dimethylaminoprostaglandin F2α.

    • Add a small volume of anhydrous ethanol to achieve a high target concentration (e.g., 10 mg/ml).

    • Vortex thoroughly until the solid is completely dissolved. Visually inspect for any particulates. If the compound is supplied in a solvent, proceed to the next step.

  • Solubility in Ethanol:

    • Continue to add small, precise volumes of ethanol to the stock solution, vortexing after each addition, until the desired stock concentration is achieved (e.g., 20 mg/ml or higher)[4]. Observe for any signs of precipitation.

  • Solubility in PBS:

    • Prepare a series of dilutions of the ethanol stock into PBS (pH 7.2) to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 3, 5 mg/ml)[4].

    • Ensure the final concentration of ethanol is kept constant and low across all dilutions if possible, though for this initial test, the focus is on the prostaglandin's solubility.

    • Vortex each dilution vigorously for 30 seconds.

    • Allow the solutions to sit at room temperature for 15 minutes.

    • Visually inspect for any cloudiness or precipitation.

    • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes and inspect for a pellet. The highest concentration with no visible precipitate is the practical solubility limit in PBS.

Protocol 2: Stability Assessment in Working Solution

Objective: To evaluate the stability of N-Dimethylaminoprostaglandin F2α in a PBS working solution over a typical experimental timeframe.

Materials:

  • N-Dimethylaminoprostaglandin F2α working solution in PBS (at a concentration below its determined solubility limit)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or Mass Spectrometry), if available.

  • Alternatively, a functional bioassay (as described in Protocol 3).

Procedure:

  • Prepare a fresh working solution of N-Dimethylaminoprostaglandin F2α in PBS.

  • Time Point Zero (T=0): Immediately analyze an aliquot of the working solution by HPLC to obtain a chromatogram representing the intact compound. Alternatively, perform a functional assay to determine its initial biological activity.

  • Store the remaining working solution at room temperature (or 37°C if relevant to the assay conditions).

  • Subsequent Time Points: At regular intervals (e.g., 2, 4, 8, and 24 hours), take another aliquot of the working solution and re-analyze it by HPLC or in the functional assay.

  • Analysis:

    • HPLC: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area and the appearance of new peaks would indicate degradation.

    • Functional Assay: A decrease in the biological response over time would suggest a loss of active compound.

Protocol 3: Functional Bioassay and Solvent Control

Objective: To assess the biological activity of N-Dimethylaminoprostaglandin F2α and to control for any effects of the ethanol vehicle. Prostaglandin F2α and its analogs are known to interact with the PGF2α receptor (FP receptor), which can be involved in various cellular processes, including smooth muscle contraction and inflammatory responses[8][9][10].

Materials:

  • A relevant cell line expressing the FP receptor (e.g., primary uterine smooth muscle cells, or a recombinant cell line).

  • Cell culture medium and supplements.

  • N-Dimethylaminoprostaglandin F2α stock solution in ethanol.

  • PBS, pH 7.2, sterile.

  • A method for assessing cellular response (e.g., calcium imaging, second messenger assay like cAMP or IP3 measurement, or a downstream functional assay like cell contraction or cytokine release ELISA)[11][12][13].

Procedure:

  • Prepare a Dose-Response Series:

    • Perform serial dilutions of the N-Dimethylaminoprostaglandin F2α ethanol stock into cell culture medium to create a range of final working concentrations.

    • Crucially, prepare a parallel set of "vehicle control" dilutions. These will contain the same final concentration of ethanol as the corresponding drug dilutions but without the prostaglandin. This step is critical to isolate the effect of the compound from any solvent-induced artifacts.

    • It is recommended to keep the final ethanol concentration in the assay below 0.5%, and ideally below 0.1%, as ethanol itself can induce cellular stress and inflammatory responses[14][15][16][17].

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere/equilibrate.

    • Replace the medium with the prepared N-Dimethylaminoprostaglandin F2α dilutions and the corresponding vehicle controls.

    • Incubate for the desired experimental duration.

  • Assess Biological Response:

    • Measure the chosen cellular endpoint for all conditions.

  • Data Analysis:

    • Subtract the response observed in the vehicle control from the response in the corresponding drug-treated sample.

    • Plot the corrected biological response against the concentration of N-Dimethylaminoprostaglandin F2α to generate a dose-response curve.

G cluster_1 Functional Assay Workflow Stock Ethanol Stock Drug_Dilutions Serial Dilutions (Drug + Ethanol in Media) Stock->Drug_Dilutions Vehicle_Dilutions Vehicle Controls (Ethanol only in Media) Stock->Vehicle_Dilutions Cells Target Cells Drug_Dilutions->Cells Vehicle_Dilutions->Cells Analysis Measure Response & Correct for Vehicle Effect Cells->Analysis

Caption: Workflow for a self-validating functional bioassay with vehicle controls.

Expected Outcomes and Data Summary

The protocols described above will yield quantitative data that can be summarized for easy comparison and decision-making.

ParameterSolventExpected ResultRationale / Implication
Solubility Anhydrous Ethanol>20 mg/mlSuitable for creating a concentrated, stable stock solution.
PBS (pH 7.2)~3 mg/ml[4]Limited solubility necessitates dilution from a stock. Direct preparation of high concentrations is not feasible.
Stability (in PBS) PBS (pH 7.2)Significant degradation may be observed within 24 hours.Aqueous working solutions should be prepared fresh for each experiment and not stored.
Biological Activity N/AA clear dose-dependent response after correcting for vehicle effects.Confirms the biological activity of the compound and the validity of the solvent system.
Vehicle Control Ethanol in MediaMinimal to no effect at concentrations ≤0.1%. Potential for cytotoxicity or off-target effects at ≥0.5%[14][15].Establishes the non-interference threshold for ethanol in the specific assay.

Conclusion and Best Practices

The chemical nature of N-Dimethylaminoprostaglandin F2α dictates a careful and methodical approach to its solubilization and use in biological research. The evidence strongly supports a dual-solvent strategy as the most reliable method.

Key Recommendations:

  • Stock Solution: Prepare a high-concentration stock solution of N-Dimethylaminoprostaglandin F2α in an anhydrous organic solvent such as ethanol. Store this stock solution at -20°C for long-term stability[5][6].

  • Working Solution: Immediately prior to each experiment, dilute the ethanol stock into a physiological buffer (e.g., PBS) or your final cell culture medium. Do not store aqueous solutions of prostaglandins for more than one day.

  • Vehicle Controls: Always include a vehicle control in your experiments. This is a sample that contains the same final concentration of the solvent (ethanol) as your highest-dose test article, but without the compound itself. This is essential to ensure that the observed biological effects are due to the prostaglandin analog and not the solvent.

  • Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your assay as low as possible, ideally below 0.1%, to avoid solvent-induced artifacts[14][15].

By adhering to these principles and protocols, researchers can ensure the accurate, reproducible, and reliable use of N-Dimethylaminoprostaglandin F2α, leading to high-quality, interpretable data.

References

  • Prostaglandin F2alpha - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Karp, C. L., & Narayanan, S. (2006). Prostaglandin Extraction and Analysis in Caenorhabditis elegans. Journal of Visualized Experiments, (1). [Link]

  • Poyser, N. L. (1975). Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Advances in Prostaglandin and Thromboxane Research, 1, 473–479.
  • Patel, M., & Patel, K. B. (2023). Prostaglandins. In StatPearls.
  • Husain, S., Abdel-Latif, A. A., & Yousufzai, S. Y. (1996). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Experimental Eye Research, 63(3), 305–310.
  • McCarrick, S., et al. (2024). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology in Vitro, 94, 105698.
  • PubChem. (n.d.). prostaglandin F2alpha N-dimethylamide. Retrieved February 19, 2026, from [Link]

  • McCarrick, S., et al. (2024). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Assay Genie. (n.d.). PGF2a(Prostaglandin F2 Alpha) ELISA Kit. Retrieved February 19, 2026, from [Link]

  • Tang, E. H., & Vanhoutte, P. M. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 113.
  • Bio-protocol. (2021, July 29). Ethanol pre-exposure enhances alcohol-seeking behavior at cellular level by chemoattraction and exhibits bleb-driven cellular stress response in uniform ethanol concentration. Retrieved February 19, 2026, from [Link]

  • Das, S., et al. (2021).
  • Das, S., et al. (2021). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. PMC. Retrieved February 19, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). 8-iso-Prostaglandin F2a Assay. Retrieved February 19, 2026, from [Link]

  • Chemignition Laboratory. (2025, May 16). Stability and Storage Guidelines for Latanoprost API. Retrieved February 19, 2026, from [Link]

  • ELK Biotechnology. (n.d.). PGF2a(Prostaglandin F2 Alpha) ELISA Kit. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US4113882A - Stabilized oral prostaglandin formulation and the process for the preparation thereof.
  • Dr. Oracle. (2025, June 20). Do Latanoprost (prostaglandin analog) eye drops need to be refrigerated?. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9alpha,11alpha,13E,15S)-. Retrieved February 19, 2026, from [Link]

  • Stinger, R. B., et al. (1982). Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution of prostaglandin F2 alpha. The Journal of Pharmacology and Experimental Therapeutics, 220(3), 521–525.
  • Google Patents. (n.d.). RU2482851C2 - Storage of stable preparation of prostaglandin.
  • Google Patents. (n.d.). WO2010100656A2 - Storage stable prostaglandin product.
  • PubChem. (n.d.). PGF2alpha-EA. Retrieved February 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). * Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary*. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Dinoprost. Retrieved February 19, 2026, from [Link]

Sources

Application

Handling and storage protocols for prostaglandin F2alpha dimethyl amine

Application Note: Handling, Storage, and Solubilization Protocols for Prostaglandin F2 Dimethyl Amine -DMA (FP Receptor Antagonist) Part 1: Executive Summary & Critical Distinction Objective: This guide provides rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Solubilization Protocols for Prostaglandin F2


 Dimethyl Amine 

-DMA (FP Receptor Antagonist)

Part 1: Executive Summary & Critical Distinction

Objective: This guide provides rigorous protocols for the handling, storage, and experimental preparation of Prostaglandin F2


 Dimethyl Amine (PGF2

-DMA)
. Unlike standard prostaglandins which are often supplied as salts, PGF2

-DMA is a C-1 amide derivative designed specifically as a Prostaglandin F (FP) receptor antagonist .

CRITICAL DISTINCTION: Researchers must verify the identity of their reagent before proceeding.

  • PGF2

    
     Dimethyl Amine (PGF2
    
    
    
    -DMA):
    An Antagonist (Blocks FP receptor).[1][2] Modified at C-1 to an amide.
  • Dinoprost Tromethamine (PGF2

    
     Tris Salt):  An Agonist  (Activates FP receptor).[2] A salt of the native acid.
    

Failure to distinguish these will result in diametrically opposed experimental outcomes (Inhibition vs. Activation).

Part 2: Chemical Identity & Physical Properties

Understanding the physicochemical nature of PGF2


-DMA is the foundation of a successful protocol. It is a lipophilic amide, making it distinct from the water-soluble tromethamine salts.
PropertySpecificationExperimental Implication
Formal Name 1-(dimethylamino)-prosta-5Z,13E-diene-9α,11α,15S-triolTarget molecule for QC validation.
Molecular Weight 367.6 g/mol Use this for Molarity (M) calculations.
Physical State Solution in Ethanol (typically 10 mg/ml)Do not freeze-thaw repeatedly. Ethanol evaporates rapidly; keep sealed.
Solubility (DMSO) > 50 mg/mlIdeal solvent for high-concentration stock libraries.
Solubility (PBS pH 7.2) ~ 3 mg/mlSparingly Soluble. Aqueous working solutions must be prepared fresh.
Stability ≥ 1 year at -20°CLong-term storage requires strict temperature control.

Part 3: Storage Architecture (The Cold Chain)

Prostaglandins are chemically fragile. They possess double bonds at C-5 and C-13 that are susceptible to oxidation, and hydroxyl groups prone to dehydration or epimerization under improper pH or temperature.

Protocol A: Long-Term Storage (Stock Reagent)
  • Temperature: Store immediately at -20°C . For archives >2 years, -80°C is preferred.

  • Atmosphere: The vial should ideally be purged with an inert gas (Argon or Nitrogen) before re-sealing to prevent oxidative degradation.

  • Container: Use the original amber glass vial. If aliquoting, use glass or high-quality polypropylene. Avoid polystyrene, which can adsorb lipophilic compounds.

  • Hygroscopy Management: Store the vial inside a secondary container (sealed bag or jar) with desiccant packs.

Protocol B: "The Thaw" (Crucial Step)
  • Rule: Never open a cold prostaglandin vial.

  • Why: Condensation. If you open a -20°C vial in room air, atmospheric moisture will condense inside. Water accelerates degradation.

  • Procedure: Remove vial from freezer and let it equilibrate to Room Temperature (RT) for 20–30 minutes before opening.

Part 4: Solubilization & Handling Workflows

PGF2


-DMA is supplied in ethanol.[1][3] For many bio-assays, ethanol is cytotoxic or interferes with signaling. The following workflow describes how to exchange solvents and prepare aqueous working solutions.
Visual Workflow: Solvent Exchange & Dilution

PGF2a_Handling Start Supplied Vial (Ethanol Solution) Evap Solvent Exchange Evaporate Ethanol under N2 stream Start->Evap Remove EtOH Oil Neat Oil (Residue) Evap->Oil Gentle stream Stock Re-dissolve (DMSO or DMF Stock) Oil->Stock Add DMSO (>50 mg/ml) Aqueous Aqueous Working Sol. (PBS/Media) Oil->Aqueous Direct Dissolution (Harder to solubilize) Stock->Aqueous Dilute 1:1000 (Max sol. 3 mg/ml) Assay Biological Assay (Cells/Tissue) Aqueous->Assay Use Immediately (<24 Hours)

Caption: Figure 1. Solvent exchange workflow. Evaporation of the carrier ethanol is required before creating high-concentration organic stocks or aqueous dilutions.

Protocol C: Preparing a DMSO Stock Solution

Use this method if the supplied ethanol concentration is too high for your assay.

  • Evaporation: Place the required volume of the supplied ethanol solution into a clean glass vial. Evaporate the ethanol under a gentle stream of nitrogen gas.[3][4]

    • Note: Do not use heat >30°C.

  • Reconstitution: Immediately add DMSO (or DMF) to the residual oil.

    • Target: 50 mg/ml is achievable.[3][4]

    • Purge: Flush the headspace with nitrogen and cap tightly.

  • Storage: This DMSO stock can be stored at -20°C for up to 6 months.

Protocol D: Preparing Aqueous Working Solutions

Use this for direct application to cells or tissues.

  • Dilution: Take the DMSO (or Ethanol) stock and dilute into your buffer (e.g., PBS pH 7.2).[3][4][5]

  • Solubility Limit: Do not exceed 3 mg/ml in the final aqueous buffer.

  • Precipitation Check: Vortex vigorously. Inspect for cloudiness. If cloudy, the lipid has precipitated; sonicate briefly or dilute further.

  • Stability Warning: Aqueous solutions of PGF2

    
    -DMA are unstable .
    
    • Rule: Prepare fresh daily .

    • Why: Although amides are more stable than esters, the PG backbone degrades in water over time. Never store aqueous dilutions.

Part 5: Biological Context & Safety

Mechanism of Action

PGF2


-DMA acts as an antagonist at the FP receptor.[2][4] In standard assays (e.g., gerbil colon), it inhibits PGF2

-induced contractions.[1][2][4]
  • Dose Reference: In gerbil colon, 3.2 µg/ml of PGF2

    
    -DMA inhibits the effect of 6 ng/ml PGF2
    
    
    
    by approximately 60% [1].[1][4]
Safety (HSE)
  • Hazard: PGF2

    
     compounds are potent smooth muscle constrictors. They can induce bronchoconstriction (asthma risk) and uterine contraction (pregnancy risk).
    
  • PPE: Wear gloves, safety glasses, and work in a fume hood or biosafety cabinet to avoid inhalation of aerosols during nitrogen evaporation.

  • Pregnancy: Women of childbearing age should exercise extreme caution or avoid handling if possible, due to potential abortifacient properties of PG analogs.

References

  • Maddox, Y.T., Ramwell, P.T., Shiner, C.S., et al. (1978).[3][4] Amide and 1-amino derivatives of F prostaglandins as prostaglandin antagonists.[3][4] Nature, 273, 549-552.[3][4]

  • Cayman Chemical. (2023). Prostaglandin F2α dimethyl amine Product Information (Item No. 16033).[3]

  • Samuelsson, B., et al. (1978).[5][6] Prostaglandins and thromboxanes.[5] Annual Review of Biochemistry, 47, 997-1029.[5][6]

Sources

Method

Dose-response curve generation for PGF2alpha dimethyl amine antagonism

This Application Note provides a rigorous, field-validated protocol for characterizing the antagonistic profile of Prostaglandin F2 Dimethyl Amine (PGF2 -DMA) at the FP prostanoid receptor. Unlike standard agonists, PGF2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for characterizing the antagonistic profile of Prostaglandin F2


 Dimethyl Amine (PGF2

-DMA)
at the FP prostanoid receptor.

Unlike standard agonists, PGF2


-DMA is a specific derivative designed to block FP receptor signaling.[1] This guide details the generation of functional dose-response curves using a Gq-coupled Calcium Mobilization Assay, the industry standard for measuring FP receptor kinetics.

Application Note: Functional Characterization of PGF2 Dimethyl Amine Antagonism via Calcium Mobilization


-DMA

Abstract & Mechanistic Insight

The FP prostanoid receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the G


q  subunit.[2] Upon activation by its endogenous ligand, Prostaglandin F2

(PGF2

), the receptor triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). IP3 subsequently binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular calcium (

).

PGF2


 Dimethyl Amine  is a chemically modified analog of PGF2

where the C-1 carboxylic acid is replaced by a dimethyl amine group. This modification strips the molecule of its agonist efficacy while retaining receptor affinity, converting it into a competitive antagonist .

Critical Consideration: PGF2


-DMA is historically documented as a weak antagonist (IC50 in the low micromolar range). Unlike high-potency synthetic antagonists like AL-8810, PGF2

-DMA requires careful solubility management and higher concentration ranges to resolve a complete inhibition curve.
Signaling Pathway Visualization

The following diagram illustrates the specific pathway utilized in this assay to quantify antagonism.

FP_Signaling Agonist Agonist (PGF2α / Fluprostenol) Receptor FP Receptor (GPCR) Agonist->Receptor Activates Antagonist Antagonist (PGF2α-DMA) Antagonist->Receptor Blocks Gq Gαq Protein Receptor->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ (Fluorescent Signal) ER->Ca Release

Caption: Figure 1. Competitive antagonism at the Gq-coupled FP receptor. PGF2


-DMA competes with the agonist for the orthosteric binding site, preventing the Gq-PLC-IP3 cascade and subsequent calcium release.

Materials & Reagents

Cell Model
  • Primary: HEK-293 or CHO-K1 cells stably expressing the human FP receptor (PTGFR).

  • Alternative: Immortalized human myometrial cells (high endogenous FP expression).

Compounds
ReagentRoleStock Conc.[3]SolventStorage
PGF2

(Dinoprost)
Agonist10 mMDMSO-20°C
Fluprostenol Agonist (High Potency)10 mMDMSO-20°C
PGF2

-DMA
Test Antagonist 50 mg/mL Ethanol/DMSO -20°C
AL-8810 Reference Antagonist10 mMDMSO-20°C
Calcium 6 Dye Fluorescent Indicator1XBuffer4°C (Dark)
Probenecid Transporter Inhibitor250 mM1N NaOHFresh

Expert Tip on Solubility: PGF2


-DMA is lipophilic. While soluble in DMSO (>50 mg/ml), it can precipitate in aqueous buffers at high concentrations (>100 µM). Ensure the final assay buffer contains < 0.5% DMSO/Ethanol to prevent solvent cytotoxicity artifacts.

Experimental Design: The "Two-Step" Protocol

To accurately generate an antagonist dose-response curve (IC50), you must first determine the potency of your agonist. This ensures you challenge the antagonist with a consistent, sub-maximal stimulus (typically EC80).

Workflow Overview
  • Day 1: Plate cells.

  • Day 2 (Run 1): Agonist Dose-Response (Determine EC80).

  • Day 2 (Run 2): Antagonist Inhibition Curve (Fixed Agonist + Titrated PGF2

    
    -DMA).
    

Workflow Step1 Step 1: Plate Cells (HEK-FP) Step2 Step 2: Dye Loading (1 hr @ 37°C) Step1->Step2 Step3 Step 3: Antagonist Addition (PGF2α-DMA) Step2->Step3 Step4 Step 4: Incubation (15-30 min) Step3->Step4 Equilibration Step5 Step 5: Agonist Injection (EC80 Conc.) Step4->Step5 Step6 Step 6: Read Kinetic Fluorescence Step5->Step6 Real-time

Caption: Figure 2. Antagonist Assay Workflow. Pre-incubation (Step 4) is critical to allow PGF2


-DMA to occupy receptors before agonist challenge.

Detailed Protocol

Phase A: Agonist EC80 Determination (Prerequisite)

Before testing the antagonist, define the window of the assay.

  • Preparation: Prepare a 10-point serial dilution (1:3) of PGF2

    
     (Agonist) starting at 10 µM down to 0.5 nM.
    
  • Injection: Inject agonist into dye-loaded cells and record Peak Fluorescence Units (RFU).

  • Calculation: Fit data to a 4-parameter logistic model. Calculate the EC80 (concentration giving 80% of max response).

    • Why EC80? It provides a robust signal window while remaining sensitive to competitive antagonism. Using EC100 makes it too difficult for a weak antagonist to compete.

Phase B: PGF2 -DMA Inhibition Curve (IC50)

This is the core experiment.

1. Cell Plating:

  • Seed HEK-FP cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate.

  • Incubate overnight at 37°C, 5% CO2.

2. Dye Loading:

  • Remove culture media.

  • Add 100 µL Calcium 6 Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).

  • Incubate 1 hour at 37°C.

3. Antagonist Preparation (PGF2


-DMA): 
  • Stock: 50 mg/mL (~136 mM) in Ethanol.

  • Top Standard: Dilute to 100 µM in Assay Buffer (HBSS/HEPES).

    • Note: Since it is a weak antagonist, 100 µM is necessary to see the top of the curve.

  • Dilution Series: Perform 1:3 serial dilutions (8 points). Range: 100 µM to ~0.04 µM.

  • Vehicle Control: Buffer with matched % Ethanol/DMSO.

4. Assay Execution (FLIPR/FlexStation):

  • Step 1 (Antagonist Addition): Add 50 µL of diluted PGF2

    
    -DMA to the cells.
    
  • Step 2 (Equilibration): Incubate for 20 minutes at Room Temperature (RT).

    • Critical: This allows the antagonist to bind the receptor before the agonist arrives.

  • Step 3 (Agonist Injection): The instrument injects 50 µL of 4X EC80 Agonist (PGF2

    
    ) into all wells.
    
    • Final Concentration: The well now contains 1X EC80 Agonist.

  • Step 4 (Read): Measure fluorescence every 1.5 seconds for 90 seconds.

Data Analysis & Interpretation

Metric Calculation

Extract the Max - Min RFU for the specific agonist-response peak (usually occurring 10-20 seconds after injection).

Normalization

Normalize data to define 0% and 100% activity:

  • 0% Inhibition (100% Activity): Wells with Vehicle + EC80 Agonist.

  • 100% Inhibition (0% Activity): Wells with Vehicle + Buffer (No Agonist).

Curve Fitting

Plot % Inhibition (Y-axis) vs. Log[PGF2


-DMA]  (X-axis).
Fit using the Sigmoidal Dose-Response (Variable Slope)  equation:


Expected Results
  • IC50 Value: Expect an IC50 in the 1 - 10 µM range.

  • Curve Shape: A standard competitive antagonist should yield a Hill Slope near -1.0.

  • Schild Plot (Validation): If you run multiple agonist curves against fixed concentrations of PGF2

    
    -DMA, you should see a parallel rightward shift of the agonist curve without a depression in Emax (indicative of competitive antagonism).
    
ParameterExpected ValueInterpretation
IC50 2.0 - 5.0 µMWeak potency (micromolar range).
Hill Slope -0.8 to -1.21:1 Competitive binding stoichiometry.
Max Inhibition > 90%Full antagonist (at sufficiently high dose).

Troubleshooting & Expert Tips

  • "I see no inhibition."

    • Cause: Agonist concentration too high.

    • Fix: Re-check your EC80. If you accidentally used EC100 or supramaximal agonist, a weak antagonist like PGF2

      
      -DMA cannot outcompete it. Drop agonist to EC50 for higher sensitivity.
      
  • "The curve flattens at 50% inhibition."

    • Cause: Solubility limit.

    • Fix: PGF2

      
      -DMA may precipitate above 50 µM in HBSS. Check the plate under a microscope for crystals. Use a carrier protein (0.1% BSA) in the buffer to improve solubility.
      
  • "Agonist response is drifting."

    • Cause: FP receptors desensitize rapidly.

    • Fix: Ensure cells are not over-confluent (starvation stress activates pathways). Keep assay time consistent.

References

  • Cayman Chemical.Prostaglandin F2

    
     dimethyl amine Product Information. Cayman Chemical.[4][5] Link
    
  • Fitzpatrick, T. M., et al. (1978). Antagonism of the pulmonary vasoconstrictor response to prostaglandin F2alpha by N-dimethylamino substitution of prostaglandin F2alpha.[6][7] Journal of Pharmacology and Experimental Therapeutics, 206(1), 139-142.[6] Link

  • Sharif, N. A., et al. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1079-1090. Link

  • Yu, D. Y., et al. (2009). Protection of human trabecular meshwork cells from oxidative stress by prostaglandin F2alpha agonists.[7] Investigative Ophthalmology & Visual Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-Dimethylaminoprostaglandin F2alpha in aqueous buffers

Topic: Improving solubility of N-Dimethylaminoprostaglandin F2alpha in aqueous buffers Technical Support Center: Solubility & Handling Guide Compound: N-Dimethylaminoprostaglandin F2alpha (PGF2α dimethyl amine) CAS: 6750...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of N-Dimethylaminoprostaglandin F2alpha in aqueous buffers

Technical Support Center: Solubility & Handling Guide

Compound: N-Dimethylaminoprostaglandin F2alpha (PGF2α dimethyl amine) CAS: 67508-09-2 Support Ticket ID: SOL-PGF2A-DMA-001[1]

Executive Summary

N-Dimethylaminoprostaglandin F2alpha (PGF2α-DMA) differs significantly from its parent compound, Prostaglandin F2α.[1][2] While the parent compound is a carboxylic acid (soluble at high pH), PGF2α-DMA contains a tertiary amine at the C1 position.[1] This structural modification inverts the solubility logic: PGF2α-DMA is basic . Its aqueous solubility relies on protonation of the amine group, meaning it is most soluble at neutral to slightly acidic pH and prone to precipitation in alkaline environments.

This guide provides validated protocols to achieve stable aqueous solutions, addressing the common "crash-out" events observed during dilution.

Part 1: Physicochemical Profile & Solubility Limits[1][2]

Before attempting solubilization, verify your target concentration against the physical limits of the compound.

Solvent SystemSolubility Limit (Max)StabilityNotes
Ethanol (Stock) > 20 mg/mLHigh (Months at -20°C)Preferred shipping/storage solvent.[1]
DMSO (Stock) > 50 mg/mLHigh (Months at -20°C)Ideal for high-concentration stocks.[1]
DMF (Stock) > 50 mg/mLHighUse only if DMSO/EtOH are incompatible.[1]
PBS (pH 7.2) ~ 3 mg/mLLow (< 24 Hours) Critical limit. Exceeding this risks precipitation.[1]
Water (pH < 7) > 3 mg/mLLow (< 24 Hours)Solubility increases as pH drops (protonation).[1]

Part 2: Step-by-Step Solubilization Protocols

Workflow A: Standard Reconstitution (For < 3 mg/mL)

Use this method for standard cell culture or enzymatic assays where low concentrations are sufficient.[1]

  • Evaporation: PGF2α-DMA is often supplied in ethanol.[3] To avoid solvent toxicity, evaporate the ethanol under a gentle stream of nitrogen gas.

    • Why? Residual ethanol > 0.1% can affect sensitive GPCR assays.

  • Stock Preparation: Dissolve the resulting oil immediately in DMSO to a concentration of 10–50 mg/mL .

    • Note: Purge the vial with inert gas (Argon/Nitrogen) to prevent oxidation.[1]

  • Aqueous Dilution:

    • Prepare your buffer (e.g., PBS pH 7.2).[1][2][3][4][5]

    • Crucial Step: Add the DMSO stock to the buffer dropwise while vortexing rapidly.

    • Target: Ensure the final concentration is ≤ 3 mg/mL .

Workflow B: High-Concentration/In Vivo Formulation (For > 3 mg/mL)

Use this method if you require higher doses for animal studies and need to bypass the 3 mg/mL aqueous limit.[1]

  • Co-solvent System:

    • Dissolve neat oil in Ethanol or DMSO.

    • Dilute with Cremophor EL or Solutol HS 15 (1:1 ratio with stock).[1]

    • Slowly add PBS while stirring.

    • Result: This creates a micellar suspension that can support concentrations up to ~10 mg/mL.

  • Cyclodextrin Complexation:

    • Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

    • Add PGF2α-DMA stock directly to this solution.[3]

    • Sonicate for 10–15 minutes at room temperature.

    • Mechanism:[1][6] The hydrophobic prostaglandin tail enters the cyclodextrin cone, shielding it from water while the hydrophilic exterior ensures solubility.

Part 3: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding the buffer. What happened?

Diagnosis: "Solvent Shock" or pH Crash.

  • Cause 1 (Solvent Shock): You added the buffer to the DMSO stock. Always add the stock to the buffer. Adding buffer to stock creates a transient zone of high water/low solvent where the drug crashes out before it can disperse. * Cause 2 (pH): Check your buffer pH.[1] If the pH is > 7.4, the amine group deprotonates (becomes neutral), drastically reducing solubility. [1] * Fix: Adjust buffer pH to 6.8–7.0 or lower the target concentration.

Q2: Can I store the aqueous solution for use next week?

No. Aqueous solutions of prostaglandins are chemically unstable. [1] * Mechanism: The alpha-chain is susceptible to beta-oxidation and the cyclopentane ring can undergo dehydration/isomerization in water. [1] * Protocol: Prepare aqueous dilutions fresh daily . Store the main stock in DMSO/Ethanol at -20°C.

Q3: I need to use this in a calcium mobilization assay. Will DMSO interfere?

Most cell-based assays tolerate up to 0.1% DMSO. [1] * Calculation: If your stock is 50 mg/mL and you need 50 µg/mL (1:1000 dilution), your final DMSO concentration is 0.1%.[1] This is generally safe. [1] * Control: Always run a "Vehicle Control" (0.1% DMSO only) to normalize baseline calcium flux.[1]

Part 4: Visualizing the Chemistry

Diagram 1: Solubilization Decision Tree

Caption: Logical workflow for selecting the correct solubilization strategy based on target concentration.

SolubilityWorkflow Start Start: PGF2α-DMA (Oil/Solid) TargetConc What is your Target Concentration? Start->TargetConc LowConc ≤ 3 mg/mL TargetConc->LowConc HighConc > 3 mg/mL TargetConc->HighConc DirectPBS Direct Dilution in PBS (pH 7.2) LowConc->DirectPBS Standard Buffer Complexation Enhancement Strategy Needed HighConc->Complexation ProtocolA Protocol A: Dropwise Addition (Vortex Rapidly) DirectPBS->ProtocolA Cyclodextrin Option 1: HP-β-Cyclodextrin (Molecular Encapsulation) Complexation->Cyclodextrin Preferred for In Vivo Cosolvent Option 2: Co-solvents (DMSO + Cremophor) Complexation->Cosolvent Preferred for In Vitro

[1]

Diagram 2: The pH-Solubility Relationship

Caption: Mechanistic difference between PGF2α (Acid) and PGF2α-DMA (Base) regarding pH adjustments.

pH_Mechanism Compound PGF2α-DMA (Amine Derivative) LowpH Low pH (< 7.0) Protonated (R-NH+) High Solubility Compound->LowpH Acidic Buffer HighpH High pH (> 8.0) Deprotonated (R-N) Precipitation Risk Compound->HighpH Alkaline Buffer

[1][2]

References

  • Maddox, Y. T., Ramwell, P. W., Shiner, C. S., & Corey, E. J. (1978).[1] Amide and 1-amino derivatives of F prostaglandins as prostaglandin antagonists. Nature, 273(5663), 549–552.[1][2] Retrieved from [Link]

  • Stinger, R. B., Fitzpatrick, T. M., Corey, E. J., Ramwell, P. W., Rose, J. C., & Kot, P. A. (1982).[1][7] Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution of prostaglandin F2 alpha. Journal of Pharmacology and Experimental Therapeutics, 220(3), 521-525.[1][7] Retrieved from [Link]

Sources

Optimization

Troubleshooting precipitation of PGF2alpha dimethyl amine in PBS pH 7.2

Lipid Solubilization Support Center: PGF2 Dimethyl Amine Topic: Troubleshooting Precipitation in PBS pH 7.2 Document ID: TS-LIPID-042 Status: Active Quick Diagnostic Matrix Identify your issue immediately using the table...

Author: BenchChem Technical Support Team. Date: February 2026

Lipid Solubilization Support Center: PGF2 Dimethyl Amine

Topic: Troubleshooting Precipitation in PBS pH 7.2 Document ID: TS-LIPID-042 Status: Active

Quick Diagnostic Matrix

Identify your issue immediately using the table below before proceeding to the protocol.

ObservationProbable CauseImmediate Action
Immediate white cloudiness upon addition "Solvent Shock" or Solubility Limit Exceeded . Rapid change in polarity caused lipids to aggregate before dispersing.Stop. Do not add more. Vortex vigorously for 30 seconds. If it does not clear, the concentration exceeds the aqueous limit (~3 mg/mL).
Crystalline precipitate at bottom Temperature Shock . Stock was cold (-20°C) and buffer was cold (4°C).Warm the vial to Room Temperature (25°C) or slightly higher (30°C) and vortex.
Oily droplets on surface Phase Separation . The compound has "oiled out." Common if the organic co-solvent (e.g., Methyl Acetate) is immiscible or concentration is extremely high.Requires re-solubilization in a compatible organic solvent (DMSO or Ethanol) before adding to PBS.
Precipitation after 2-4 hours Aqueous Instability . PGF2

salts are hydrolytically unstable in aqueous buffers over time.
Prepare fresh. Do not store aqueous solutions >24 hours.

The Chemistry of the Failure

To fix the precipitation, you must understand why it is happening. PGF2


 Dimethyl Amine is a salt form designed to increase solubility compared to the free acid, but it is not infinitely soluble in water.
  • The Mechanism: The dimethyl amine (DMA) counter-ion improves polarity, but the bulk of the molecule (the prostane ring and aliphatic side chains) remains highly hydrophobic.

  • The Trap: In PBS (pH 7.2), the high ionic strength (approx. 150 mM salts) creates a "salting-out" effect. The water molecules prefer to hydrate the buffer salts (

    
    , 
    
    
    
    ,
    
    
    ), effectively squeezing the hydrophobic lipid out of solution if the concentration exceeds the critical threshold.
  • The Limit: The absolute solubility limit of PGF2

    
    -DMA in PBS pH 7.2 is approximately 3 mg/mL  [1, 2].[1][2][3][4] Attempting to make a 5 mg/mL or 10 mg/mL stock directly in PBS will result in immediate failure.
    

Standard Operating Procedure (The "Safe" Protocol)

Follow this workflow to ensure a stable, clear solution.

Prerequisites
  • Stock: PGF2

    
     Dimethyl Amine (usually supplied in Ethanol or as a crystalline solid).[5][6]
    
  • Intermediary Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethyl formamide).[1][6]

  • Target Buffer: PBS pH 7.2 (Room Temperature).

Workflow Diagram

SolubilizationProtocol start Start: PGF2α-DMA (Supplied in Ethanol) evap Step 1: Evaporate Ethanol (Gentle N2 stream) start->evap stock Step 2: Create Organic Stock Dissolve in DMSO or DMF (Solubility > 50 mg/mL) evap->stock mix Step 3: Dropwise Dilution Add Stock to PBS while Vortexing stock->mix buffer Buffer Prep: PBS pH 7.2 (Must be Room Temp 25°C) buffer->mix Add to check Quality Check Is Conc < 3 mg/mL? mix->check success Success: Clear Solution check->success Yes fail Failure: Precipitation check->fail No

Caption: Logical workflow for solubilizing PGF2


-DMA, prioritizing organic intermediate stock to prevent shock precipitation.
Step-by-Step Protocol
  • Evaporation (If supplied in Ethanol): If your concentration requirement is high, evaporate the ethanol from the supplied vial using a gentle stream of nitrogen gas.

    • Why? Ethanol is a good solvent, but DMSO allows for higher concentration stocks (>50 mg/mL), allowing you to keep the final organic solvent percentage in your cell culture/animal model very low (<0.1%).

  • Primary Solubilization: Dissolve the resulting oil/residue in DMSO.

    • Target: Make a high-concentration "Master Stock" (e.g., 50 mg/mL).

    • Verification: Ensure the solution is completely clear and no oil droplets remain on the glass walls.

  • Aqueous Dilution (The Critical Step):

    • Place your PBS tube on a vortex mixer set to medium speed.

    • Slowly add the DMSO Master Stock dropwise into the vortexing PBS.

    • Rule: Never add PBS to the lipid stock; always add lipid to the PBS. This prevents the lipid from hitting a "wall" of water and crashing out.

  • Final Concentration Check: Ensure your final concentration in PBS does not exceed 3 mg/mL .

Troubleshooting FAQs

Q: I need a concentration of 10 mg/mL for my animal injection. Can I achieve this in PBS? A: No. The solubility limit in PBS is ~3 mg/mL.[1][4]

  • Solution: You must change your vehicle. PGF2

    
    -DMA is soluble in Ethanol, DMSO, and DMF at >50 mg/mL [1].[1][2][3][4][5][6] For animal studies, consider using a formulation of DMSO:PBS (1:10)  or encapsulating in a cyclodextrin carrier, though the latter requires validation. If you strictly need an aqueous vehicle, you are physically limited to ~3 mg/mL.
    

Q: My solution was clear, but after putting it in the fridge (4°C), it turned cloudy. A: This is temperature-dependent solubility.

  • Fix: Do not store the working solution at 4°C. PGF2

    
    -DMA aqueous solutions are unstable and should be prepared fresh daily [2]. If you must cool it, you risk precipitation. Warm it back to 25-30°C and vortex to see if it redissolves. If it does not, the salt may have dissociated and the free acid has precipitated; discard and prepare fresh.
    

Q: Can I use Methyl Acetate as the solvent? A: Avoid Methyl Acetate for aqueous dilutions.

  • While the compound is soluble in Methyl Acetate (>10 mg/mL), this solvent has poor miscibility with water compared to DMSO or Ethanol and can cause phase separation (oiling out) immediately upon contact with PBS [1].

Q: Does the pH of my PBS matter? A: Yes. PGF2


 has a pKa of approximately 4.9.
  • At pH 7.2, it is ionized (soluble).

  • If your PBS is old or unbuffered and the pH drops below 6.0, the equilibrium shifts toward the protonated (neutral) acid form, which is insoluble in water. Always check the pH of your PBS before starting.

References

  • Maddox, Y.T., Ramwell, P.T., Shiner, C.S., et al. (1978). Amide and l-amino derivatives of F prostaglandins as prostaglandin antagonists.[1][2][3] Nature 273(5663), 549-552.[1][2][3] Available at: [Link]

Sources

Troubleshooting

Stability of Dinoprost dimethyl amine at -20°C vs room temperature

Topic: Stability & Handling Profile (-20°C vs. Room Temperature) Document ID: TS-DINO-DMA-001 Audience: Research Scientists, formulation chemists, and lab managers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Profile (-20°C vs. Room Temperature)

Document ID: TS-DINO-DMA-001 Audience: Research Scientists, formulation chemists, and lab managers.

Part 1: Critical Stability Analysis
The Core Directive: Why -20°C?

Dinoprost dimethyl amine (PGF2


 dimethyl amine) is a research-grade salt of Prostaglandin F2

. Unlike the pharmaceutical-grade tromethamine salt (often stable at room temperature in specific sterile aqueous formulations), the dimethyl amine salt is typically supplied as a solution in ethanol .

The requirement for -20°C storage is governed by three physicochemical factors:

  • Solvent Integrity (Ethanol Containment):

    • At Room Temperature (RT): Ethanol has a high vapor pressure. Even in "sealed" vials, micro-evaporation over weeks alters the concentration, rendering quantitative experiments invalid.

    • At -20°C: Vapor pressure is negligible, preserving the molar concentration of the stock standard.

  • Prevention of Epimerization:

    • Prostaglandins possess a cyclopentane ring with chiral centers (C8, C9, C11, C12). While PGF2

      
       is more stable than the PGE series (which dehydrates to PGA/PGB), it is susceptible to C-15 epimerization  and slow oxidation at the C-5/C-6 double bond when exposed to light and heat.
      
    • Kinetic Impact: At -20°C, these degradation pathways are kinetically arrested. At RT, particularly in the presence of trace oxygen or light, the degradation rate increases non-linearly.

  • The "Aqueous Trap":

    • Crucial Distinction: The stability profile changes instantly upon reconstitution in water.

    • Ethanolic Stock (-20°C): Stable for

      
       1-2 years.[1][2]
      
    • Aqueous Buffer (RT or 4°C): Stable for < 24 hours . The dimethyl amine salt dissociates, leaving the free acid PGF2

      
       vulnerable to rapid pH-dependent degradation and adsorption to plastic surfaces.
      
Part 2: Troubleshooting Guide (Q&A)
Scenario 1: The "Bench-Top" Incident

Q: "I accidentally left my vial of Dinoprost dimethyl amine (10 mg/ml in ethanol) on the lab bench overnight at 22°C. Is it ruined?"

A: Likely No, but verify volume.

  • The Science: Chemically, PGF2

    
     is robust enough to withstand 12–24 hours at RT without significant degradation (unlike PGE2). The primary risk is solvent evaporation , not chemical breakdown.
    
  • Action Plan:

    • Inspect the volume.[3] If the vial was tightly capped and no significant volume loss is visible, the concentration is likely preserved.

    • If volume loss is suspected, you must treat the solution as "concentration unknown." You can evaporate the remaining ethanol under nitrogen and reconstitute with a known volume of fresh solvent to salvage the mass.

Scenario 2: Solubility Shock

Q: "I diluted the ethanolic stock directly into PBS, and it looks cloudy or precipitated. What happened?"

A: You exceeded the solubility limit or mixed too rapidly.

  • The Science: Dinoprost dimethyl amine is lipophilic.[4] Its solubility in PBS (pH 7.[2][5]2) is capped at approximately 3 mg/ml .[2][5][6] If you dump a high-concentration ethanolic stock into cold buffer, the compound crashes out before it can disperse.

  • Troubleshooting:

    • Ensure the final concentration in the aqueous buffer is < 3 mg/ml .

    • Vortex immediately upon addition.

    • If a precipitate remains, sonicate briefly. If it persists, the sample may be lost; filter sterilization will remove the active compound.

Scenario 3: Long-Term Aqueous Storage

Q: "Can I make a 1 mM stock in culture media and freeze it at -20°C for next week?"

A: ABSOLUTELY NOT.

  • The Science: Freezing aqueous prostaglandin solutions is risky due to "freeze-concentration" effects where pH shifts occur in the liquid pockets during freezing, accelerating degradation. Furthermore, PGF2

    
     is known to adsorb to plastics (polypropylene/polystyrene) over time in aqueous media.
    
  • Rule: Always prepare aqueous dilutions fresh daily .

Part 3: Standard Operating Procedures (SOPs)
SOP-01: Reconstitution & Solvent Exchange

Objective: To switch from the supplied ethanolic solution to a solvent compatible with your assay (e.g., DMSO or DMF) or to prepare a high-concentration aqueous buffer.

  • Evaporation:

    • Place the vial under a gentle stream of nitrogen gas.

    • Caution: Do not use heat > 30°C. Evaporate until the solvent is gone and a thin oil/film remains.

  • Solvent Addition:

    • For Organic Stock: Add DMSO or DMF. (Solubility > 50 mg/ml).[1][7] Purge with inert gas (Argon/N2) before sealing.

    • For Aqueous Use: Add PBS (pH 7.[2][5]2) directly to the oil. (Max solubility ~3 mg/ml).[2][5][6] Vortex vigorously.

  • Usage:

    • Use aqueous solutions within 12 hours .

SOP-02: Storage Hierarchy

Objective: Maximize shelf-life based on solvent environment.

StateSolventTemperatureStability EstimateContainer Type
Stock Ethanol (Original)-20°C

2 Years
Glass (Teflon-lined cap)
Stock DMSO / DMF-20°C6–12 MonthsGlass or Polypropylene
Working PBS / Media4°C / RT< 24 Hours Glass preferred (Low protein bind)
Working PBS / Media-20°CNot Recommended N/A
Part 4: Visualizing the Logic
Diagram 1: The Stability Decision Tree

Caption: Logical workflow for determining sample viability based on storage conditions and solvent.

StabilityLogic Start Start: Assess Dinoprost Sample StateCheck What is the solvent state? Start->StateCheck Ethanol Ethanol Solution (Original Stock) StateCheck->Ethanol Aqueous Aqueous Solution (PBS/Media) StateCheck->Aqueous TempCheckEth Storage Temp? Ethanol->TempCheckEth TempCheckAq Time since prep? Aqueous->TempCheckAq FrozenEth -20°C or -80°C TempCheckEth->FrozenEth RTEth Room Temp (>24 hrs) TempCheckEth->RTEth FreshAq < 24 Hours TempCheckAq->FreshAq OldAq > 24 Hours or Frozen TempCheckAq->OldAq ResultGood STABLE Proceed with experiment FrozenEth->ResultGood ResultCheck CHECK VOLUME Likely chemically stable, but concentration altered. RTEth->ResultCheck FreshAq->ResultGood ResultBad UNSTABLE / DEGRADED Discard sample. OldAq->ResultBad

Diagram 2: Reconstitution Workflow

Caption: Step-by-step protocol for converting ethanolic stock to aqueous working solution.

Reconstitution Stock Ethanol Stock (-20°C) Evap Evaporate Solvent (N2 Stream) Stock->Evap Prepare Oil Residual Oil (Solvent-free) Evap->Oil AddBuff Add PBS (pH 7.2) (Max 3 mg/ml) Oil->AddBuff Vortex Vortex / Sonicate AddBuff->Vortex Exp Biological Experiment (Use immediately) Vortex->Exp

[1]

References
  • Stehle, R. G. (1982). Physical chemistry, stability, and handling of prostaglandins E2, F2

    
    , D2, and I2: A critical summary. Methods in Enzymology, 86, 436–458. 
    
  • PubChem. Dinoprost (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • HSP Pharma.Dinoprost Prostaglandin F2

    
     Tromethamine Salt Technical Data. Retrieved from [Link] (General salt stability context).
    

Sources

Optimization

Technical Support Center: High-Sensitivity HPLC Analysis of Prostaglandins

Introduction: The "Ghost" in the Chromatogram Prostaglandins (PGs) present a perfect storm for HPLC analysis: they are structurally similar isomers, they are "sticky" (hydrophobic), and most critically, they lack a stron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in the Chromatogram

Prostaglandins (PGs) present a perfect storm for HPLC analysis: they are structurally similar isomers, they are "sticky" (hydrophobic), and most critically, they lack a strong chromophore. Unlike aromatic drugs that scream at 254 nm, PGs merely whisper at 190–210 nm.

At these low wavelengths, your detector is not just seeing the analyte; it is seeing the solvent, the dissolved gases, and the slightest pump pulsation. This guide is not a generic manual—it is a specific protocol to stabilize your baseline when working at the physical limits of UV detection or the sensitivity limits of MS.

Module A: The UV-Absorbance Challenge (190–210 nm)

Context: You are running a gradient elution (typically Water/Acetonitrile) and observing a massive baseline drift or "waves" that obscure your low-level PG peaks.

Q: Why does my baseline rise sharply during the gradient, even with "HPLC Grade" solvents?

The Senior Scientist Explains: This is rarely a contaminant; it is usually Refractive Index (RI) mismatch and UV Cut-off differential . Prostaglandins require detection at ~200 nm.

  • Acetonitrile (ACN) has a UV cut-off of ~190 nm.

  • Methanol (MeOH) has a UV cut-off of ~205 nm.

If you run a gradient from 10% MeOH to 90% MeOH at 200 nm, the background absorbance of the mobile phase increases dramatically as the organic percentage rises. Your detector auto-zeros at the start, so the increasing absorbance looks like a massive hill.

The Protocol: Absorbance Balancing (The "Doping" Method) To flatten the baseline without background subtraction (which masks noise), you must optically match Mobile Phase A (Water) to Mobile Phase B (Organic).

  • Measure Absorbance: Run a "dummy" gradient with no injection. Note the absorbance difference (in mAU) between 0% B and 100% B.

  • Dope Phase A: Add a micro-volume of a UV-absorbing species to Mobile Phase A.

    • If using MeOH: Add ~0.1% to 0.5% MeOH to your Water (Phase A).

    • If using ACN (which is clearer): You may actually need to add a tiny amount of Acetone (e.g., 20 µL per Liter) to Phase B to raise its background to match Phase A if Phase A contains buffers like Formic Acid (which absorbs at 210 nm).

  • Result: The detector sees constant absorbance throughout the gradient, eliminating the drift.

Q: I see rhythmic "sine wave" noise at 205 nm. Is my lamp dying?

The Senior Scientist Explains: While lamps do age, rhythmic noise at low wavelengths is almost always insufficient degassing . At 200 nm, dissolved oxygen is a chromophore. As the pump strokes mix A and B, small pressure changes alter the solubility of oxygen, creating a rhythmic absorbance change.

The Fix:

  • Sparging: Helium sparge is superior to vacuum degassing for low-UV work.

  • Premixing: If your method starts at 10% Organic, premix Phase A to be 90% Water / 10% Organic. This reduces the "heat of mixing" and outgassing that occurs in the mixing chamber.

Module B: Mass Spectrometry (LC-MS/MS) Noise

Context: You have moved to LC-MS/MS for better sensitivity, but you are seeing high chemical background (baseline > 1e4 cps) or ion suppression.

Q: My PG signals are weak, and the baseline is high in Negative Mode (ESI-). Why?

The Senior Scientist Explains: Prostaglandins are carboxylic acids; they ionize best in negative mode


. However, negative mode is notorious for "chemical noise" from mobile phase impurities and adducts.

The Protocol: Mobile Phase Hygiene & Additives

ParameterRecommendationThe "Why" (Mechanism)
Buffer Choice Ammonium Acetate (2–10 mM) Unlike Formic Acid alone, Ammonium Acetate buffers the pH at a level (pH ~5-6) that ensures PGs are deprotonated (ionized) while suppressing random background ions.
Solvent Quality LC-MS Grade ONLY "HPLC Grade" is filtered for particulates but not for trace ions. Sodium/Potassium in lower-grade solvents form adducts

that steal signal from your target

.
Column Bleed Flush C18 Columns New columns bleed silanols. Flush with 100% ACN for 2 hours before connecting to the MS source.

Critical Warning: Avoid Triethylamine (TEA) or non-volatile ion-pairing agents. They are "sticky" and will permanently contaminate your MS source, creating a high baseline for months.

Module C: The "Nuclear Option" – Derivatization (ADAM)

Context: Direct UV is too noisy, and you don't have an MS. You need femtomole sensitivity.

Q: How can I stabilize the baseline while increasing sensitivity 100-fold?

The Senior Scientist Explains: We chemically attach a "flashlight" to the prostaglandin. The standard method uses ADAM (9-anthryldiazomethane) .[1][2][3][4] This reagent reacts with the carboxylic acid of the PG to form a highly fluorescent ester.

Mechanism:



The Validated Protocol:

  • Preparation: Dissolve PG sample in Ethyl Acetate.

  • Reagent: Add 0.1% ADAM solution (freshly prepared in Ethyl Acetate).

  • Reaction: Incubate at Room Temperature for 60 minutes .

    • Note: Heat is NOT required and can degrade unstable PGs like

      
      .
      
  • Stabilization: No catalyst is needed. The byproduct is Nitrogen gas (clean).

  • Detection: HPLC-FLD (Fluorescence).

    • Excitation: 365 nm

    • Emission: 412 nm[1]

  • Baseline Benefit: Since the mobile phase and impurities do not fluoresce at 412 nm, the baseline drops to near-zero, leaving only your derivatized peaks.

Visual Troubleshooting Guides

Diagram 1: Baseline Noise Diagnostic Logic

Caption: A decision tree for isolating the root cause of baseline noise in PG analysis.

BaselineTroubleshooting Start Problem: Noisy Baseline DetectionType Detection Method? Start->DetectionType UV_Branch UV (190-210 nm) DetectionType->UV_Branch MS_Branch LC-MS (ESI-) DetectionType->MS_Branch Pattern Noise Pattern? UV_Branch->Pattern Contam Source of Noise? MS_Branch->Contam Rhythmic Periodic/Sine Wave Pattern->Rhythmic Drift Steady Slope Pattern->Drift Spikes Random Spikes Pattern->Spikes Fix_Rhythmic Action: Degas Mobile Phase Check Pump Seals Rhythmic->Fix_Rhythmic Fix_Drift Action: Balance Absorbance (Dope Solvent A) Drift->Fix_Drift Fix_Spikes Action: Flush Flow Cell (Air Bubble) Spikes->Fix_Spikes ChemNoise Constant High Background Contam->ChemNoise Suppression Low Signal/Drop-outs Contam->Suppression Fix_Chem Action: Use LC-MS Grade Solvents Clean Ion Source ChemNoise->Fix_Chem Fix_Suppress Action: Switch Buffer to Ammonium Acetate Suppression->Fix_Suppress

Diagram 2: ADAM Derivatization Workflow

Caption: Step-by-step chemical workflow to convert non-fluorescent PGs into high-signal derivatives.

ADAM_Workflow Sample Biological Sample (Low UV Signal) Extract Extraction (Ethyl Acetate) Sample->Extract React Add ADAM Reagent (60 min @ RT) Extract->React Byproduct N2 Gas Released (No cleanup needed) React->Byproduct byproduct Inject Inject to HPLC-FLD (Ex: 365nm / Em: 412nm) React->Inject Result High S/N Ratio (Stable Baseline) Inject->Result

References

  • Measurement of Prostaglandins from Biological Samples in the Subnanogram Range by Fluorescence Labelling and HPLC Separation. Source: Taylor & Francis / Journal of Liquid Chromatography. URL:[Link][5]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Source: Chromatography Online (LCGC). URL:[Link]

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Source: NIH / PubMed Central. URL:[Link]

  • Eliminating Baseline Problems (Technical Guide). Source: Agilent Technologies. URL:[Link]

  • Ultra High-Speed Analysis of Free Fatty Acids in Vegetable Oil using ADAM Derivatization. Source: JASCO Global. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-Dimethylaminoprostaglandin F

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Degradation of N-Dimethylaminoprostaglandin F in Solution Executive Summary N-Dimethylaminoprostaglandin F (N-dimethyl PG...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Degradation of N-Dimethylaminoprostaglandin F


 in Solution

Executive Summary

N-Dimethylaminoprostaglandin F


 (N-dimethyl PGF

) is a specialized derivative where the C-1 carboxylic acid is modified to a dimethyl amide. While this modification enhances lipid solubility and alters receptor binding kinetics compared to native PGF

, it introduces specific stability challenges.

The molecule faces three primary enemies in solution:


-elimination  (dehydration of the cyclopentane ring), oxidative degradation  (of the alkene chains or amine group), and surface adsorption  (loss of mass to container walls).

This guide replaces generic handling advice with a mechanistic troubleshooting framework designed to preserve the integrity of your pharmacological standard.

Module 1: The Solvent Paradox

User Query: "I stored my stock solution in DMSO at -20°C, but after 3 months, the potency dropped, and I see extra peaks on my LC-MS. What happened?"

The Mechanism: Hygroscopic Hydrolysis

While DMSO is an excellent universal solvent, it is highly hygroscopic (water-attracting). At -20°C, DMSO does not freeze completely solid in many commercial freezers (freezing point is 19°C, but supercooling is common, and frequent door openings cause partial thawing).

Absorbed atmospheric water creates a "micro-aqueous" environment. In this environment, two things happen:

  • Hydrolysis: Although the dimethyl amide bond is relatively stable, the presence of water facilitates the slow hydrolysis of the amide back to the free acid (PGF

    
    ) over long periods.
    
  • Ring Dehydration: Water acts as a medium for acid/base catalysis, promoting the elimination of the hydroxyl group at C-15 or C-11, leading to A-series or B-series prostaglandin byproducts.

Troubleshooting & Solution
Solvent SystemSuitabilityRisk FactorRecommendation
Methyl Acetate Excellent High VolatilityPrimary Storage. Best for long-term stability (>1 year). Must be evaporated before biological use.
Ethanol (Anhydrous) Good EvaporationSecondary Storage. Good for working stocks. Keep tightly sealed to prevent evaporation.[1]
DMSO Poor (Long-term) HygroscopyAcute Use Only. Use for day-of-experiment dilutions. Do not store >1 month.
PBS / Aqueous Critical Failure DegradationNever store. Aqueous half-life is <24 hours due to adsorption and chemical instability.

Module 2: The "Disappearing Mass" Phenomenon

User Query: "I prepared a 10 nM solution in PBS for my assay. When I tested the concentration, 60% of the compound was gone. Is it degrading that fast?"

The Mechanism: Hydrophobic Adsorption

It is likely not chemical degradation, but physical loss . N-dimethyl PGF


 is highly lipophilic. The dimethyl amide modification removes the negative charge of the carboxylic acid, making the molecule even more hydrophobic than native PGF

.

When placed in a polar aqueous buffer (like PBS) inside a hydrophobic container (like Polypropylene/Polystyrene), the molecules rapidly migrate out of the solution and adsorb onto the plastic walls to lower the free energy of the system.

Troubleshooting Guide
  • Container Material:

    • Prohibited: Polystyrene (PS) tubes, standard Polypropylene (PP) microfuge tubes for low concentrations (<1

      
      M).
      
    • Required: Glass vials (Amber, Silanized) or "Low-Binding" Polypropylene tubes.

  • The "Carrier" Protocol:

    • If you must use plastic or low concentrations, add a carrier protein like BSA (0.1%) or HSA to the buffer before adding the prostaglandin. The protein coats the plastic walls and binds the lipid, keeping it in solution.

Module 3: Chemical Instability & pH

User Query: "Can I adjust the pH of my stock solution to 8.5 to improve solubility?"

The Mechanism: Base-Catalyzed -Elimination

Absolutely not. Prostaglandins with a


-hydroxyl ketone or similar geometry (like the E-series) are infamous for this, but F-series prostaglandins are also susceptible under forcing conditions.

In basic conditions (pH > 8.0), the proton at C-12 or C-8 becomes acidic. Abstraction of this proton leads to the expulsion of the hydroxyl group at C-11 or C-15. This transforms the active F-series structure into a PGA or PGB derivative, which has completely different biological activity.

Visualization: The Degradation Cascade

PG_Degradation PGF N-dimethyl PGF2α (Active) Inter Carbanion Intermediate PGF->Inter Proton Abstraction Base High pH (>8.0) or Heat Base->PGF Catalyzes PGA PGA-Derivative (Inactive/Toxic) Inter->PGA -OH Elimination (Dehydration) PGB PGB-Derivative (Isomerized) PGA->PGB Isomerization

Figure 1: The base-catalyzed degradation pathway. Avoiding pH > 8.0 is critical to prevent the irreversible conversion of the F-ring to A/B-ring derivatives.

Module 4: The Golden Standard Reconstitution Protocol

To ensure maximum stability and reproducibility, follow this self-validating workflow.

Step 1: Receipt & Initial Storage
  • Action: Upon arrival, do not open the vial immediately.

  • Why: The vial is likely under vacuum or inert gas. Opening a cold vial in a humid room causes condensation (water) to enter.

  • Protocol: Allow the vial to equilibrate to room temperature inside a desiccator for 1 hour before opening.

Step 2: Reconstitution (The Master Stock)
  • Solvent: Methyl Acetate (for storage) or Anhydrous Ethanol (for immediate use).

  • Concentration: Aim for high concentrations (e.g., 10 mg/mL or higher). High concentrations saturate adsorption sites on the glass, making the percentage lost negligible.

  • Inerting: Purge the headspace of the vial with Argon or Nitrogen gas before closing. This prevents oxidative degradation of the dimethyl-amine group.

Step 3: Aliquoting Strategy

Do not freeze-thaw the master stock.

  • Prepare single-use aliquots in Amber Glass Vials with Teflon-lined caps.

  • Evaporate the solvent (Methyl Acetate) under a gentle stream of Nitrogen.

  • Store the resulting thin film at -20°C or -80°C.

  • On Experiment Day: Reconstitute one film directly with your assay buffer (plus carrier protein) or DMSO immediately before use.

FAQ: Rapid Fire Troubleshooting

Q: My solution turned yellow. Is it still good? A: No. Yellowing often indicates the formation of conjugated double bonds (PGB derivatives) or oxidation of the amine. Discard the sample.

Q: Can I use ultrasonication to dissolve the film? A: Use caution. Ultrasonication generates local heat and cavitation bubbles (oxidative stress). Vortexing is safer. If you must sonicate, use a water bath sonicator with ice for <30 seconds.

Q: How do I verify the purity of my 6-month-old stock? A: Run a Thin Layer Chromatography (TLC) plate.

  • Mobile Phase: Ethyl Acetate/Acetic Acid (99:1).

  • Detection: Charring with sulfuric acid/ethanol spray.

  • Result: A single spot indicates purity. A smear or lower Rf spots indicate degradation products.

References

  • Cayman Chemical. (n.d.). Prostaglandin F2

    
     Product Information & Stability. Retrieved from 
    
  • Stinger, R. B., et al. (1982).[2] Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • PubChem. (n.d.).[3] Compound Summary: N-dimethylaminoprostaglandin F2alpha.[2][3] National Library of Medicine. Retrieved from

  • Kristensen, M., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. (Cited for principles of lipophilic/cationic adsorption mechanisms). Retrieved from

Sources

Optimization

Technical Support Center: Minimizing Solvent Effects in N-dimethyl-PGF2alpha Bioassays

Introduction: The "Vehicle" Paradox N-dimethyl-PGF2alpha is a potent FP receptor agonist.[1][2][3] However, like many lipophilic prostaglandin analogs, it presents a distinct bioassay challenge: it is typically supplied...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Vehicle" Paradox

N-dimethyl-PGF2alpha is a potent FP receptor agonist.[1][2][3] However, like many lipophilic prostaglandin analogs, it presents a distinct bioassay challenge: it is typically supplied in methyl acetate , a solvent that is highly cytotoxic and incompatible with live-cell signaling assays.[1][2]

To utilize this compound effectively, you must navigate a "solubility vs. toxicity" paradox:

  • Solubility: The compound requires organic solvents (DMSO, Ethanol) to remain in solution.[4][5][6]

  • Toxicity: These same solvents can permeabilize membranes, alter calcium flux, and mask the true potency of the drug if not strictly controlled.

This guide provides a standardized workflow to transition from the shipping solvent (methyl acetate) to a bio-compatible delivery system without precipitating the compound or killing your cells.

Phase 1: Stock Preparation (The Methyl Acetate Purge)

The Critical Error: A common mistake is diluting the methyl acetate stock directly into cell media. Methyl acetate causes rapid pH changes and immediate cytotoxicity even at trace volumes. It must be exchanged for DMSO.

Protocol: Solvent Exchange

Objective: Convert the supplied Methyl Acetate stock (typically 10 mg/ml) to a DMSO stock.

  • Aliquot: Transfer the required amount of N-dimethyl-PGF2alpha (in methyl acetate) to a glass vial. Note: Do not use plastic microfuge tubes for long-term storage of methyl acetate, as leaching may occur.[1][2][3]

  • Evaporate: Place the vial under a gentle stream of nitrogen gas (inert atmosphere). Evaporate until a thin, oily residue or crystalline solid remains.

    • Caution: Do not apply heat.[1] Prostaglandins are heat-sensitive.[1][2][3]

  • Reconstitute: Immediately add high-grade (cell culture tested) DMSO to achieve a stock concentration of 10 mM to 50 mM .

  • Purge: Overlay with argon or nitrogen, cap tightly, and store at -20°C.

Workflow Visualization

StockPrep cluster_0 Step 1: Removal cluster_1 Step 2: Reconstitution MA_Stock Methyl Acetate Stock Solution N2_Stream Nitrogen Stream Evaporation MA_Stock->N2_Stream Residue Solid/Oily Residue N2_Stream->Residue Solvent Removed DMSO_Add Add DMSO (High Grade) Residue->DMSO_Add Final_Stock DMSO Stock (10-50 mM) DMSO_Add->Final_Stock

Figure 1: The Solvent Exchange Workflow.[1][2][3] Methyl acetate must be completely removed before DMSO reconstitution to prevent "solvent stacking" toxicity.

Phase 2: The "Vehicle Cliff" (Assay Optimization)

Once in DMSO, you must determine the No Observed Effect Level (NOEL) of the vehicle for your specific cell line.

Why it matters

N-dimethyl-PGF2alpha is often used in Calcium Mobilization assays (Gq-coupled GPCRs).[1][2][3] DMSO is a known membrane permeabilizer; at concentrations >0.5%, it can induce non-specific calcium influx (artifacts) or suppress peak response.

Recommended Solvent Limits
Assay TypeCell Line SensitivityMax Final DMSO %Recommended Vehicle Control
Calcium Flux (FLIPR) High (Primary Neurons)< 0.1%0.1% DMSO in HBSS
Calcium Flux (FLIPR) Moderate (HEK293/CHO)0.2% - 0.5%Matched % to highest drug dose
Cell Viability (MTT/ATP) Low (Cancer lines)0.5% - 1.0%Matched % to highest drug dose
Receptor Binding Very Low (Membrane preps)1.0% - 2.0%1-2% DMSO

Rule of Thumb: Always aim for ≤ 0.1% final DMSO in the assay well. This usually requires a 1:1000 dilution from your working stock.

Phase 3: Preventing Precipitation (The Intermediate Dilution)[3]

The Problem: "Crashing Out." Adding a hydrophobic 10 mM DMSO stock directly into 10 mL of aqueous media often causes the compound to precipitate instantly, forming micro-crystals. These crystals are not bioavailable, leading to false negatives.

The Solution: The "Intermediate Dilution" Method.

Protocol: Step-Down Dilution
  • Start: 10 mM DMSO Stock.

  • Intermediate: Dilute 1:10 or 1:100 into PBS or Serum-Free Media first. Vortex immediately and vigorously.

    • Why? This creates a dispersion while the solvent concentration is still high enough to prevent immediate crashing.

  • Final: Dilute the Intermediate into the final Assay Media (with serum/cells).

Dilution Logic Diagram

DilutionStrategy cluster_bad Incorrect Method cluster_good Correct Method (Intermediate Step) Stock 10 mM DMSO Stock (100% DMSO) Direct Direct to Media (0.1% DMSO) Stock->Direct 1:1000 (Shock) Inter Intermediate Plate (100 µM in 1% DMSO) Stock->Inter 1:100 (Stable) Precip PRECIPITATION (Loss of Activity) Direct->Precip Final Final Assay Well (1 µM in 0.01% DMSO) Inter->Final 1:10 (Safe)

Figure 2: The Intermediate Dilution Strategy prevents "solvent shock" and precipitation of lipophilic ligands.[1][2][3]

Phase 4: Data Normalization & Troubleshooting

Even with perfect handling, solvent effects can occur. You must mathematically correct for them.

Double Normalization Formula

Do not just subtract the blank. Use the Vehicle Control (VC) to normalize the response.



  • Signal_sample: RFU of the drug-treated well.[1][2][3]

  • Signal_baseline: RFU of the well before addition (or background).

  • Signal_VC: RFU of the Vehicle Control (DMSO only) well.

Troubleshooting FAQ

Q1: My dose-response curve is flat, but I know the drug works. Why?

  • Diagnosis: Likely precipitation.[1][7] The drug crashed out when added to the media.

  • Fix: Use the "Intermediate Dilution" method (Phase 3). Also, check if you are using plasticware that binds hydrophobic drugs (use low-binding polypropylene).[1][2][3]

Q2: The cells in my Vehicle Control wells are rounding up.

  • Diagnosis: DMSO toxicity.[1][7][8][9]

  • Fix: Your final DMSO concentration is likely >0.5%.[1][10] Verify your dilution factors.[7] If you cannot lower the DMSO, try switching to Ethanol (if the assay tolerates it), though DMSO is generally preferred for PGs.

Q3: Can I store the aqueous dilutions?

  • Answer: NO. Aqueous solutions of N-dimethyl-PGF2alpha are unstable.[1][2][3] The amide bond can hydrolyze, and the compound will adhere to plastic walls over time. Prepare aqueous dilutions immediately before use (within 30 mins).

Q4: I see a calcium spike in my DMSO-only control.

  • Diagnosis: Mechanical artifact or thermal shock.[1]

  • Fix: Ensure the DMSO vehicle is at the exact same temperature as the assay plate (37°C) before addition. Cold liquid addition triggers calcium release in sensitive GPCR lines.

References

  • Cayman Chemical. (2023).[1][5] Product Information: 17-phenyl trinor Prostaglandin F2alpha ethyl amide.[1][2][3][5][11][12] (Note: N-dimethyl-PGF2alpha shares solubility profiles with this class of ethyl amides).[1][2][3]

  • BenchChem. (2025).[1][7] How to minimize DMSO toxicity when using CYM50260 (and other hydrophobic ligands).[1][2][3]

  • National Institutes of Health (NIH). (2020).[1] Optimization of cell viability assays to improve replicability. PMC7105937.[1]

  • Biotage. (2022).[1] Solvent Selection for Hydrophobic Compound Purification and Handling.

Sources

Troubleshooting

Verification of purity for N-Dimethylaminoprostaglandin F2alpha via Mass Spec

To: Research & Development Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Purity Verification of N-Dimethylaminoprostaglandin F2 (PGF2 -DMA) Compound Identification & Critic...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Purity Verification of N-Dimethylaminoprostaglandin F2


 (PGF2

-DMA)

Compound Identification & Critical Verification

Before initiating analysis, you must verify the exact chemical identity of your reagent. The nomenclature "N-Dimethylaminoprostaglandin F2


" is frequently used interchangeably for two distinct derivatives. Your mass spectrometry method must  match the specific analog to avoid false purity failures.
FeatureTarget A: PGF2

Dimethyl Amide
Target B: PGF2

Dimethyl Amine
Common Use FP Receptor AntagonistResearch Metabolite / Analog
Structure Carbonyl oxygen retained (Amide)Carbonyl reduced to methylene (Amine)
Formula


Exact Mass 381.288 Da 367.309 Da
Target Ion [M+H]+ m/z 382.3 m/z 368.3

> Note: This guide focuses on Target A (The Amide, MW 381.6) , the standard commercially available FP antagonist (e.g., CAS 68192-15-4). If you are analyzing the Amine, adjust your precursor ion mass to 368.3.

Analytical Workflow

The following diagram outlines the logical flow for verifying purity, specifically addressing the separation of isobaric impurities (isomers) which MS alone cannot resolve.

PurityWorkflow Start Sample: N-Dimethyl PGF2α (Solid or Solution) Check Pre-Analysis Check: Verify MW (381 vs 367) Start->Check Prep Sample Preparation: Dilute in MeOH/Water (50:50) Avoid strong acid/base (Hydrolysis Risk) Check->Prep LC LC Separation (Critical): C18 Column, Reverse Phase Required to split Isomers Prep->LC MS MS Detection (ESI+): Target [M+H]+ 382.3 Target [M+Na]+ 404.3 LC->MS Data Data Analysis MS->Data Decision Purity Assessment Data->Decision Pass PASS: Single Peak >98% Matches Ref Std Decision->Pass Clean Fail FAIL: See Troubleshooting Decision->Fail Impurities

Figure 1: Logical workflow for purity verification. Note the critical reliance on LC for isomer differentiation.

Technical Protocol: LC-MS/MS Configuration

Unlike native prostaglandins which are typically analyzed in Negative Ion Mode (ESI-), the dimethyl amide modification introduces a nitrogen atom that is readily protonated. Switch your source to Positive Ion Mode (ESI+) for maximum sensitivity.

A. Chromatographic Conditions (The Separation Engine)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 1.7 µm or 2.1 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Why Formic Acid? It facilitates the protonation of the amide nitrogen, enhancing the

    
     signal.
    
Time (min)% Mobile Phase BFlow Rate (mL/min)Action
0.010%0.3Load
1.010%0.3Hold
8.090%0.3Elute Analyte
10.090%0.3Wash
10.110%0.3Re-equilibrate
B. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) Positive (+).

  • Scan Mode: Full Scan (m/z 100–500) for purity profiling; MRM for quantification.

Transition TypePrecursor (m/z)Product (m/z)Mechanistic Origin
Quantifier 382.3364.3Loss of

(Dehydration)
Qualifier 1 382.3346.3Loss of

Qualifier 2 382.346.1Dimethylamine fragment

Impurity Check 355.2319.2Hydrolysis Product: Free PGF2


Troubleshooting & FAQs

Q1: I see a dominant peak at m/z 355 or 353. Is my product degraded?

Diagnosis: Likely Hydrolysis. Explanation: The dimethyl amide bond is susceptible to hydrolysis, especially if the sample has been stored in acidic or basic aqueous solutions.

  • m/z 355 (ESI+): Protonated Free PGF2

    
    .
    
  • m/z 353 (ESI-): Deprotonated Free PGF2

    
    .
    Solution:  Check your storage buffer. PGF2
    
    
    
    -DMA is most stable in methyl acetate or ethanol at -20°C. If you stored it in PBS or water for extended periods, hydrolysis has likely converted the amide back to the parent acid.
Q2: My purity check shows two peaks with the same mass (m/z 382). What are they?

Diagnosis: Isomer Contamination. Explanation: Prostaglandins are prone to epimerization (e.g., 15-epi-PGF2


 or 5-trans-PGF2

). These are isobaric , meaning they have the exact same mass and fragmentation pattern. Action:
  • Do not rely on MS resolution. You cannot separate these by mass.

  • Optimize LC Gradient: Flatten the gradient slope (e.g., 30% to 50% B over 20 minutes) to resolve the diastereomers chromatographically.

  • Reference Standard: Inject a known standard of native PGF2

    
     (if analyzing hydrolysis) or the specific isomer if available to confirm retention times.
    
Q3: Why is my signal intensity poor in Negative Mode?

Diagnosis: Incorrect Polarity Choice. Explanation: Native PGF2


 has a carboxylic acid, making it ionize well in Negative Mode (

). The Dimethyl Amide derivative blocks this acidic site. While the hydroxyls can still deprotonate, the molecule is much friendlier to Positive Mode due to the basic nitrogen. Solution: Switch to ESI(+). Ensure your mobile phase contains Formic Acid (0.1%) to aid protonation.
Q4: Is the peak at m/z 404 an impurity?

Diagnosis: Sodium Adduct. Explanation: m/z 404.3 corresponds to


. This is a common adduct in ESI(+) when trace sodium is present in glassware or solvents.
Verification:  Check if the retention time of m/z 404 matches m/z 382 exactly. If they co-elute, it is the same compound, not an impurity.

Degradation Pathway Visualization

Understanding how the molecule breaks down is essential for identifying impurity peaks.

Degradation Parent PGF2α Dimethyl Amide (m/z 382) Hydrolysis Hydrolysis (+H2O, -NHMe2) Parent->Hydrolysis Dehydration Dehydration (-H2O) Parent->Dehydration FreeAcid Impurity: Free PGF2α (m/z 355 ESI+) Hydrolysis->FreeAcid Dehydrated Impurity: Dehydrated Amide (m/z 364) Dehydration->Dehydrated

Figure 2: Primary degradation pathways. Hydrolysis yields the free acid (MW 354), while dehydration yields MW 363 species.

References

  • Cayman Chemical.Prostaglandin F2

    
     dimethyl amide Product Information. Retrieved from 
    
  • PubChem. Prostaglandin F2alpha N-dimethylamide (Compound CID 5283075).[1] National Library of Medicine. Retrieved from [1]

  • Stinger, R. B., et al. (1982). Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution of prostaglandin F2 alpha.[2] Journal of Pharmacology and Experimental Therapeutics, 220(3), 521-525. Retrieved from

  • Murphy, R. C., et al. (2005).Mass Spectrometry of Prostaglandins and Isoprostanes. Analytical Biochemistry.

Sources

Optimization

Common errors in calculating IC50 for PGF2alpha dimethyl amine

Technical Support Center: PGF2 Dimethyl Amine IC50 Determination Topic: Troubleshooting & Optimization of IC50 Assays for Prostaglandin F2 Dimethyl Amine Document ID: TS-PGF2a-DMA-001 Last Updated: February 20, 2026 Audi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PGF2 Dimethyl Amine IC50 Determination

Topic: Troubleshooting & Optimization of IC50 Assays for Prostaglandin F2


 Dimethyl Amine
Document ID:  TS-PGF2a-DMA-001
Last Updated:  February 20, 2026
Audience:  Senior Scientists, Pharmacologists, Assay Development Leads

Executive Summary & Compound Profile

Prostaglandin F2


 dimethyl amine (PGF2

-DMA)
is a lipophilic derivative of PGF2

. While often used as an FP receptor antagonist or analog in glaucoma and reproductive research, its physicochemical properties present unique challenges compared to the parent compound.

Critical Technical Alert: PGF2


-DMA is frequently supplied in Methyl Acetate . Direct addition of this stock to cell culture or enzymatic assays without solvent exchange is the #1 cause of experimental failure (cytotoxicity and precipitation).
PropertySpecificationTechnical Implication
Primary Target FP Receptor (Antagonist/Partial Agonist)Requires competitive binding or functional inhibition assay design.
Supplied Solvent Methyl Acetate (often) or EthanolToxic/Volatile. Must be removed before biological contact.
Lipophilicity HighProne to sticking to plastic tips and plates (non-specific binding).
Aqueous Solubility ~3 mg/mL (PBS, pH 7.[1][2][3][4]2)Precipitation Risk. High concentrations (>100 µM) in assay buffer are unstable.

Module 1: Pre-Analytical Troubleshooting (Solubility & Handling)

Q: My replicate data is highly variable (high %CV), and the compound seems inactive. What is happening?

Diagnosis: You likely experienced "The Methyl Acetate Trap" or precipitation. Explanation: Methyl acetate is highly volatile. If you pipette directly from the supplied vial, the concentration changes rapidly due to evaporation. Furthermore, methyl acetate is cytotoxic; even trace amounts can kill cells in functional assays, mimicking "inhibition."

Protocol: The Solvent Exchange Workflow Do not skip this step if your product is supplied in methyl acetate.

SolventExchange cluster_warning Critical Checkpoint Start Start: Stock Vial (in Methyl Acetate) Evap Evaporation Step Stream of Nitrogen gas (Remove ALL Methyl Acetate) Start->Evap Volatile solvent removal Recon Reconstitution Dissolve oil in 100% DMSO (Target: 10-50 mM Stock) Evap->Recon Solvent exchange Storage Storage Aliquot & Store -20°C (Avoid freeze-thaw) Recon->Storage Preserve stability Dilution Assay Dilution Dilute into Aqueous Buffer (Keep DMSO < 0.1-1%) Recon->Dilution Immediate use

Caption: Figure 1. Mandatory solvent exchange workflow for PGF2


-DMA supplied in methyl acetate to prevent cytotoxicity and concentration errors.

Module 2: Assay Design & Biological Variables

Q: My IC50 curve is shifted to the right (lower potency) compared to literature. Why?

Diagnosis: Non-Equilibrium conditions or Ligand Depletion. Explanation: PGF2


-DMA is lipophilic. It requires longer to reach equilibrium with the FP receptor than hydrophilic ligands. If you terminate the assay too early, you measure 

(association rate) rather than affinity (

), shifting the curve.

Troubleshooting Steps:

  • Extend Incubation: Increase incubation from 60 mins to 2-3 hours (at Room Temp or 37°C).

  • Check Receptor Density: If

    
    , you are in "Ligand Depletion" mode. The IC50 will linearly increase with receptor concentration. Ensure 
    
    
    
    .
Q: The curve bottoms out at 20-30% inhibition, not 0%. Is the compound degrading?

Diagnosis: Solubility Limit or Partial Antagonism. Explanation:

  • Solubility: At high concentrations (e.g., 100 µM), PGF2

    
    -DMA may precipitate in aqueous buffer, reducing the effective concentration available to bind.
    
  • Mechanism: PGF2

    
    -DMA is sometimes characterized as a weak antagonist or partial agonist depending on the tissue. It may not be capable of 100% displacement.
    

Self-Validating Check:

  • Visual Inspection: Check high-concentration wells for turbidity/crystals under a microscope.

  • Z-Factor: Calculate Z' using your positive (full antagonist) and negative (vehicle) controls. If Z' < 0.5, the assay window is too noisy to define the bottom plateau.

Module 3: Mathematical Modeling (Curve Fitting)

Q: Which regression model should I use? My software defaults to "Linear."

Diagnosis: Incorrect Regression Model. Correction: NEVER use linear regression for IC50. You must use Non-Linear Regression (4-Parameter Logistic / 4PL) .

The Equation:



Q: My Hill Slope is -0.4. Is this acceptable?

Diagnosis: Shallow slope indicating negative cooperativity, non-specific binding, or impure compound. Standard: A standard competitive binding curve should have a Hill Slope near -1.0 (or 1.0 depending on software sign convention).

  • Slope < 0.8 (Shallow): Suggests negative cooperativity or heterogeneous receptor populations.

  • Slope > 1.2 (Steep): Suggests positive cooperativity or compound precipitation (a "cliff" in the dose-response).

CurveLogic Start Start: Fit 4PL Model CheckSlope Check Hill Slope (Standard: ~1.0) Start->CheckSlope SlopeNormal Slope 0.8 - 1.2 Valid Fit CheckSlope->SlopeNormal Pass SlopeSteep Slope > 1.5 (Steep) CheckSlope->SlopeSteep Fail SlopeShallow Slope < 0.7 (Shallow) CheckSlope->SlopeShallow Fail ActionSteep Suspect Precipitation Check solubility limits Exclude top concentrations SlopeSteep->ActionSteep ActionShallow Suspect Non-Specific Binding Add 0.1% BSA/Tween Check incubation time SlopeShallow->ActionShallow

Caption: Figure 2. Decision logic for interpreting Hill Slope deviations in IC50 calculation.

References & Authoritative Sources

  • Cayman Chemical. Prostaglandin F2

    
     Dimethyl Amine Product Information. (Detailed solubility and solvent handling instructions).
    
    
  • NCBI Assay Guidance Manual. In Vitro Radioligand Binding Assays: Guidelines for Data Analysis. (Gold standard for IC50 math).

  • GraphPad Statistics Guide. The 4-parameter logistic model (4PL). (Explanation of curve fitting mechanics).

  • Maddox, Y.T., et al. (1978). Amide and 1-amino derivatives of F prostaglandins as prostaglandin antagonists.[1][2] Nature, 273, 549-552.[1][2] (Primary literature on the mechanism of PGF2

    
     amines).
    

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Binding Affinity: PGF2alpha Dimethyl Amine versus Dinoprost at the Prostaglandin F Receptor

For Researchers, Scientists, and Drug Development Professionals In the landscape of prostaglandin research, understanding the nuanced interactions between ligands and their receptors is paramount for the development of t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of prostaglandin research, understanding the nuanced interactions between ligands and their receptors is paramount for the development of targeted therapeutics. This guide provides a detailed comparative analysis of the binding affinities of two closely related compounds, PGF2alpha dimethyl amine and Dinoprost (prostaglandin F2alpha), for their cognate receptor, the prostaglandin F receptor (FP receptor). By examining their distinct pharmacological profiles, we aim to equip researchers with the critical insights necessary for informed experimental design and drug discovery efforts.

Introduction to the Ligands and their Target

Dinoprost, the naturally occurring prostaglandin F2alpha (PGF2α), is a potent agonist of the FP receptor, a G-protein coupled receptor (GPCR) that is widely expressed throughout the body.[1][2][3] Its activation triggers a cascade of intracellular signaling events with significant physiological consequences, including uterine muscle contraction and luteolysis.[4] Consequently, Dinoprost and its analogs are clinically utilized for labor induction and in veterinary medicine.[4]

PGF2alpha dimethyl amine is a synthetic derivative of Dinoprost, where the carboxyl group is modified to a dimethyl amine moiety.[5] This structural alteration dramatically shifts its pharmacological activity, transforming it from a potent agonist into a weak antagonist of the FP receptor.[5][6]

Unraveling the Binding Affinity: A Tale of Two Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. In the case of Dinoprost and PGF2alpha dimethyl amine, their affinities for the FP receptor are markedly different, a distinction that underpins their opposing pharmacological effects.

Dinoprost exhibits a high affinity for the FP receptor, with studies indicating a half-maximal binding and cell-stimulating action at approximately 1 nanomolar.[7] This high affinity translates to potent agonistic activity, where even low concentrations of Dinoprost can effectively activate the receptor and elicit a biological response.

Conversely, PGF2alpha dimethyl amine demonstrates a significantly lower affinity for the FP receptor. It is characterized as a weak antagonist, with an IC50 value (the concentration required to inhibit 50% of the agonist response) reported to be in the low micromolar range for blocking PGF2alpha-induced effects.[6] This indicates that substantially higher concentrations of PGF2alpha dimethyl amine are required to occupy the receptor and prevent the binding of the natural agonist, Dinoprost.

CompoundFunctional ClassReported Binding Affinity/Potency
Dinoprost (PGF2alpha) Potent Agonist~1 nM (half-maximal binding and cell stimulation)
PGF2alpha Dimethyl Amine Weak AntagonistLow micromolar IC50

The "Why": Structural Determinants of Binding Affinity

The dramatic difference in binding affinity and functional activity between Dinoprost and PGF2alpha dimethyl amine can be attributed to the chemical modification of the carboxyl group. For many prostanoid receptors, the negatively charged carboxylate at the C-1 position of the prostaglandin backbone is a crucial interacting moiety for high-affinity binding and receptor activation. The replacement of this carboxyl group with a bulkier, uncharged dimethyl amine group in PGF2alpha dimethyl amine likely disrupts these critical interactions within the receptor's binding pocket, leading to a significant reduction in binding affinity and a loss of agonistic activity. While it can still occupy the binding site at higher concentrations, it fails to induce the conformational changes necessary for receptor activation, thus acting as an antagonist.

Downstream Consequences: FP Receptor Signaling Pathway

The binding of an agonist like Dinoprost to the FP receptor initiates a well-characterized signaling cascade. The FP receptor is primarily coupled to the Gq class of G proteins.[8] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost Dinoprost (Agonist) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cell_Response Cellular Response (e.g., Contraction) PKC->Cell_Response Leads to

Caption: FP Receptor Signaling Pathway upon Agonist Binding.

In contrast, as an antagonist, PGF2alpha dimethyl amine binds to the FP receptor but does not initiate this signaling cascade. Instead, by occupying the binding site, it prevents Dinoprost or other agonists from binding and activating the receptor, thereby inhibiting the downstream cellular response.

Experimental Determination of Binding Affinity: A Protocol Overview

A competitive radioligand binding assay is a standard and robust method to determine the binding affinity of unlabeled compounds like PGF2alpha dimethyl amine and Dinoprost.[9] This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow A 1. Preparation of FP Receptor Membranes B 2. Incubation: - Receptor Membranes - Radiolabeled Ligand (e.g., [³H]-PGF2α) - Unlabeled Competitor (Dinoprost or PGF2α dimethyl amine) at varying concentrations A->B C 3. Separation of Bound and Free Radioligand (e.g., Vacuum Filtration) B->C D 4. Quantification of Bound Radioactivity (e.g., Scintillation Counting) C->D E 5. Data Analysis: - Plot % Inhibition vs. Competitor Concentration - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation D->E

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology
  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the FP receptor. The protein concentration of the membrane preparation should be determined using a standard protein assay.

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of a suitable radiolabeled FP receptor ligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (either Dinoprost or PGF2alpha dimethyl amine).

  • Incubation: Incubate the mixture at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Conclusion

The comparison between PGF2alpha dimethyl amine and Dinoprost provides a clear illustration of how a subtle structural modification can profoundly alter the pharmacological properties of a molecule. Dinoprost, with its high nanomolar affinity, is a potent agonist of the FP receptor, making it a valuable tool for studying FP receptor-mediated physiological processes and a clinically relevant therapeutic agent. In contrast, PGF2alpha dimethyl amine, with its significantly lower micromolar affinity, acts as a weak antagonist, serving as a useful, albeit less potent, pharmacological tool for blocking FP receptor signaling. For researchers in drug development, this case study underscores the critical importance of the C-1 carboxyl group for high-affinity binding and agonism at the FP receptor and highlights the potential for targeted chemical modifications to modulate the activity of prostaglandin analogs.

References

  • Sharif, N. A., Williams, G. W., & Kelly, C. R. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 176(8), 1015–1033.
  • Prostaglandin F receptor. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • DINOPROST (CHEMBL815). (n.d.). ChEMBL. Retrieved February 20, 2026, from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–261.
  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved February 20, 2026, from [Link]

  • Jabbour, H. N., & Sales, K. J. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986–993.
  • Breyer, R. M., & Breyer, M. D. (1997). Identification of the FP-receptor as a discrete entity by radioligand binding in biosystems that exhibit different functional rank orders of potency in response to prostanoids. Advances in experimental medicine and biology, 400A, 223–227.
  • Prostaglandin F2alpha. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Schneider, W. P., & Bundy, G. L. (1979). Comparison of luteolytic effectiveness of several prostaglandin analogs in heifers and relative binding affinity for bovine luteal prostaglandin binding sites. Prostaglandins, 18(4), 541–548.
  • Bier, D., et al. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 63(15), 8238–8252.
  • Breyer, R. M., & Breyer, M. D. (1997). Identification of the FP-receptor as a discrete entity by radioligand binding in biosystems that exhibit different functional rank orders of potency in response to prostanoids. Advances in experimental medicine and biology, 400A, 223–227.
  • McCracken, J. A. (1974). Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Prostaglandins, 8(2), 171–184.
  • Sharif, N. A., Williams, G. W., & Kelly, C. R. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 176(8), 1015–1033.
  • Dinoprost. (n.d.). MedChem Express - Cambridge Bioscience. Retrieved February 20, 2026, from [Link]

Sources

Comparative

Comparative efficacy of prostaglandin F2alpha antagonists in vitro

Content Type: Technical Comparison & Experimental Guide Subject: Prostaglandin F2 (FP) Receptor Antagonists Date: October 26, 2023 Author: Senior Application Scientist Executive Summary The Prostaglandin F receptor (FP)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: Prostaglandin F2


 (FP) Receptor Antagonists
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary

The Prostaglandin F receptor (FP) is a G-protein-coupled receptor (GPCR) central to uterine contractility, intraocular pressure regulation, and inflammatory fibrosis. For years, the study of FP receptor signaling was hampered by the lack of highly selective antagonists.[1] The historical standard, AL-8810 , while useful, exhibits partial agonist activity that can confound sensitive assays.

This guide compares AL-8810 with next-generation non-prostanoid antagonists, specifically AS604872 and OBE022 (Ebopiprant) , and the allosteric modulator PDC31 . We provide experimental workflows for validating these compounds using calcium mobilization assays, highlighting the shift from micromolar-potency analogs to nanomolar-potency specific inhibitors.

Mechanistic Grounding: The FP Signaling Cascade

To accurately test antagonists, one must understand the signal transduction pathway. The FP receptor primarily couples to


, leading to the activation of Phospholipase C 

(PLC

). This hydrolyzes

into

and Diacylglycerol (DAG).

triggers intracellular calcium release

, the primary readout for in vitro efficacy screening.
Figure 1: FP Receptor Signaling & Antagonist Intervention points[2]

FPSignaling PGF2a PGF2α (Ligand) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Activates Gq Gq/11 Protein FP_Rec->Gq Couples PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Assay Readout) ER->Ca Flux AL8810 AL-8810 (Competitive/Partial Agonist) AL8810->FP_Rec Blocks OBE022 OBE022 / AS604872 (High Potency Competitive) OBE022->FP_Rec Blocks PDC31 PDC31 (Allosteric Modulator) PDC31->FP_Rec Modulates

Caption: Figure 1. The FP receptor


-coupled pathway. Competitive antagonists (AL-8810, OBE022) bind the orthosteric site; PDC31 acts allosterically.

Comparative Profiling of Antagonists[3]

AL-8810: The Historic Benchmark

For decades, AL-8810 was the primary tool for FP receptor studies. It is an 11-fluoro analog of PGF2


.
  • Potency: Moderate.

    
    
    
    
    
    400 nM (0.4
    
    
    M) in A7r5 cells.
  • Limitation (Critical): It exhibits partial agonist activity .[2][3] In high-sensitivity systems (e.g., overexpression cell lines), AL-8810 alone can trigger weak calcium flux (~20% of max PGF2

    
     response). This makes it unsuitable for assays requiring a "silent" antagonist background.
    
  • Selectivity: High against DP, EP, and TP receptors, but weak cross-reactivity with EP2.

AS604872: The Potent Specialist

A non-prostanoid thiazolidinone derivative designed to overcome the bioavailability and potency issues of lipid analogs.

  • Potency: High.[1][3]

    
    
    
    
    
    35–47 nM against PGF2
    
    
    .
  • Advantage: Pure antagonist (no intrinsic activity).

  • Selectivity: >300-fold selective over other prostanoid receptors.[4]

OBE022 (Ebopiprant): The Clinical Candidate

Currently the most advanced FP antagonist (clinical development for preterm labor).

  • Potency: Very High.

    
     in the low nanomolar range (1–10 nM).
    
  • Advantage: Orally active, highly specific, insurmountable antagonism characteristics in some tissues due to slow dissociation.

  • Application: Ideal for translational studies involving uterine smooth muscle or inflammatory models.

Summary Data Table
FeatureAL-8810AS604872OBE022 (Ebopiprant)PDC31
Class PGF2

Analog
ThiazolidinoneSulfonyl-thiazolidineD-amino acid Peptide
Mechanism Competitive / Partial AgonistCompetitive AntagonistCompetitive AntagonistAllosteric Inhibitor
Potency (

/

)
~400 – 2000 nM~35 – 50 nM~1 – 10 nMN/A (Modulator)
Intrinsic Activity Yes (~20%

)
NoneNoneNone
Primary Utility Historic comparisonsHigh-throughput screeningTranslational/Clinical modelsPathway modulation

Experimental Protocol: Calcium Mobilization Assay

The most robust method to compare these antagonists is a kinetic calcium flux assay (e.g., FLIPR or FlexStation).

Critical Reagents
  • Cell Line: HEK-293 stably expressing human FP receptor (HEK-FP) or A7r5 (rat smooth muscle, endogenous FP).

  • Calcium Indicator: Fluo-4 AM or Calcium-6.

  • Transport Inhibitor: Probenecid (2.5 mM) is mandatory to prevent dye leakage via anion transporters.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow
  • Seeding: Plate cells (50,000/well) in black-wall/clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 100

    
    L Dye Loading Solution (Fluo-4 + Probenecid). Incubate 45 min at 37°C, then 15 min at RT.
    
  • Antagonist Pre-incubation (Crucial Step):

    • Add 50

      
      L of Antagonist (AL-8810, OBE022) at 3x concentration.
      
    • Note: Incubate for 30 minutes to allow equilibrium binding.

  • Baseline Reading: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Agonist Challenge: Inject PGF2

    
     (
    
    
    
    concentration).
  • Kinetic Measurement: Read fluorescence every 1.5 seconds for 120 seconds.

Figure 2: Experimental Workflow Logic

AssayWorkflow Step1 1. Cell Seeding (HEK-FP / A7r5) Step2 2. Dye Loading (Fluo-4 + Probenecid) Step1->Step2 Step3 3. Antagonist Pre-Incubation (30 mins @ RT) Step2->Step3 Step4 4. Agonist Injection (PGF2α EC80) Step3->Step4 Step5 5. Data Acquisition (RFU vs Time) Step4->Step5

Caption: Figure 2. Kinetic Calcium Mobilization Workflow. Step 3 is the variable phase where antagonists are titrated.

Data Analysis & Interpretation

Calculating Inhibition

Convert Raw Fluorescence Units (RFU) to


 (Peak signal minus baseline, divided by baseline).

To determine antagonist potency (


):


Schild Analysis (Mechanism of Action)

To confirm competitive antagonism (AL-8810/OBE022):

  • Perform PGF2

    
     dose-response curves in the presence of fixed concentrations of the antagonist.
    
  • Look for a parallel rightward shift of the agonist curve without a depression in the maximal response (

    
    ).
    
  • Schild Plot: Log(Dose Ratio - 1) vs. Log[Antagonist]. A slope of 1.0 indicates competitive antagonism.

Expert Insight: If using AL-8810 , be aware that at concentrations >10


M, the Schild slope may deviate due to partial agonism or non-specific membrane effects. OBE022  typically yields a cleaner Schild plot with a slope near unity.

References

  • Sharif, N. A., et al. (2002). "AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor."[2][3][5] Journal of Pharmacology and Experimental Therapeutics.

  • Cirillo, R., et al. (2007). "Arrest of preterm labor in rat and mouse by an oral and selective nonprostanoid antagonist of the prostaglandin F2alpha receptor (FP)."[6] American Journal of Obstetrics and Gynecology (Describing AS604872).[6]

  • Pohl, O., et al. (2018). "Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic." British Journal of Clinical Pharmacology.

  • Goupil, E., et al. (2010). "A novel biased allosteric modulator of the prostaglandin F2alpha receptor." Journal of Biological Chemistry (Describing PDC31/PDC113).

Sources

Validation

N-Dimethylaminoprostaglandin F2alpha vs. Fluprostenol in vascular assays

This guide provides a rigorous technical comparison between N-Dimethylaminoprostaglandin F2 and Fluprostenol in the context of vascular assays. It is designed for researchers validating FP receptor pharmacology and vascu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between N-Dimethylaminoprostaglandin F2


  and Fluprostenol  in the context of vascular assays. It is designed for researchers validating FP receptor pharmacology and vascular smooth muscle dynamics.

Comparison Guide: N-Dimethylaminoprostaglandin F2 vs. Fluprostenol in Vascular Assays

Executive Summary

In vascular research, distinguishing specific Prostaglandin F Receptor (FP) activity from off-target effects (e.g., TP or EP receptors) is critical. This guide compares two pivotal tools:

  • Fluprostenol: A highly potent, metabolically stable FP Receptor Agonist . It is the "gold standard" for inducing maximal FP-mediated vasoconstriction.

  • N-Dimethylaminoprostaglandin F2

    
     (N-dimethyl PGF2
    
    
    
    ):
    A structural analog that functions as a Selective FP Receptor Antagonist (or partial agonist with negligible efficacy). It is used to block or validate FP-mediated responses.[1]

Core Distinction: Use Fluprostenol to drive the vascular phenotype (contraction/hypertrophy). Use N-dimethyl PGF2


  to prove that the observed phenotype is FP-dependent.
Chemical & Pharmacological Profile
FeatureFluprostenol N-Dimethylaminoprostaglandin F2

Role Potent Full Agonist Selective Antagonist / Blocker
Chemical Nature Trifluoromethyl-phenoxy analog of PGF2

C-1 Dimethylamino-substituted PGF2

Receptor Selectivity High affinity for FP; Low for EP/TPSelective for FP (blocks PGF2

binding)
Metabolic Stability High (Resistant to 15-PGDH degradation)Moderate (Modified C-1 terminus alters metabolism)
Vascular Effect Potent Vasoconstriction (EC

~1–10 nM)
Inhibits PGF2

-induced constriction
Key Application Inducing hypertension models, hypertrophy, or contraction.Validating receptor specificity; blocking endogenous PGF2

.
Mechanistic Signaling Pathways

Understanding the opposing actions of these compounds requires mapping the Gq-protein coupled signaling cascade in vascular smooth muscle cells (VSMCs).

Figure 1: FP Receptor Signaling & Compound Interaction Fluprostenol activates the pathway, while N-dimethyl PGF2


 competitively binds the receptor, preventing Gq coupling.

FP_Signaling Fluprostenol Fluprostenol (Agonist) FP_Rec FP Receptor (GPCR) Fluprostenol->FP_Rec Activates ND_PGF N-Dimethyl PGF2α (Antagonist) ND_PGF->FP_Rec Blocks Gq Gαq Protein FP_Rec->Gq Couples PLC PLCβ Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Hydrolysis of PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Release MLCK MLCK Activation Ca->MLCK Bind Calmodulin Contract Vascular Contraction MLCK->Contract Phosphorylation

Caption: Fluprostenol drives the Gq-PLC-IP3 axis leading to contraction. N-dimethyl PGF2


 occupies the orthosteric site, preventing activation.
Experimental Performance in Vascular Assays
A. Isometric Tension Myography (Organ Bath)

This is the definitive assay for measuring vascular tone.

  • Fluprostenol Performance:

    • Exhibits significantly higher potency than native PGF2

      
       due to resistance to pulmonary degradation.
      
    • Typical EC

      
      :  1–10 nM in rat aorta or pulmonary artery.
      
    • Response: Sustained, dose-dependent contraction.

  • N-Dimethyl PGF2

    
     Performance: 
    
    • Does not induce contraction when applied alone (intrinsic activity

      
       0).
      
    • Antagonism: Pre-incubation shifts the PGF2

      
       or Fluprostenol concentration-response curve to the right (competitive antagonism).
      
    • Specificity Check: It should not inhibit contractions induced by Phenylephrine (

      
      -adrenergic) or U-46619 (TP receptor), confirming FP selectivity [1].
      
B. Intracellular Calcium Flux (FLIPR/Fura-2)

In A7r5 cells (rat aortic smooth muscle), calcium mobilization is a rapid readout.

  • Fluprostenol: Induces a sharp, transient peak in cytosolic Ca

    
     followed by a sustained plateau.
    
  • N-Dimethyl PGF2

    
    :  Attenuates the peak Ca
    
    
    
    response if added prior to the agonist.
Detailed Protocol: Competitive Antagonism Assay

Objective: Calculate the dose-ratio of Fluprostenol in the presence of N-dimethyl PGF2


 to validate FP-mediated contraction.

Workflow Diagram:

Protocol_Workflow Step1 1. Tissue Prep (Rat Aorta rings) Step2 2. Equilibration (60 min, 1.5g tension) Step1->Step2 Step3 3. Priming (KCl 60mM) Step2->Step3 Step4 4. Antagonist Incubation (N-dimethyl PGF2α 10^-6 M for 20 min) Step3->Step4 Step5 5. Agonist Curve (Fluprostenol 10^-9 to 10^-5 M) Step4->Step5 Step6 6. Analysis (Schild Plot / pA2) Step5->Step6

Caption: Step-by-step myography workflow for characterizing FP receptor antagonism.

Step-by-Step Methodology:

  • Tissue Preparation: Dissect thoracic aorta from male Sprague-Dawley rats. Clean adherent fat and cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, 95% O

    
    /5% CO
    
    
    
    ).
  • Equilibration: Apply resting tension (typically 1.5–2.0 g) and equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Test: Challenge with 60 mM KCl. Wash until baseline is restored.

  • Control Curve: Generate a cumulative concentration-response curve (CCRC) for Fluprostenol (1 nM to 10

    
    M). Wash out.
    
  • Antagonist Incubation: Incubate tissue with N-dimethyl PGF2

    
      (e.g., 1 
    
    
    
    M or 10
    
    
    M) for 20–30 minutes. Note: Ensure the antagonist concentration is constant.
  • Test Curve: Repeat the Fluprostenol CCRC in the presence of the antagonist.

  • Data Analysis: Calculate the EC

    
     shift. A rightward shift without depression of 
    
    
    
    indicates competitive antagonism.
Critical Insights for Drug Developers
  • Metabolic Stability Factor:

    • Native PGF2

      
       is rapidly degraded by 15-hydroxy prostaglandin dehydrogenase (15-PGDH). In in vivo or whole-blood assays, PGF2
      
      
      
      has a short half-life (<1 min).
    • Fluprostenol contains a trifluoromethyl-phenoxy group that blocks this degradation, making it the preferred choice for long-duration assays or in vivo hypertension models.

  • Differentiating "Prostamide" Activity:

    • Some PGF2

      
       amides (Prostamides) act via a distinct heterodimeric receptor.
      
    • N-Dimethyl PGF2

      
        (specifically the amine/amide derivative described by Stinger et al.) is useful to distinguish classical FP receptor activity from Prostamide activity. If N-dimethyl PGF2
      
      
      
      blocks the response, it confirms an FP-mediated mechanism [1, 2].
  • Selectivity Warning:

    • At high concentrations (>10

      
      M), Fluprostenol may cross-react with EP1 or EP3 receptors. Always use the lowest effective dose (typically <100 nM) for FP specificity.
      
References
  • Stinger, R. B., et al. (1982).[2] "Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution of prostaglandin F2 alpha." Journal of Pharmacology and Experimental Therapeutics.

  • Griffin, B. W., et al. (1998). "Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5)." Journal of Pharmacology and Experimental Therapeutics.

  • Thieme, H., et al. (2006). "Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2

    
     and Fluprostenol on Trabecular Meshwork Contractility."[1][3] Investigative Ophthalmology & Visual Science. 
    

Sources

Comparative

Reproducibility of Smooth Muscle Inhibition by Dinoprost Dimethyl Amine: A Comparative Technical Guide

Topic: Reproducibility of Smooth Muscle Inhibition by Dinoprost Dimethyl Amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Smooth Muscle Inhibition by Dinoprost Dimethyl Amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Distinction

Dinoprost Dimethyl Amine (DDA) (CAS: 67508-09-2) is frequently misunderstood in experimental pharmacology due to its nomenclature similarity to Dinoprost Tromethamine (Lutalyse). While the tromethamine salt is a potent agonist used to induce smooth muscle contraction (e.g., luteolysis, labor induction), the dimethyl amine derivative functions primarily as a weak FP receptor antagonist .

This guide addresses the technical reproducibility of using DDA to inhibit Prostaglandin F2


 (PGF2

)-induced smooth muscle contraction. Unlike broad-spectrum vasodilators (e.g., Papaverine) or high-affinity FP antagonists (e.g., AL-8810), DDA requires precise experimental conditions to yield statistically significant inhibition.
Key Differentiators
FeatureDinoprost Dimethyl Amine (DDA)Dinoprost TromethamineAL-8810
Primary Action FP Receptor Antagonist (Weak)FP Receptor AgonistFP Receptor Antagonist (Potent)
Effect on Muscle Inhibits PGF2

contraction
Induces ContractionInhibits PGF2

contraction
Solubility Ethanol, DMSO, DMFWaterDMSO
Typical IC50 High (

M range)
N/A (EC50 in nM)Low (

M to nM)

Mechanistic Grounding

To reproduce smooth muscle inhibition, one must target the specific G-protein coupled receptor pathway. DDA does not intrinsically relax muscle like a nitric oxide donor; rather, it competitively occupies the FP receptor, preventing the Gq-mediated calcium release triggered by endogenous or exogenous PGF2


.
Signaling Pathway & Antagonism (Graphviz)

G cluster_0 Inhibition Mechanism PGF2a Agonist: PGF2α (Dinoprost) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Activates DDA Antagonist: Dinoprost Dimethyl Amine DDA->FP_Rec Blocks (Competitive) Gq Gq Protein FP_Rec->Gq Activates PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca_Release SR Ca2+ Release IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Triggers

Figure 1: Mechanism of Action. DDA acts as a competitive antagonist at the FP receptor, blocking the cascade leading to calcium release and contraction.

Experimental Protocol: The Competitive Inhibition Assay

Objective: Quantify the inhibitory potential of DDA against a sub-maximal dose of PGF2


 in isolated smooth muscle (Gerbil Colon or Rat Aorta).
Reagents & Preparation
  • Buffer: Krebs-Henseleit solution (carbogenated with 95% O2 / 5% CO2).

  • Agonist: PGF2

    
     (Dinoprost free acid), 10 mM stock in DMSO.
    
  • Antagonist (Test): Dinoprost Dimethyl Amine (Cayman Chem #16020 or equiv), 10 mg/mL stock in Ethanol.

  • Reference Antagonist: AL-8810.

Step-by-Step Methodology

This protocol uses a Schild Plot design to validate competitive antagonism.

  • Tissue Equilibration:

    • Mount tissue rings (2-3 mm) in organ bath chambers (37°C).

    • Apply resting tension (1.0 g for aorta, 0.5 g for colon).

    • Equilibrate for 60 mins, washing every 15 mins.

    • Validation Check: Challenge with 60 mM KCl to verify viability. Wash until baseline is restored.

  • Establish Control Response (Agonist Only):

    • Construct a cumulative Concentration-Response Curve (CRC) for PGF2

      
       (1 nM to 10 
      
      
      
      M).
    • Calculate the EC80 (concentration producing 80% max contraction).

    • Wash tissue for 45-60 mins to desensitize.

  • Antagonist Incubation (Crucial Step):

    • Incubate tissue with DDA at fixed concentrations (e.g., 1

      
      M, 10 
      
      
      
      M, 30
      
      
      M) for 20 minutes .
    • Note: DDA is lipophilic; insufficient incubation time leads to poor reproducibility.

  • Agonist Challenge:

    • Re-introduce PGF2

      
       in a cumulative manner in the presence of DDA.
      
    • Observe the rightward shift of the agonist curve.

  • Data Analysis:

    • Calculate the Dose Ratio (DR) = EC50(with antagonist) / EC50(control).

    • Plot log(DR-1) vs. log[Antagonist] to determine pA2.

Comparative Performance Analysis

The following table contrasts DDA with standard alternatives. DDA is not recommended for simple relaxation studies (use Papaverine) but is specific for defining FP-receptor dependency.

ParameterDinoprost Dimethyl AmineAL-8810Papaverine / Nifedipine
Selectivity FP Receptor (Moderate)FP Receptor (High)Non-selective (L-type Ca2+ / PDE)
Potency (IC50) Low (~3.2

g/mL inhibits 6 ng/mL PGF2

by 60%)
High (nM range)Very High
Reversibility Rapid WashoutModerate WashoutRapid Washout
Use Case Differentiating salt-specific effects; Weak antagonism studiesStandard FP receptor blockadePositive control for total relaxation
Reproducibility Risk High: Solubility in bath (ethanol vector) can cause artifacts.Low: Stable in DMSO.Low: Robust effect.
Reproducibility Troubleshooting
  • Solubility Artifacts: DDA is supplied in ethanol.[1] Ensure the final bath concentration of ethanol does not exceed 0.1%, as ethanol itself can relax smooth muscle, confounding the "inhibition" data.

    • Control: Run a "Vehicle Only" (Ethanol) control strip in parallel.

  • Weak Potency: Because DDA is a weak antagonist, high concentrations (>10

    
    M) are often needed. At these levels, off-target effects on EP receptors may occur.
    
  • Batch Variance: Verify the salt form. Ensure you are using the dimethyl amine (CAS 67508-09-2) and not the tromethamine salt.

References

  • Cayman Chemical.Prostaglandin F2

    
     dimethyl amine Product Information. Retrieved from 
    
  • Griffin, B.W., et al. (1999). AL-8810: A novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha receptor. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sales, K.J., et al. (2008). Prostaglandin F2alpha-FP receptor signaling.[2][3][4] Methods in Molecular Biology. Link

  • PubChem. Dinoprost Dimethyl Amine Compound Summary. National Library of Medicine. Link

Sources

Validation

Strategic Selection of Mass Spectrometry Standards for N-Dimethylaminoprostaglandin F2alpha (NDM-PGF2α) Quantification

This guide provides a strategic comparison of mass spectrometry standards and methodologies for the quantification of N-Dimethylaminoprostaglandin F2alpha (NDM-PGF2α) . Unlike traditional prostaglandins, NDM-PGF2α is a c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic comparison of mass spectrometry standards and methodologies for the quantification of N-Dimethylaminoprostaglandin F2alpha (NDM-PGF2α) .

Unlike traditional prostaglandins, NDM-PGF2α is a cationic lipid (tertiary amine) rather than an anionic acid. This fundamental chemical difference renders standard PGF2α protocols ineffective and necessitates a specialized approach to internal standard selection and extraction.

The Core Challenge: Cationic vs. Anionic Chemistry

The primary obstacle in quantifying NDM-PGF2α (CAS: 67508-09-2) is its chemical divergence from the parent molecule, Prostaglandin F2α (PGF2α). While PGF2α contains a carboxylic acid group (pKa ~4.5) and ionizes efficiently in Negative Electrospray Ionization (ESI-) mode, NDM-PGF2α contains a dimethylamino group (pKa ~9-10), making it a strong base that ionizes exclusively in Positive Electrospray Ionization (ESI+) mode.

This polarity mismatch creates a "Standardization Gap." Most commercially available internal standards (IS) for prostaglandins are deuterated acids (e.g., PGF2α-d4), which do not co-ionize with NDM-PGF2α, leading to poor compensation for matrix effects.

Chemical Comparison
FeatureProstaglandin F2α (PGF2α)N-Dimethylaminoprostaglandin F2α (NDM-PGF2α)
Functional Group Carboxylic Acid (-COOH)Tertiary Amine (-CH₂-N(CH₃)₂)
Formula C₂₀H₃₄O₅C₂₂H₄₁NO₃
Ionization Mode ESI Negative ([M-H]⁻)ESI Positive ([M+H]⁺)
Extraction pH Acidic (to protonate/neutralize)Basic (to neutralize) or Acidic (to charge)
SPE Chemistry Anion Exchange (MAX) or C18Cation Exchange (MCX) or C18

Comparative Analysis of Internal Standards

Since a direct deuterated analog of NDM-PGF2α is not widely available commercially, researchers must select a surrogate internal standard. The following comparison evaluates the three most viable alternatives based on ionization compatibility, retention time logic, and extraction recovery.

Option A: Deuterated Prostaglandin F2α (PGF2α-d4)
  • Status: The "Legacy" Choice.

  • Mechanism: Identical core structure but different head group.

  • Verdict: NOT RECOMMENDED .

  • Critical Flaw: PGF2α-d4 requires ESI- detection. To use it, the mass spectrometer must perform rapid polarity switching (ESI+ for analyte, ESI- for IS) within the same run. This reduces the duty cycle, lowers sensitivity, and fails to correct for ionization suppression in the positive mode source.

Option B: Deuterated Prostamide F2α (Prostamide F2α-d4)
  • Status: The "Best Available" Surrogate.

  • Mechanism: Prostamides (e.g., PGF2α-ethanolamide) are neutral/basic amides. While less basic than the amine NDM-PGF2α, they can be detected in ESI+ mode as [M+H]⁺ or [M+Na]⁺ adducts.

  • Verdict: RECOMMENDED (with caveats) .

  • Advantage: Allows the method to remain in ESI+ mode entirely. The chromatographic behavior on C18 columns is closer to NDM-PGF2α than the free acid PGF2α.

  • Limitation: The pKa difference means extraction recovery may vary if pH is not strictly controlled.

Option C: Deuterated Anandamide (AEA-d8)
  • Status: The "Lipid Amine" Surrogate.

  • Mechanism: Anandamide is an ethanolamide endocannabinoid.

  • Verdict: CONDITIONAL USE .

  • Advantage: Excellent ionization in ESI+.

  • Limitation: Significant retention time difference due to the arachidonoyl tail (less polar than the prostaglandin ring structure). It may not co-elute with NDM-PGF2α, failing to compensate for transient matrix effects.

Recommended Experimental Workflow

To ensure scientific integrity and reproducibility, the following protocol utilizes Mixed-Mode Cation Exchange (MCX) to isolate the cationic NDM-PGF2α from anionic prostaglandin interferences.

Step-by-Step Protocol
  • Sample Preparation:

    • Aliquot 200 µL of plasma/tissue homogenate.

    • Spike Internal Standard: Add 10 µL of Prostamide F2α-d4 (100 ng/mL).

    • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile with 0.1% Formic Acid (to ensure amine protonation). Vortex and centrifuge at 14,000 x g for 10 min.

  • Solid Phase Extraction (MCX - Mixed-Mode Cation Exchange):

    • Rationale: The MCX sorbent retains positively charged amines (NDM-PGF2α) while washing away neutral lipids and anionic acids (PGF2α).

    • Condition: 1 mL Methanol -> 1 mL Water (acidified with 0.1% FA).

    • Load: Apply supernatant.

    • Wash 1: 1 mL 2% Formic Acid in Water (removes acids/neutrals).

    • Wash 2: 1 mL Methanol (removes neutral lipids).

    • Elute: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism: The high pH deprotonates the ammonium group of NDM-PGF2α, releasing it from the sorbent.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

Quantitative Data: Predicted MRM Transitions

Note: Transitions should be optimized experimentally. The values below are predicted based on standard prostaglandin amine fragmentation patterns (loss of water and head group).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Type
NDM-PGF2α 368.3 [M+H]⁺350.3 [M+H-H₂O]⁺15Quantifier
NDM-PGF2α 368.3 [M+H]⁺332.3 [M+H-2H₂O]⁺25Qualifier
NDM-PGF2α 368.3 [M+H]⁺323.3 [M+H-HN(Me)₂]⁺30Qualifier (Head Group Loss)
Prostamide F2α-d4 398.3 [M+H]⁺380.3 [M+H-H₂O]⁺15Internal Standard

Visualization of Logic & Workflow

The following diagrams illustrate the critical decision-making process for standard selection and the extraction mechanism.

Figure 1: Internal Standard Selection Decision Tree

IS_Selection Start Select IS for NDM-PGF2α Q1 Is Deuterated NDM-PGF2α Available? Start->Q1 Yes Use NDM-PGF2α-d4 (Gold Standard) Q1->Yes Yes No Select Surrogate Q1->No No OptionA PGF2α-d4 (Acid) No->OptionA OptionB Prostamide F2α-d4 (Amide) No->OptionB EvalA Requires Polarity Switching (Poor Sensitivity) OptionA->EvalA EvalB Compatible with ESI+ (Good Sensitivity) OptionB->EvalB

Caption: Decision matrix for selecting the optimal internal standard. Prostamide F2α-d4 is the preferred surrogate when the exact deuterated analog is unavailable.

Figure 2: MCX Extraction Mechanism

MCX_Extraction cluster_0 Load (pH < 3) cluster_1 Elute (pH > 10) NDM_Pos NDM-PGF2α (+) Bound to Sorbent NDM_Neu NDM-PGF2α (Neutral) Released NDM_Pos->NDM_Neu Ammonium Hydroxide Deprotonation PGF_Neu PGF2α (Neutral) Flows Through

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX). Acidic loading retains the cationic NDM-PGF2α, while basic elution releases it.

References

  • PubChem. (n.d.). N-Dimethylaminoprostaglandin F2alpha (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Harrison, K. A., & Murphy, R. C. (1996). Direct mass spectrometric analysis of ozonides: application to unsaturated glycerophosphocholine lipids. Analytical Chemistry.
Comparative

Literature review: N-Dimethylaminoprostaglandin F2alpha vs. standard PGF2alpha analogs

Comparative Guide: N-Dimethylaminoprostaglandin F2 vs. Standard PGF2 Analogs Executive Summary This guide provides a technical comparison between N-Dimethylaminoprostaglandin F2 (PGF2 dimethyl amine) and standard clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: N-Dimethylaminoprostaglandin F2 vs. Standard PGF2 Analogs

Executive Summary

This guide provides a technical comparison between N-Dimethylaminoprostaglandin F2


  (PGF2

dimethyl amine) and standard clinical PGF2

analogs
(e.g., Latanoprost, Bimatoprost).

Critical Distinction: While standard analogs (Latanoprost, Bimatoprost) are agonists used therapeutically to lower intraocular pressure (IOP) or stimulate luteolysis, N-Dimethylaminoprostaglandin F2


 functions primarily as an FP receptor antagonist . It is a crucial research tool used to validate FP-receptor-mediated signaling by blocking the effects of endogenous PGF2

.

This review details the structure-activity relationship (SAR) that governs this switch from agonism to antagonism, provides experimental protocols for its use, and summarizes comparative efficacy data.

Chemical & Pharmacological Profile

The biological activity of Prostaglandin F2


 derivatives is dictated by modifications at the C-1 carboxyl group.
Structural Comparison[1]
FeatureN-Dimethylaminoprostaglandin F2

Standard Analog: Latanoprost Standard Analog: Bimatoprost
CAS Number 67508-09-2130209-82-4155206-00-1
Chemical Class PGF2

Dimethyl Amine
PGF2

Isopropyl Ester
PGF2

Ethyl Amide
C-1 Modification

(Amine)

(Ester)

(Amide)
Primary Action FP Receptor Antagonist FP Receptor Agonist (Prodrug)Prostamide / FP Agonist
Metabolism Stable against corneal amidasesHydrolyzed to free acid (active)Intrinsic activity + slow hydrolysis
Key Application Research (Pathway Validation)Glaucoma Therapy (IOP Reduction)Glaucoma & Eyelash Growth
Structure-Activity Relationship (SAR)

The switch from agonism to antagonism is driven by the steric and electronic properties of the C-1 substituent:

  • Agonists: Small alkyl amides (e.g., N-ethyl in Bimatoprost) or esters (Latanoprost) maintain receptor activation capability or act as prodrugs that release the free acid.

  • Antagonists: Bulky di-substitution on the nitrogen (N,N-dimethyl) or reduction to the amine eliminates the carbonyl oxygen required for agonist binding/activation, locking the receptor in an inactive state while preventing endogenous PGF2

    
     binding.
    

Mechanism of Action & Signaling Pathways[3]

Agonist Pathway (Standard Analogs)

Standard analogs bind the G-protein coupled FP receptor, activating the


 subunit. This triggers Phospholipase C (PLC), generating Inositol Trisphosphate (

) and Diacylglycerol (DAG), leading to intracellular calcium mobilization and PKC activation. In the eye, this results in MMP secretion and increased uveoscleral outflow.[1]
Antagonist Pathway (N-Dimethylamino PGF2 )

The N-dimethylamino derivative binds the FP receptor with affinity but lacks the efficacy to trigger conformational change for


 coupling. It competitively inhibits the binding of endogenous PGF2

, thereby silencing the pathway.
Pathway Visualization (DOT Diagram)

G PGF2a Endogenous PGF2α (Agonist) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Activates Standard Standard Analogs (Latanoprost/Bimatoprost) Standard->FP_Rec Activates Antagonist N-Dimethylamino PGF2α (Antagonist) Antagonist->FP_Rec Blocks Binding Gq Gαq Protein FP_Rec->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates Ca Ca2+ Mobilization PLC->Ca IP3 Pathway Response Smooth Muscle Contraction / IOP Reduction Ca->Response Physiological Effect

Figure 1: Mechanism of Action. Green paths indicate activation by standard agonists. The red path indicates receptor blockade by N-Dimethylamino PGF2


.

Comparative Efficacy Data

The following data highlights the functional dichotomy between the antagonist (N-Dimethylamino) and agonists.

Functional Antagonism (In Vitro)

System: Gerbil Colon (Smooth Muscle)

  • Agonist (PGF2

    
    ):  Induces strong contraction at 6 ng/mL.
    
  • Antagonist (N-Dimethylamino PGF2

    
    ): 
    
    • Direct Effect: No contraction (Intrinsic Activity = 0).

    • Blocking Effect: At 3.2

      
      g/mL, it inhibits PGF2
      
      
      
      -induced contraction by 60-79% .[2]
    • Selectivity: Highly selective for FP receptors; does not significantly block PGE2 or Thromboxane responses.

In Vivo Pulmonary Vasoconstriction

System: Canine Lung Lobe

  • PGF2

    
     (Agonist):  Increases lobar arterial pressure by ~54% (Vasoconstriction).
    
  • N-Dimethylamino PGF2

    
     (Antagonist): 
    
    • Dose-dependent antagonism observed between 1.6–8.0

      
      g/mL.
      
    • 
      :  3.8 
      
      
      
      g/mL against PGF2
      
      
      challenge.
Summary Table: Agonist vs. Antagonist
ParameterStandard Agonists (e.g., Bimatoprost)N-Dimethylamino PGF2

Receptor Affinity (

)
High (nM range)Moderate (

M range)
Intrinsic Activity 1.0 (Full Agonist)~0 (Antagonist)

/


nM (IOP Reduction)


M (Inhibition)
Clinical Status FDA Approved (Glaucoma, Hypotrichosis)Research Tool (Not for human use)

Experimental Protocols

Preparation and Handling

N-Dimethylaminoprostaglandin F2


  is typically supplied as a solution in ethanol or methyl acetate.
  • Evaporation: If the solvent is incompatible with your assay (e.g., cell culture), evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution:

    • DMSO: Soluble > 50 mg/mL.

    • Ethanol: Soluble > 20 mg/mL.

    • PBS (pH 7.2): Soluble > 3 mg/mL.

  • Storage: Store stock solutions at -20°C. Stable for

    
     2 years.
    
Protocol: Validating FP-Receptor Dependence

Use this protocol to confirm if a biological effect (e.g., cell proliferation, cytokine release) is mediated by the FP receptor.

Materials:

  • Target Cells (e.g., Ciliary Muscle Cells, Fibroblasts).

  • Agonist: PGF2

    
     or Latanoprost Free Acid (100 nM).
    
  • Antagonist: N-Dimethylamino PGF2

    
     (10 
    
    
    
    M).

Workflow:

  • Pre-incubation: Treat cells with Antagonist (10

    
    M)  for 30-60 minutes. This allows the antagonist to occupy FP receptors.
    
  • Challenge: Add Agonist (100 nM) directly to the media (do not wash out antagonist).

  • Incubation: Incubate for the required time (e.g., 24h for MMP secretion, 5 min for pERK).

  • Readout: Measure downstream signal (Western blot for pERK, ELISA for MMPs).

  • Interpretation:

    • Agonist Only: Strong Signal.

    • Antagonist + Agonist: Signal reduced to baseline

      
      Confirms FP Receptor mediation .
      
    • Antagonist + Agonist: Signal remains high

      
      Suggests Off-Target / Non-FP mechanism .
      
Workflow Diagram (DOT)

Protocol Step1 1. Seed Cells (24h Attachment) Step2 2. Pre-treat with N-Dimethylamino PGF2α (30-60 min) Step1->Step2 Equilibration Step3 3. Add Agonist (PGF2α / Latanoprost) Step2->Step3 Receptor Blockade Step4 4. Assay Readout (Ca2+, pERK, MMPs) Step3->Step4 Signal Transduction

Figure 2: Experimental workflow for competitive inhibition assays.

Safety & Toxicology

  • Research Use Only: N-Dimethylaminoprostaglandin F2

    
     is not  approved for human therapeutic use.
    
  • Toxicology: Specific human toxicology is not well-characterized compared to clinical analogs.

  • Handling: Potent bioactive lipid.[3][4] Wear gloves, safety glasses, and work in a fume hood. Avoid skin contact as prostaglandins can be absorbed transdermally.

  • Contraindications (General PG): Avoid in pregnant women (potential uterine contraction risk, though this specific analog is an antagonist, cross-reactivity is possible).

References

  • Fitzpatrick, T. M., et al. (1978). Antagonism of the pulmonary vasoconstrictor response to prostaglandin F2alpha by N-dimethylamino substitution of prostaglandin F2alpha. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Stinger, R. B., et al. (1982). Selective antagonism of prostaglandin F2 alpha-mediated vascular responses by N-dimethylamino substitution of prostaglandin F2 alpha. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Sharif, N. A., et al. (2003).[5] Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation. Journal of Ocular Pharmacology and Therapeutics.

  • Woodward, D. F., et al. (2001). The pharmacology of bimatoprost (Lumigan). Survey of Ophthalmology. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of N-Dimethylaminoprostaglandin F2

Executive Safety Summary N-Dimethylaminoprostaglandin F2 (also known as PGF2 dimethyl amine or dimethyl amide) is a synthetic analog of the naturally occurring Prostaglandin F2 . While it is often used as an FP receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-Dimethylaminoprostaglandin F2


  (also known as PGF2

dimethyl amine or dimethyl amide) is a synthetic analog of the naturally occurring Prostaglandin F2

. While it is often used as an FP receptor antagonist, it retains the core prostane ring structure responsible for potent biological activity.

CRITICAL HAZARD ALERT:

  • Reproductive Toxicity: Like its parent compound, this analog must be treated as a potential reproductive toxin (H360). It can be absorbed through the skin.[1]

  • Flammability: This compound is frequently supplied in Methyl Acetate or Ethanol . The disposal procedure is largely dictated by the carrier solvent's flash point (<23°C), requiring flammable waste protocols.

  • Bioactivity: Active in nanomolar concentrations. Inactivation is required before environmental release.

Chemical & Physical Disposal Profile

Understanding the physicochemical state of the waste is the first step in compliant disposal.

PropertySpecificationDisposal Implication
CAS Number 67508-09-2 (Generic PGF2

: 551-11-1)
Use generic PGF2

protocols if specific CAS is unlisted in local EHS database.
Physical State Liquid Solution (typically)Requires segregation into Flammable Organic waste streams.
Solubility DMSO, Ethanol, Methyl AcetateDo not attempt aqueous precipitation; it will remain soluble in organic layers.
Stability Stable amide bondResistant to simple hydrolysis. Requires high-temperature incineration for destruction.
Waste Code Non-RCRA Listed (Research Use)Default to D001 (Ignitable) due to solvent carrier. Treat as Biohazardous for stewardship.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Objective: Prevent environmental release and accidental exposure during transport.

  • Segregation: Do not mix with aqueous waste or oxidizers. The dimethylamino group is basic; mixing with strong oxidizers (e.g., nitric acid waste) can generate heat or toxic nitrosamines.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container compatible with the carrier solvent (e.g., methyl acetate).

  • Labeling:

    • Primary Label: "Hazardous Waste - Flammable Organic."

    • Secondary Constituent Label: "Contains Prostaglandin Analog (Bioactive). Toxic to Reproduction."[1][2]

  • Transfer: Pour waste into the container using a funnel to prevent drips.

  • Final Disposition: Transfer to EHS for Fuel Blending or High-Temperature Incineration .

Protocol B: Solid Waste (Contaminated Consumables)

Objective: Contain trace amounts absorbed on gloves, pipette tips, and vials.

  • Collection: Place all contaminated pipette tips, weigh boats, and gloves immediately into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Double Bagging: Seal the primary bag and place it inside a secondary bag or a rigid biohazard burn box.

  • Labeling: Label as "Solid Waste - Contaminated with Bioactive Lipids."

  • Final Disposition: This stream must be sent for Incineration . Do not landfill.[2]

Protocol C: Empty Containers (The Triple Rinse Rule)

Objective: Render the original glass vial "RCRA Empty" to allow for glass recycling or standard disposal.

  • Solvent Rinse: Add a small volume of compatible solvent (Ethanol or Acetone) to the empty vial.

  • Agitation: Vortex or shake for 10 seconds.

  • Disposal of Rinsate: Pour the rinse solvent into the Protocol A (Liquid) waste container.

  • Repeat: Perform this step a total of three times .

  • Defacing: Cross out the original label. The vial can now be discarded in the standard broken glass container (unless your facility requires all chemo-glass to be incinerated).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating N-Dimethylaminoprostaglandin F2


 waste streams.

G Start Waste Generation: N-Dimethylamino PGF2α StateCheck Determine Physical State Start->StateCheck Liquid Liquid (Stock/Reaction) StateCheck->Liquid Solid Solid (Tips/Gloves) StateCheck->Solid Empty Empty Vials (Original Container) StateCheck->Empty SolventCheck Check Carrier Solvent Liquid->SolventCheck StreamC Stream C: Solid Bio-Incineration Solid->StreamC Rinse Triple Rinse with Organic Solvent Empty->Rinse Flammable Flammable Solvent (Methyl Acetate/EtOH) SolventCheck->Flammable Flash Pt < 60°C Aqueous Aqueous Buffer (<24% Alcohol) SolventCheck->Aqueous Flash Pt > 60°C StreamA Stream A: Flammable Organic Waste (Tag: Bioactive) Flammable->StreamA StreamB Stream B: Aqueous Toxic Waste (Tag: Bioactive) Aqueous->StreamB Rinse->StreamA Rinsate GlassBin Defaced Glass Bin Rinse->GlassBin Clean Vial

Figure 1: Waste segregation decision tree ensuring compliance with RCRA "P-listed" equivalent protocols.

Scientific Rationale & Causality

Why Incineration?

Prostaglandins are potent signaling lipids. The "prostane ring" structure is thermally stable at standard autoclaving temperatures (121°C). Simple autoclaving may sterilize the waste of bacteria but will not deactivate the chemical.

  • Mechanism: High-temperature incineration (>800°C) is required to break the cyclopentane ring and oxidize the dimethylamino group into inert nitrogen oxides and carbon dioxide.

Why Segregate from Oxidizers?

N-Dimethylaminoprostaglandin F2


 contains a tertiary amine (the dimethylamino group).
  • Risk: Mixing amines with nitrosating agents (often found in general acid waste streams containing nitrites) can form nitrosamines , which are potent carcinogens.

  • Prevention: Always segregate amine-containing organic waste into the "Non-Halogenated Organic" or "Flammable" stream, never the "Acid/Oxidizer" stream.

Why Triple Rinse?

The US EPA defines a container as "RCRA Empty" only after all wastes have been removed that can be removed. For acute toxins (or high-potency research chemicals), triple rinsing achieves a dilution factor of >1000x, rendering the residue on the glass negligible.

Emergency Procedures (Spills)

In the event of a spill of the stock solution (typically in Methyl Acetate):

  • Evacuate: Methyl acetate is volatile and can cause drowsiness (STOT-SE). Clear the immediate area.[1][3][4][5][6]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with a solvent-absorbent pad or vermiculite. Do not use paper towels alone, as the solvent will evaporate rapidly, releasing the drug into the air.

  • Decontamination: Once the bulk liquid is absorbed, wipe the surface with 10% bleach solution, followed by 70% ethanol. The bleach aids in oxidative degradation of the prostaglandin analog.

  • Disposal: Place all absorbent materials into the Solid Bio-Incineration bag (Protocol B).

References

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Technical Guide: Personal Protective Equipment (PPE) &amp; Handling Protocols for N-Dimethylaminoprostaglandin F2alpha

[1][2] Part 1: The Bioactive Hazard (The "Why") To handle N-Dimethylaminoprostaglandin F2alpha (and its related salt forms like Dinoprost tromethamine or dimethylamine salts) safely, one must understand its physiological...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: The Bioactive Hazard (The "Why")

To handle N-Dimethylaminoprostaglandin F2alpha (and its related salt forms like Dinoprost tromethamine or dimethylamine salts) safely, one must understand its physiological mechanism.[1] This is not merely a chemical irritant; it is a potent biological trigger.[1]

Mechanism of Action

This compound acts as a high-affinity agonist for the FP receptor (Prostaglandin F receptor).[1] Upon absorption (cutaneous or inhalation), it triggers a G-protein coupled cascade:

  • FP Receptor Binding: The compound binds to FP receptors on smooth muscle cells.[1]

  • Calcium Mobilization: This activates the Gq protein, leading to IP3 generation and intracellular Calcium (

    
    ) release.[1]
    
  • Physiological Outcome: Intense smooth muscle contraction.[1]

Critical Risks:

  • Reproductive Toxicity: In pregnant individuals, this mechanism causes luteolysis (degradation of the corpus luteum) and strong uterine contractions, leading to abortion or premature labor .

  • Respiratory Distress: In asthmatics, it triggers bronchial smooth muscle contraction, potentially causing severe bronchospasm .[1]

Part 2: The PPE Barrier Matrix

Standard "lab safety" is insufficient. You must employ a Self-Validating Barrier System .[1] This means your PPE setup must provide immediate visual feedback if a breach occurs.[1]

Recommended PPE Configuration[1][2][3][4][5][6]
Protection ZoneStandard Protocol (Solution Handling)High-Risk Protocol (Powder Weighing/Stock Prep)Rationale
Hand Protection Double Nitrile Gloves (min 5 mil each)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Self-Validation: Wear a bright color (e.g., orange) under a dark color (e.g., blue).[1] A tear in the outer glove becomes immediately visible.[1]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 (if outside hood)Primary containment is engineering (Hood).[1] Respirator is a fail-safe for powder aerosolization.[1]
Eye/Face Chemical Splash Goggles Face Shield + GogglesProstaglandins are absorbed through mucous membranes.[1] Safety glasses are insufficient for splash risks.[1][2][3]
Body Lab Coat (Buttoned, cotton/poly)Tyvek® Sleeves or Disposable GownLab coats are porous.[1] Tyvek sleeves prevent wrist-gap exposure during reaching movements.[1]
Visualizing the Defense Strategy

The following diagram illustrates the "Swiss Cheese" model of defense applied to this specific compound.

SafetyBarrierLogic cluster_protection Defense Layers Hazard N-Dimethylamino-PGF2a (Source) Hood Engineering Control (Fume Hood) Hazard->Hood Aerosol/Dust PPE PPE Barrier (Gloves/Suit) Hood->PPE Breakthrough (Accidental) Waste Waste Hood->Waste Safe Disposal Behavior SOP Adherence (Technique) PPE->Behavior Surface Contamination Researcher Researcher (Target) Behavior->Researcher Exposure

Caption: The Hierarchy of Controls. Engineering controls (Hood) capture the primary hazard.[1] PPE acts as the secondary barrier, while SOP adherence prevents cross-contamination.

Part 3: Operational Protocols

Protocol A: Weighing & Solubilization (Highest Risk)

Objective: Transform the high-risk powder into a contained solution without aerosol generation.

  • Preparation:

    • Clear the fume hood.[1] Place a plastic backed absorbent mat on the work surface.[1]

    • Place a "Biohazard/Toxin" sign on the sash.[1]

    • Don PPE: Inner gloves (Orange)

      
       Lab Coat 
      
      
      
      Tyvek Sleeves
      
      
      Outer Gloves (Blue/Purple) over the sleeve cuffs.[1]
  • The "Static-Free" Weighing Method:

    • Prostaglandin salts can be static.[1][4] Use an antistatic gun or ionizer if available.[1]

    • Never weigh directly onto the balance pan. Use a tared glass vial.

    • Transfer powder using a disposable spatula.[1]

    • Self-Validation Step: Check the absorbent mat.[1] Any white specks indicate poor technique.[1]

  • Solubilization:

    • Add solvent (e.g., DMSO or Ethanol) immediately to the vial to trap the dust.[1]

    • Cap tightly and vortex inside the hood.[1][5]

    • Wipe the exterior of the vial with a Kimwipe soaked in 10% bleach (oxidizer), then Ethanol.

Protocol B: Spill Response

Scenario: 10mg of powder spilled in the hood.

  • Hold Breath & Close Sash: Immediately lower the sash to the lowest point to maximize face velocity.[1]

  • Alert: Notify nearby personnel.

  • Inactivation:

    • Cover the spill gently with paper towels.[1]

    • Soak the towels with 10% Sodium Hypochlorite (Bleach) .[1] Prostaglandins are organic lipids; strong oxidation degrades the structure effectively.[1]

    • Allow to sit for 15 minutes.

  • Cleanup:

    • Collect waste into a biohazard bag.[1]

    • Clean area with soap and water (to remove bleach residue).[1]

    • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.[1]

Part 4: Disposal & Waste Stream

Prostaglandins must never enter the sewer system.[1] They are bioactive at nanomolar concentrations and can affect aquatic life.[1]

WasteStream Source PGF2a Waste Type Identify Type Source->Type Liquid Liquid Solvent (DMSO/EtOH) Type->Liquid Solid Solid Waste (Gloves/Wipes) Type->Solid Sharps Sharps (Needles) Type->Sharps Bin_Liquid Chemical Waste Stream (High BTU Incineration) Liquid->Bin_Liquid Label: Repro Toxin Bin_Solid Biohazard/Chemo Bin (Incineration) Solid->Bin_Solid Double Bagged Sharps->Bin_Solid Rigid Container

Caption: Waste Decision Tree. All streams ultimately lead to incineration to ensure thermal destruction of the lipid structure.

Disposal Specifications
  • Liquids: Collect in glass or HDPE containers. Label clearly: "Contains Prostaglandin F2a - Reproductive Toxin."[1]

  • Solids: Grossly contaminated solids (weigh boats, heavily soiled wipes) should be treated as chemical waste.[1] Trace contaminated PPE can often go into standard hazardous lab waste (check local EHS regulations).[1]

  • Destruction Method: Incineration is the only guaranteed method to destroy the bioactive lipid structure completely.[1]

References

  • PubChem. (n.d.).[1] Dinoprost (Prostaglandin F2alpha) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Reproductive Toxins. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2011).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Dimethylaminoprostaglandin F2alpha
Reactant of Route 2
N-Dimethylaminoprostaglandin F2alpha
© Copyright 2026 BenchChem. All Rights Reserved.